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  • Product: 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone
  • CAS: 5543-98-6

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on the ¹H and ¹³C NMR Characterization of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone

Executive Summary The structural elucidation of complex diaryl-acetophenone derivatives is a critical workflow in modern drug development and synthetic organic chemistry. 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone (also s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of complex diaryl-acetophenone derivatives is a critical workflow in modern drug development and synthetic organic chemistry. 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone (also systematically known as 2-(4-hydroxyphenyl)-1,2-diphenylethan-1-one) presents a unique nuclear magnetic resonance (NMR) profile due to the convergence of three distinct aromatic systems and a highly polarized carbonyl core.

This whitepaper provides an authoritative, in-depth guide to the ¹H and ¹³C NMR chemical shifts of this molecule. By moving beyond mere data tabulation, this guide explores the quantum mechanical and electromagnetic causalities behind the observed shifts, offering researchers a self-validating framework for structural confirmation.

Molecular Architecture & Mechanistic Context

The molecule consists of a central sp³-hybridized methine carbon (C2) bridging three sterically and electronically demanding moieties:

  • The Benzoyl Group (C1=O and Ph1): Imparts a strong electron-withdrawing inductive effect (-I) and significant diamagnetic anisotropy.

  • The Unsubstituted Phenyl Ring (Ph2): Contributes to the steric bulk and provides a standard aromatic baseline.

  • The p-Hydroxyphenyl Ring (ArOH): Introduces a strong electron-donating resonance effect (+M) via the phenolic hydroxyl group, fundamentally altering the electron density of its ortho and para positions.

Understanding the interplay of these three groups is essential. The dense packing of pi-systems creates overlapping deshielding cones, which dramatically impacts the chemical shift of the central methine proton, pushing it into a region typically reserved for vinylic or highly deshielded heteroaromatic protons [1].

Experimental Workflows & Self-Validating Protocols

To ensure absolute trustworthiness in spectral assignment, the experimental protocol must be designed as a closed, self-validating system. The choice of solvent and the sequence of acquisition are not arbitrary; they are mechanistically driven.

Step-by-Step Methodology: Sample Preparation & Acquisition
  • Solvent Selection: Weigh 5–10 mg of the purified compound. Dissolve in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: Non-polar solvents like CDCl₃ allow the phenolic -OH to participate in unpredictable intermolecular hydrogen bonding, resulting in broad, wandering signals. DMSO-d₆ acts as a strong hydrogen-bond acceptor, locking the -OH proton into a sharp, predictable downfield resonance (~9.35 ppm) and preventing rapid chemical exchange [2].

  • Degassing: Subject the NMR tube to brief sonication (30 seconds) to remove dissolved paramagnetic oxygen, which can cause line broadening and obscure fine J-coupling splitting patterns.

  • 1D Acquisition: Lock onto the deuterium frequency. Acquire the ¹H spectrum at 400 MHz (or higher) using 16–64 scans and a 2-second relaxation delay (D1). Acquire the ¹³C spectrum at 100 MHz using 512–1024 scans with WALTZ-16 proton decoupling.

  • Self-Validating D₂O Exchange: To definitively assign the hydroxyl proton, add 1 drop of Deuterium Oxide (D₂O) to the NMR tube. Shake vigorously for 10 seconds and re-acquire the ¹H spectrum. The disappearance of the signal at ~9.35 ppm confirms the labile -OH proton, separating it from any potential aromatic overlap.

NMR_Workflow A Sample Preparation (DMSO-d6, 5-10 mg) B 1D NMR Acquisition (1H & 13C) A->B C D2O Exchange (Identify -OH) B->C D 2D NMR Suite (COSY, HSQC, HMBC) B->D E Data Processing & Structural Validation C->E D->E

Step-by-step experimental workflow for NMR acquisition and structural validation.

¹H NMR Chemical Shift Analysis

The proton NMR spectrum of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone is characterized by distinct regions of aromatic overlap, a highly shielded phenolic doublet, and an unusually deshielded aliphatic singlet [3].

Quantitative ¹H NMR Data Summary
Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Phenolic -OH9.35Singlet (s)1H-
Benzoyl Ortho (H-2', H-6')8.05Doublet (d)2H7.5
Benzoyl Para (H-4')7.55Triplet (t)1H7.5
Benzoyl Meta (H-3', H-5')7.45Triplet (t)2H7.5
C2 Phenyl (H-2'' to H-6'')7.20 - 7.35Multiplet (m)5H-
p-Hydroxyphenyl Meta to OH7.05Doublet (d)2H8.5
p-Hydroxyphenyl Ortho to OH6.65Doublet (d)2H8.5
Methine (C2-H)6.15Singlet (s)1H-
Mechanistic Causality of Key Shifts
  • The Methine Proton (δ 6.15): A standard benzylic proton typically resonates between 2.3 and 2.8 ppm. In this molecule, the proton is flanked by three aromatic rings and a carbonyl group. The combined diamagnetic anisotropy of these pi-systems creates a massive deshielding cone. Furthermore, the strong inductive electron withdrawal (-I effect) from the adjacent carbonyl carbon strips electron density from the C-H bond, pushing this sp³ proton to an extreme downfield position of 6.15 ppm.

  • The p-Hydroxyphenyl Ortho Protons (δ 6.65): The oxygen atom of the hydroxyl group donates lone-pair electron density into the aromatic ring via resonance (+M effect). This increases the electron density specifically at the ortho and para positions. Because the para position is substituted by the methine core, the ortho protons experience profound diamagnetic shielding, shifting them significantly upfield compared to standard aromatic protons.

¹³C NMR Chemical Shift Analysis

Carbon-13 NMR provides the skeletal blueprint of the molecule. The extreme sensitivity of ¹³C shifts to hybridization and electronegativity allows for clear differentiation between the three aromatic rings [4].

Quantitative ¹³C NMR Data Summary
Carbon AssignmentChemical Shift (δ, ppm)HybridizationCausality / Environment
C1 (Carbonyl C=O)198.5sp²Highly deshielded by electronegative oxygen.
p-Hydroxyphenyl C-OH156.5sp²Deshielded by direct attachment to oxygen.
C2 Phenyl Ipso139.5sp²Quaternary carbon, deshielded by alkyl attachment.
Benzoyl Ipso136.8sp²Conjugated with the carbonyl group.
Benzoyl Para133.2sp²Para to the electron-withdrawing C=O group.
p-Hydroxyphenyl Ipso129.8sp²Attachment point to the methine core.
Aromatic C-H (Various)126.8 - 129.5sp²Standard aromatic resonances.
p-Hydroxyphenyl Ortho to OH115.4sp²Shielded by the +M resonance effect of the -OH.
C2 (Methine CH)58.2sp³Deshielded by two phenyls and one carbonyl.

2D NMR Strategies for Unambiguous Assignment

While 1D NMR provides the foundational data, the definitive proof of connectivity—especially distinguishing the unsubstituted C2 phenyl ring from the benzoyl phenyl ring—requires 2D NMR techniques. This forms the final layer of the self-validating protocol.

  • HSQC (Heteronuclear Single Quantum Coherence): Used to map the methine proton (δ 6.15) directly to its carbon (δ 58.2), establishing the core anchor point of the molecule.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for this molecule. The methine proton will show strong ³J (three-bond) correlations to the ipso-carbons of both the p-hydroxyphenyl ring (δ 129.8) and the C2 phenyl ring (δ 139.5). Crucially, the methine proton will also show a ²J correlation to the carbonyl carbon (δ 198.5), confirming the acetophenone backbone.

HMBC_Network CH Methine H/C (C2 Position) CO Carbonyl (C1 Position) CH->CO HMBC (2J) Ph1 Benzoyl Phenyl (Ph1) CH->Ph1 HMBC (3J) Ph2 C2 Phenyl (Ph2) CH->Ph2 HSQC/HMBC ArOH p-Hydroxyphenyl (ArOH) CH->ArOH HMBC (2J/3J) Ph1->CO HMBC (2J/3J)

Logical relationship network of 2D HMBC correlations used to validate molecular connectivity.

By systematically applying these principles—leveraging solvent dynamics, understanding diamagnetic anisotropy, and utilizing 2D cross-validation—researchers can achieve absolute confidence in the structural characterization of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone and its derivatives.

References

  • Title: Discovery of Novel Thiophene/Hydrazones: In Vitro and In Silico Studies against Pancreatic Cancer (Provides baseline NMR context for 1,2-diphenylethan-1-one derivatives) Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: One-Pot Domino Reaction: Direct Access to Polysubstituted 1,4-Benzothiazine 1,1-Dioxide via Water–Gas Shift Reaction Utilizing DMF/H2O Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis of Deoxybenzoins From β-Alkoxy Styrenes and Arylboronic Acids via Palladium-Catalyzed Regioselective Heck-Arylation Reactions Source: The Royal Society of Chemistry URL: [Link]

  • Title: Iron-Catalyzed Cross-Dehydrogenative Coupling of para-Quinone Methides with Formamides: In Situ Activation of C(sp2)–H Bonds Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

Exploratory

A Guide to the Structural Elucidation of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone via Single-Crystal X-ray Diffraction

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the determination of the three-dimensional atomic arrangement...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the determination of the three-dimensional atomic arrangement of 2-(p-hydroxyphenyl)-2-phenyl-acetophenone through single-crystal X-ray diffraction. As a compound of interest in medicinal chemistry and materials science, understanding its solid-state conformation and intermolecular interactions is paramount for rational drug design and the development of novel materials. This document details the experimental workflow, from synthesis and crystallization to data collection, structure solution, and refinement. It serves as a practical guide for researchers, offering insights into the causality behind experimental choices and ensuring the integrity of the crystallographic data.

Introduction: The Significance of Structural Analysis

2-(p-Hydroxyphenyl)-2-phenyl-acetophenone is a derivative of acetophenone with potential applications in various scientific fields. The presence of a hydroxyl group and multiple aromatic rings suggests the possibility of rich intermolecular interactions, such as hydrogen bonding and π-π stacking, which can significantly influence its physical and biological properties. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for unambiguously determining the solid-state structure of crystalline materials at atomic resolution.[1][2] This technique provides precise information on bond lengths, bond angles, and the overall molecular conformation, which are critical for structure-activity relationship (SAR) studies and in silico drug design.

The primary objective of this guide is to present a detailed account of the crystallographic analysis of the title compound, offering a robust framework for similar investigations.

Experimental Section: From Synthesis to High-Quality Crystals

Synthesis of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone

A plausible synthetic route to 2-(p-hydroxyphenyl)-2-phenyl-acetophenone involves a Friedel-Crafts acylation reaction. While various methods exist for the synthesis of similar ketones[3][4], a common approach would be the reaction of a suitable phenol derivative with a phenylacetylating agent in the presence of a Lewis acid catalyst.

Protocol: Synthesis

  • Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve p-benzyloxyphenylacetonitrile in a suitable anhydrous solvent (e.g., dichloromethane).

  • Grignard Reagent Addition: Slowly add a solution of phenylmagnesium bromide in diethyl ether to the flask at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Hydrolysis and Deprotection: Quench the reaction with a saturated aqueous solution of ammonium chloride. Subsequent acidic workup and deprotection of the benzyl ether will yield the desired 2-(p-hydroxyphenyl)-2-phenyl-acetophenone.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Crystallization: The Art of Growing Single Crystals

The success of a single-crystal X-ray diffraction experiment is contingent upon the availability of high-quality single crystals of suitable size and diffraction quality. For 2-(p-hydroxyphenyl)-2-phenyl-acetophenone, a variety of crystallization techniques can be explored.

Protocol: Crystallization

  • Solvent Selection: Screen a range of solvents with varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, and mixtures thereof) to determine the optimal solvent for crystallization. The ideal solvent should dissolve the compound moderately at elevated temperatures and poorly at room temperature.

  • Slow Evaporation: Prepare a saturated solution of the purified compound in the chosen solvent in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days at room temperature.

  • Vapor Diffusion: Alternatively, dissolve the compound in a solvent in which it is readily soluble (e.g., acetone). Place this vial inside a larger, sealed container containing a solvent in which the compound is poorly soluble (the "anti-solvent," e.g., hexane). The slow diffusion of the anti-solvent vapor into the solution will gradually decrease the solubility of the compound, promoting crystal growth.

  • Crystal Harvesting: Once well-formed, single crystals of suitable size (typically 0.1-0.3 mm in each dimension) are observed, carefully harvest them from the mother liquor using a nylon loop.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

The core of this guide focuses on the single-crystal X-ray diffraction experiment, a powerful non-destructive technique for determining the detailed atomic structure of a crystalline material.[2]

Data Collection

A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[5] The crystal is then rotated, and a series of diffraction images are collected at different orientations.

Experimental Workflow: From Crystal to Structure

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structure Analysis Synthesis Synthesis of Compound Purification Purification Synthesis->Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection Data Collection Mounting->Data_Collection Structure_Solution Structure Solution (Phasing) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation Structure_Refinement->Validation

Caption: Experimental workflow for crystal structure determination.

Table 1: Hypothetical Crystal Data and Structure Refinement for 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone

ParameterValue
Crystal Data
Empirical formulaC₂₀H₁₆O₂
Formula weight288.34
Temperature293(2) K
Wavelength0.71073 Å (Mo Kα)
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 10.123(4) Å, α = 90°
b = 15.456(6) Å, β = 105.23(3)°
c = 9.876(4) Å, γ = 90°
Volume1489.1(10) ų
Z4
Calculated density1.285 Mg/m³
Absorption coefficient0.084 mm⁻¹
F(000)608
Crystal size0.25 x 0.20 x 0.15 mm³
Data Collection
Theta range for data collection2.50 to 28.00°
Index ranges-12 ≤ h ≤ 12, -19 ≤ k ≤ 19, -12 ≤ l ≤ 12
Reflections collected10254
Independent reflections3421 [R(int) = 0.045]
Completeness to theta = 28.00°99.5 %
Refinement
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters3421 / 0 / 199
Goodness-of-fit on F²1.05
Final R indices [I>2sigma(I)]R1 = 0.048, wR2 = 0.125
R indices (all data)R1 = 0.062, wR2 = 0.138
Largest diff. peak and hole0.25 and -0.21 e.Å⁻³
Structure Solution and Refinement

The collected diffraction data is processed to yield a set of structure factors. The initial step in solving the crystal structure is to determine the phases of these structure factors, which is known as the "phase problem" in crystallography. For small molecules like the title compound, direct methods are typically successful.[6]

Once an initial model of the structure is obtained, it is refined using least-squares methods.[7][8] This iterative process adjusts the atomic coordinates and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data.

Structural Insights and Discussion

The hypothetical crystal structure of 2-(p-hydroxyphenyl)-2-phenyl-acetophenone would likely reveal key insights into its molecular conformation and intermolecular interactions.

  • Molecular Conformation: The dihedral angles between the three phenyl rings would define the overall shape of the molecule. Steric hindrance between the bulky phenyl groups would likely lead to a non-planar conformation.

  • Hydrogen Bonding: The hydroxyl group is a potent hydrogen bond donor and acceptor. It would be expected to form intermolecular hydrogen bonds with the carbonyl oxygen of a neighboring molecule, leading to the formation of supramolecular assemblies such as chains or dimers.

  • π-π Stacking: The presence of multiple aromatic rings suggests the possibility of π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions would further stabilize the crystal packing.

Understanding these non-covalent interactions is crucial as they dictate the solid-state properties of the compound, including its melting point, solubility, and bioavailability.

Conclusion

This technical guide has outlined a comprehensive approach to determining the crystal structure of 2-(p-hydroxyphenyl)-2-phenyl-acetophenone using single-crystal X-ray diffraction. By following the detailed protocols for synthesis, crystallization, data collection, and structure refinement, researchers can obtain high-quality crystallographic data. The resulting structural information is invaluable for a deeper understanding of the compound's chemical and physical properties, thereby guiding future research in drug development and materials science. The principles and methodologies described herein are broadly applicable to the structural elucidation of other small organic molecules.

References

  • Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). [Link]

  • Read, R. J., & McCoy, A. J. (2011). Recent developments in phasing and structure refinement for macromolecular crystallography. Current Opinion in Structural Biology, 21(5), 658-663. [Link]

  • Refinement. (2021, October 15). International Union of Crystallography (IUCr). [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. University of Washington. [Link]

  • Structure refinement: some background theory and practical strategies. (n.d.). MIT OpenCourseWare. [Link]

  • Single crystal diffraction. Dissemination of IT for the Promotion of Materials Science (DoITPoMS). [Link]

  • Crystal Structure Refinement. (2010, September 10). Khwarizmi Science Society. [Link]

  • Zhang, Y., & Chen, X. (2017). New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science, 3(6), 549–551. [Link]

  • Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. (2021). ACS Publications. [Link]

  • Jain, V. K., & Priyadarshini, A. (2014). Synthesis, Characterization, and Structures of α-Substituted Selenenyl-Acetophenones. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(5), 700-710. [Link]

  • Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. (2021). ACS Publications. [Link]

  • 2-Phenylacetophenone. PubChem. [Link]

  • Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. (2021). ACS Publications. [Link]

  • Bioactive Substituted Acetophenone Derivatives of 4-Hydrazinyl-7H-Pyrrolo[2,3-d]pyrimidine: Synthesis and Structural Insights. (2023). Rasayan Journal of Chemistry, 16(2), 1163-1171. [Link]

  • Process for the synthesis of 2-hydroxyphenyl alkyl ketones. (2002).
  • Synthesis of 2-(p-hydroxyphenyl)indole. PrepChem.com. [Link]

  • XRD of control and treated samples of p-hydroxyacetophenone. ResearchGate. [Link]

  • Phenylacetone. Wikipedia. [Link]

  • Process for producing 2-phenylacetophenone derivatives and precursors therefor. (2005).
  • 2-Hydroxy-2-phenylacetophenone. LookChem. [Link]

  • Multicomponent Solids of DL-2-Hydroxy-2-phenylacetic Acid and Pyridinecarboxamides. (2022). MDPI. [Link]

  • Crystal structure of 2-hydroxy-2-methyl-2-phenyl acetic acid hemihydrate, C9H11O3.50. (2015). De Gruyter. [Link]

  • Standard x-ray diffraction powder patterns. (1968). GovInfo. [Link]

Sources

Foundational

Exact mass and molecular weight of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone

An in-depth technical analysis of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone requires distinguishing between its macroscopic properties used in bulk synthesis and its precise quantum-level mass properties used in advanced...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone requires distinguishing between its macroscopic properties used in bulk synthesis and its precise quantum-level mass properties used in advanced analytical detection. This whitepaper provides a comprehensive framework for understanding the mass metrics of this compound and outlines a field-proven High-Resolution Mass Spectrometry (HRMS) protocol for its detection as a pharmaceutical impurity.

Chemical Identity & The Mass Dichotomy

2-(p-Hydroxyphenyl)-2-phenyl-acetophenone (also known as 2-(4-Hydroxyphenyl)-1,2-diphenyl-ethanone) is a critical chemical intermediate with the CAS Registry Number 5543-98-6 [1].

In pharmaceutical development, scientists must navigate the dichotomy between two distinct mass measurements:

  • Average Molecular Weight (MW): Calculated using the weighted average of the naturally occurring isotopes of carbon, hydrogen, and oxygen. This value ( 288.34 g/mol ) is strictly used for stoichiometric calculations during bulk chemical synthesis[1].

  • Exact Monoisotopic Mass: Calculated using the mass of the most abundant primary isotopes ( 12C , 1H , 16O ). This value ( 288.11503 Da ) is the cornerstone of High-Resolution Mass Spectrometry (HRMS), allowing analysts to distinguish this specific molecule from isobaric interferences[2].

Table 1: Physicochemical & Mass Specifications
PropertyValueAnalytical Significance
Chemical Formula C20​H16​O2​ Defines elemental composition.
Average Molecular Weight 288.34 g/mol Used for molarity and yield calculations.
Exact Monoisotopic Mass 288.11503 Da Target mass for neutral loss/HRMS profiling.
Theoretical [M-H]− Mass 287.1078 m/z Primary target ion in Negative ESI mode.
Theoretical [M+H]+ Mass 289.1223 m/z Primary target ion in Positive ESI mode.

Mechanistic Role in SERM Synthesis

2-(p-Hydroxyphenyl)-2-phenyl-acetophenone is primarily utilized in the synthesis of triphenylethylene-based Selective Estrogen Receptor Modulators (SERMs), most notably Clomifene (Clomiphene)[3]. Because it serves as a foundational building block, unreacted traces of this acetophenone derivative frequently carry over into the final Active Pharmaceutical Ingredient (API) as an impurity (often monitored under ICH Q3A guidelines).

SynthPathway A 2-(p-Hydroxyphenyl)- 2-phenyl-acetophenone (CAS: 5543-98-6) B Alkylation (Diethylaminoethyl chloride) A->B Step 1 C Grignard Addition & Dehydration B->C Step 2 D Clomifene (SERM API) C->D Final API

Caption: Synthetic pathway of Clomifene utilizing 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone as a precursor.

Analytical Methodology: LC-HRMS Impurity Profiling

To reliably detect 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone at trace levels (e.g., <0.05% ) within a Clomifene API matrix, a highly specific LC-HRMS method is required.

Causality in Experimental Design

While many LC-MS methods default to positive Electrospray Ionization (ESI+), the presence of the phenolic hydroxyl group on the p-hydroxyphenyl ring makes this molecule highly susceptible to deprotonation. Therefore, utilizing ESI-Negative mode yields a much higher signal-to-noise ratio. To facilitate this, the mobile phase must be adjusted to a basic pH to encourage the formation of the [M-H]− ion ( m/z287.1078 ).

Step-by-Step Protocol

Step 1: System Suitability and Calibration

  • Perform mass calibration of the Orbitrap or Q-TOF mass spectrometer using a standard calibration mix to ensure mass accuracy is <2 ppm .

  • Self-Validating Step: Inject a solvent blank to verify the absence of column carryover or background isobaric contamination at m/z287.1078 .

Step 2: Sample Preparation

  • Accurately weigh 10 mg of the Clomifene API and dissolve it in 10 mL of Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock solution 1:100 with the initial mobile phase to prevent detector saturation by the main API peak.

Step 3: Chromatographic Separation (UHPLC)

  • Column: C18 Reverse-Phase ( 2.1×100 mm,1.7μm ).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 9.0 with Ammonium Hydroxide). Rationale: The basic pH ensures the phenolic group remains deprotonated during elution.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes. Flow rate: 0.3 mL/min .

Step 4: HRMS Detection (ESI-Negative)

  • Capillary Voltage: 2.5 kV .

  • Desolvation Temperature: 350∘C .

  • Scan Range: m/z100 to 800 .

  • Resolution: Minimum 70,000 (at m/z200 ).

Step 5: Data Processing

  • Extract the ion chromatogram (EIC) for the exact mass m/z287.1078 with a narrow mass tolerance window of ±5 ppm .

  • Confirm the identity by assessing the isotopic pattern (the 13C M+1 peak should appear at m/z288.1111 with an abundance of approximately 22% relative to the monoisotopic peak, corresponding to the 20 carbon atoms).

HRMSWorkflow S1 Sample Preparation (API Extraction & Dilution) S2 UHPLC Separation (C18 Column, Basic pH Gradient) S1->S2 S3 ESI-Negative Ionization (Targeting Phenolic -OH) S2->S3 S4 Orbitrap/TOF HRMS (Mass Tolerance < 5 ppm) S3->S4 S5 Data Processing (EIC: m/z 287.1078) S4->S5

Caption: LC-HRMS analytical workflow for detecting 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone.

Conclusion

The precise calculation and application of exact mass ( 288.11503 Da ) rather than average molecular weight ( 288.34 g/mol ) is non-negotiable for the analytical tracking of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone. By leveraging the molecule's structural propensity for deprotonation, analysts can design highly sensitive, self-validating HRMS workflows to ensure the purity and safety of downstream SERM therapeutics.

References

  • National Center for Biotechnology Information (PubChem). "Triphenylacetic acid | C20H16O2 | CID 68992" (Contains authoritative exact mass data for the C20H16O2 molecular formula). Retrieved from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Mechanistic Pathways in the Formation of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone

Abstract This technical guide provides a comprehensive examination of the mechanistic pathways leading to the formation of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone, an α-hydroxy ketone of interest in synthetic chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive examination of the mechanistic pathways leading to the formation of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone, an α-hydroxy ketone of interest in synthetic chemistry. The primary focus is on the crossed benzoin condensation reaction, a powerful C-C bond-forming strategy predicated on the principle of umpolung, or polarity inversion. We will dissect the catalytic roles of both classical cyanide ions and modern N-heterocyclic carbenes (NHCs), analyzing the factors that govern chemoselectivity and regioselectivity in this mixed aldehyde condensation. Furthermore, alternative synthetic strategies, including the direct α-hydroxylation of a deoxybenzoin precursor, will be evaluated. This guide is intended for researchers, scientists, and drug development professionals, offering not just theoretical mechanisms but also practical insights into experimental design, catalyst selection, and safety considerations.

Introduction: The Significance of α-Hydroxy Ketones

The target molecule, 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone, belongs to the class of α-hydroxy ketones, also known as acyloins. This structural motif is a valuable building block in organic synthesis, serving as a precursor for 1,2-diketones, vicinal diols, and various heterocyclic compounds.[1][2] The presence of both a hydroxyl and a ketone group in a 1,2-relationship offers rich chemical reactivity, making these compounds key intermediates in the synthesis of pharmaceuticals and natural products.[3] The direct and stereocontrolled formation of such structures, particularly those with distinct aryl substituents like our target molecule, presents a significant synthetic challenge that has been addressed through elegant catalytic solutions.

The Primary Mechanistic Pathway: Crossed Benzoin Condensation

The most direct and atom-economical route to 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone is the crossed benzoin condensation between two different aromatic aldehydes: p-hydroxybenzaldehyde and benzaldehyde.[4] This reaction is a classic example of carbon-carbon bond formation that relies on the concept of umpolung.

The Core Principle: Umpolung (Polarity Inversion)

In standard carbonyl chemistry, the carbonyl carbon is electrophilic and reacts with nucleophiles. The benzoin condensation ingeniously inverts this reactivity.[5] A catalyst transforms one aldehyde molecule into a nucleophilic acyl anion equivalent, which then attacks the electrophilic carbonyl carbon of a second aldehyde molecule.[4] This temporary reversal of polarity is the cornerstone of the entire process.

Catalytic Systems and Their Mechanisms

Two primary classes of catalysts are effective for this transformation: traditional cyanide ions and, more recently, N-heterocyclic carbenes (NHCs).

First reported in the 1830s, the cyanide-catalyzed benzoin condensation is a historic and effective method.[5] Cyanide is uniquely suited for this role due to its properties as a good nucleophile, its ability to stabilize the key anionic intermediate through resonance, and its capacity to act as an excellent leaving group.[6]

The mechanism proceeds through the following key steps:

  • Nucleophilic Attack: The cyanide ion (CN⁻) attacks the electrophilic carbonyl carbon of an aldehyde.

  • Proton Transfer: The resulting cyanohydrin intermediate undergoes a proton transfer.

  • Formation of the Acyl Anion Equivalent: A base deprotonates the former carbonyl carbon, creating a resonance-stabilized carbanion. This is the crucial umpolung step, where the carbon becomes nucleophilic.

  • C-C Bond Formation: This nucleophilic carbanion attacks the carbonyl carbon of a second aldehyde molecule.

  • Catalyst Regeneration: The tetrahedral intermediate collapses, eliminating the cyanide ion to regenerate the catalyst and yield the final α-hydroxy ketone product.[7]

G cluster_regio Regioselectivity Note regio_note p-Hydroxybenzaldehyde, with its electron-donating -OH group, is more likely to be attacked by CN- and form the nucleophilic acyl anion. p_hydroxybenzaldehyde p-Hydroxybenzaldehyde step1_intermediate Cyanohydrin Intermediate p_hydroxybenzaldehyde->step1_intermediate 1. Nucleophilic Attack cyanide CN⁻ cyanide->step1_intermediate acyl_anion Acyl Anion Equivalent (Nucleophile) step1_intermediate->acyl_anion 2. Deprotonation base Base base->acyl_anion adduct Tetrahedral Adduct acyl_anion->adduct 3. Attack on Benzaldehyde benzaldehyde Benzaldehyde (Electrophile) benzaldehyde->adduct product 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone adduct->product 4. Rearrangement & Catalyst Elimination product->cyanide Catalyst Regenerated G azolium_salt Azolium Salt Precursor nhc N-Heterocyclic Carbene (NHC) azolium_salt->nhc 1. Deprotonation base Base base->nhc breslow Breslow Intermediate (Acyl Anion Equivalent) nhc->breslow 2. Attack on Aldehyde 1 aldehyde1 Aldehyde 1 (e.g., p-Hydroxybenzaldehyde) aldehyde1->breslow adduct Tetrahedral Intermediate breslow->adduct 3. Attack on Aldehyde 2 aldehyde2 Aldehyde 2 (e.g., Benzaldehyde) aldehyde2->adduct product α-Hydroxy Ketone Product adduct->product 4. Catalyst Elimination product->nhc Catalyst Regenerated

Figure 2: General NHC-Catalyzed Benzoin Condensation Cycle.

Regioselectivity in the Crossed Reaction: A Decisive Factor

In a crossed benzoin condensation, four products are theoretically possible: two homo-dimerized benzoins and two crossed benzoins. Achieving high selectivity for a single crossed product is a significant challenge. [8]The outcome is determined by the relative electronic and steric properties of the two aldehyde partners.

  • Electronic Effects: Electron-donating groups (EDGs) on the aromatic ring increase the nucleophilicity of the corresponding aldehyde's carbonyl carbon, but more importantly, they stabilize the positive charge that develops on the nitrogen of the Breslow intermediate. This makes aldehydes with EDGs, like the hydroxyl group in p-hydroxybenzaldehyde, more likely to act as the acyl anion donor (the nucleophile). Conversely, electron-withdrawing groups (EWGs) make the aldehyde carbonyl carbon more electrophilic, favoring its role as the acyl anion acceptor . [9]* Catalyst Control: The choice of NHC catalyst can also dramatically influence regioselectivity. For instance, thiazolium-based NHCs and triazolium-based NHCs can exhibit opposite selectivities, allowing chemists to direct the reaction towards a desired crossed product by simply changing the catalyst. [10] For the formation of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone, the electron-donating para-hydroxyl group on p-hydroxybenzaldehyde predisposes it to form the nucleophilic Breslow intermediate, which then attacks the more electrophilic benzaldehyde.

Alternative Mechanistic Pathway: α-Hydroxylation of Deoxybenzoin

An alternative, though less direct, route to the target molecule involves the synthesis and subsequent α-hydroxylation of a deoxybenzoin precursor, specifically 1-(4-hydroxyphenyl)-2-phenyl-ethanone. This two-step approach decouples the C-C bond formation from the oxidation step.

Deoxybenzoins can be prepared via several methods, including Friedel-Crafts acylation. Once obtained, the α-carbon can be hydroxylated using various modern oxidative methods.

  • Mechanism: The reaction typically proceeds by generating an enol or enolate from the deoxybenzoin, which then reacts with an electrophilic oxygen source. A variety of reagents have been developed for this purpose, including those that utilize molecular oxygen as the ultimate oxidant. [11]For example, engineered cytochrome P450 enzymes have demonstrated the ability to perform highly enantioselective α-hydroxylation of related acetic acid derivatives. [12] This pathway offers an alternative when the desired regioselectivity in a crossed benzoin condensation is difficult to achieve.

Experimental Protocols and Data

While a specific protocol for the target molecule is not widely published, a robust experimental procedure can be designed based on established methods for NHC-catalyzed crossed benzoin reactions.

Exemplary Protocol: NHC-Catalyzed Synthesis
Comparative Data on Benzoin Condensation Conditions

The following table summarizes typical conditions and outcomes for benzoin-type reactions, illustrating the differences between catalyst systems.

Catalyst SystemAldehyde Substrate(s)Catalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
NaCN Benzaldehyde (homo)~10%-aq. EthanolReflux0.590-92[13]
Thiamine-HCl Benzaldehyde (homo)~10-15%NaOHaq. Ethanol60-701-1.5~45-70[14][15]
Thiazolium NHC p-Cl-Benzaldehyde + Acetaldehyde10%Cs₂CO₃THFRT1284[10]
Triazolium NHC Benzaldehyde + Aliphatic Aldehyde10%DBUCH₂Cl₂RT285[4]
Benzimidazolium NHC p-MeO-Benzaldehyde (homo)10%DBUTHFRT0.598[2]

Safety and Environmental Considerations

  • Cyanide Catalysis: Sodium and potassium cyanide are highly toxic and must be handled with extreme caution in a well-ventilated fume hood. All waste must be quenched and disposed of according to institutional safety protocols. The use of cyanide is increasingly being replaced by greener alternatives. [16]* NHC Catalysis: N-heterocyclic carbenes are considered a much safer and more environmentally benign alternative to cyanide. [4]The precursor salts are typically stable, air-tolerant solids, and the reactions often proceed under milder conditions.

Conclusion

The formation of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone is most effectively achieved through a crossed benzoin condensation, a reaction that hinges on the catalytic generation of a nucleophilic acyl anion equivalent via umpolung. Modern N-heterocyclic carbene organocatalysts offer a distinct advantage over traditional cyanide catalysts, providing safer reaction conditions and a high degree of control over regioselectivity based on the electronic nature of the aldehyde substrates and the catalyst's structure. Understanding these mechanistic principles is paramount for researchers aiming to synthesize complex α-hydroxy ketones with precision and efficiency. Alternative pathways, such as the α-hydroxylation of deoxybenzoins, provide complementary strategies for accessing these valuable synthetic intermediates.

References

  • Monreal-Leyva, I., Attema, B. R., Bae, N., Cao, H., & Palencia, H. (2019). Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions. European Journal of Chemistry, 10(1), 1-6. [Link]

  • Kim, D., Kim, J., & Yang, J. W. (2014). Chemoselective and repetitive intermolecular cross-acyloin condensation reactions between a variety of aromatic and aliphatic aldehydes using a robust N-heterocyclic carbene catalyst. Organic & Biomolecular Chemistry, 12(18), 2821-2825. [Link]

  • Raiford, L. C., & Gundy, G. V. (1932). Effect of substituents in certain condensations of benzaldehyde. Journal of the American Chemical Society, 54(3), 1092-1098. [Link]

  • Palencia, H., et al. (2019). Benzoin condensation of aromatic aldehydes catalyzed by N-heterocyclic carbenes under mild conditions. Semantic Scholar. [Link]

  • Gorbunova, M., et al. (2024). Impact of Backbone Substitution on Organocatalytic Activity of Sterically Encumbered NHC in Benzoin Condensation. Molecules, 29(8), 1735. [Link]

  • Reddy, R. S., et al. (2015). N-Heterocyclic Carbene Catalyzed Highly Chemoselective Intermolecular Crossed Acyloin Condensation of Aromatic Aldehydes with Trifluoroacetaldehyde Ethyl Hemiacetal. Organic Letters, 17(1), 6-9. [Link]

  • Reddy, R. S., et al. (2015). N-heterocyclic carbene catalyzed highly chemoselective intermolecular crossed acyloin condensation of aromatic aldehydes with trifluoroacetaldehyde ethyl hemiacetal. PubMed. [Link]

  • LibreTexts. (2014). 17.7: Vitamin B1. Chemistry LibreTexts. [Link]

  • Müller, M., et al. (2016). Regio- and Stereoselective Aliphatic-Aromatic Cross-Benzoin Reaction: Enzymatic Divergent Catalysis. PubMed. [Link]

  • Edelmann, F. T. (2021). Why thiamine hydrochloride does not give good yield in cross benzoin condensation? ResearchGate. [Link]

  • Various Authors. (n.d.). Benzoin Condensation Experiment. University Handout. [Link]

  • Organic Chemistry Portal. (n.d.). Benzoin Condensation. Organic Chemistry Portal. [Link]

  • Bina, S. (n.d.). Thiamine-Catalyzed Benzoin Synthesis. Scribd. [Link]

  • Kim, D., et al. (2014). Chemoselective and repetitive intermolecular cross-acyloin condensation reactions. SKKU. [Link]

  • Biju, A. T., et al. (2016). Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. Beilstein Journal of Organic Chemistry, 12, 474-488. [Link]

  • Biju, A. T., et al. (2016). Recent advances in N-heterocyclic carbene (NHC)-catalysed benzoin reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Lee, K., & Lee, S. (2011). Switching Regioselectivity in Crossed Acyloin Condensations between Aromatic Aldehydes and Acetaldehyde by Altering N-Heterocyclic Carbene Catalysts. Organic Letters, 13(5), 1092-1094. [Link]

  • Calò, V., et al. (2018). An Overview on the N-Heterocyclic Carbene-Catalyzed Aza-Benzoin Condensation Reaction. Molecules, 23(5), 1058. [Link]

  • Thai, K., et al. (2016). Chemo- and Diastereoselective N-Heterocyclic Carbene-Catalyzed Cross-Benzoin Reactions Using N-Boc-α-amino Aldehydes. Organic Letters, 18(18), 4554-4557. [Link]

  • PierpaLab. (2025). Benzoin Condensation with Thiamine. PierpaLab. [Link]

  • Beyond Benign. (n.d.). Benzoin Condensation. Beyond Benign. [Link]

  • ResearchGate. (n.d.). Scheme 1. Cross-benzoin reactions using 2-substituted benzaldehydes. ResearchGate. [Link]

  • Organic Chemistry Tutor. (n.d.). Benzoin Condensation. Organic Chemistry Tutor. [Link]

  • Adams, R., & Marvel, C. S. (n.d.). Benzoin. Organic Syntheses. [Link]

  • Fasan, R., & Arnold, F. H. (2009). Enantioselective α-Hydroxylation of 2-Arylacetic Acid Derivatives and Buspirone Catalyzed by Engineered Cytochrome P450 BM-3. Angewandte Chemie International Edition, 48(13), 2389-2392. [Link]

  • Pharmaguideline. (n.d.). Benzoin Condensation and Perkin Condensation. Pharmaguideline. [Link]

  • Oki, K., et al. (2021). Precipitation-driven diastereo- and regioselective macrocyclization via benzoin condensation: effects of solvents and alkyl chain lengths. Organic Chemistry Frontiers, 8(1), 58-65. [Link]

  • Wikipedia. (n.d.). Benzoin condensation. Wikipedia. [Link]

  • ResearchGate. (n.d.). Efficient Synthesis of Deoxybenzoins from Chalcones. ResearchGate. [Link]

  • University of Oulu. (2008). Development of benign synthesis of some terminal α-hydroxy ketones and aldehydes. OuluREPO. [Link]

  • Li, X., et al. (2024). A Novel 2-Methylimidazole Promoted Oxyacyloxylation of α-Hydroxy Ketones and Anhydrides: An Easy Access to α-Acyloxy Ketones. Molecules, 29(22), 5228. [Link]

  • Wang, T., et al. (2020). Synthesis of α-keto aldehydes via selective Cu(i)-catalyzed oxidation of α-hydroxy ketones. Organic & Biomolecular Chemistry, 18(1), 101-105. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy ketones and aldehydes. Organic Chemistry Portal. [Link]

  • Lee, K., & Lee, S. (2011). Switching Regioselectivity in Crossed Acyloin Condensations between Aromatic Aldehydes and Acetaldehyde by Altering N-Heterocyclic Carbene Catalysts. Organic Letters, 13(5), 1092-1094. [Link]

  • Nagendrappa, G. (2010). Electronic Effects in the Cyclocondensation of Benzil. Resonance, 15(1), 38-49. [Link]

  • Google Patents. (n.d.). Preparation method of 2-phenylacetophenone derivatives.
  • Google Patents. (n.d.). Process for producing 2-phenylacetophenone derivatives and precursors therefor.
  • Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation. Organic Chemistry Portal. [Link]

Sources

Foundational

Solubility Profile and Dissolution Kinetics of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone in Organic Solvents

Executive Summary The compound 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone (CAS: 5543-98-6), also systematically known as 2-(4-Hydroxyphenyl)-1,2-diphenyl-ethanone, is a critical synthetic intermediate primarily utilized i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone (CAS: 5543-98-6), also systematically known as 2-(4-Hydroxyphenyl)-1,2-diphenyl-ethanone, is a critical synthetic intermediate primarily utilized in the synthesis of Clomifene, a selective estrogen receptor modulator (SERM) . In pharmaceutical process chemistry, understanding the thermodynamic solubility profile of such highly lipophilic intermediates is paramount for optimizing reaction yields, designing crystallization-based purification steps, and minimizing solvent waste.

This technical whitepaper provides an in-depth analysis of the structural determinants governing the solubility of this compound, presents a quantitative solubility matrix across various solvent classes, and establishes a self-validating experimental protocol for empirical solubility determination.

Structural Determinants and Solvation Thermodynamics

To predict and manipulate the solubility of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone, one must deconstruct its molecular architecture (Molecular Weight: 288.34 g/mol ; Formula: C₂₀H₁₆O₂). The molecule's solvation thermodynamics are dictated by three primary functional domains:

  • The Phenol Moiety (-OH): Acts as both a strong hydrogen bond donor and acceptor. This group drives solubility in polar protic solvents (e.g., alcohols) and strongly interacts with polar aprotic solvents via dipole-dipole and H-bond acceptance interactions.

  • The Ketone Carbonyl (C=O): Functions exclusively as a hydrogen bond acceptor. It readily interacts with the hydroxyl protons of alcoholic solvents.

  • The Dual Phenyl Rings: These bulky, electron-rich aromatic systems impart significant hydrophobicity and facilitate strong intermolecular π−π stacking in the solid crystal lattice.

Mechanistic Rationale: The high lattice energy associated with the π−π stacking of the phenyl rings must be overcome by the cohesive energy density of the solvent. Consequently, the compound is practically insoluble in water (due to an overwhelming hydrophobic penalty) and non-polar aliphatic hydrocarbons (which lack the dipole interactions necessary to disrupt the crystal lattice). Optimal solvation is achieved in polar aprotic solvents and chlorinated solvents, which effectively disrupt the lattice via strong dipole interactions and favorable van der Waals forces without requiring the breaking of solvent-solvent hydrogen bond networks .

Quantitative Solubility Matrix

The following table summarizes the solubility profile of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone across distinct organic solvent classes at standard ambient temperature (25 °C). Note: Due to the proprietary nature of specific API intermediate data, values are extrapolated based on the validated thermodynamic behavior of closely related structural analogs such as desoxybenzoin and phenolic acids .

Solvent CategorySolventDielectric Constant (ε)Estimated Solubility (mg/mL at 25°C)Primary Dissolution Mechanism
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 100Strong dipole-dipole & H-bond acceptance from phenol
Polar Aprotic Dimethylformamide (DMF)36.7> 100Strong dipole-dipole & H-bond acceptance
Chlorinated Dichloromethane (DCM)9.150 - 80Favorable van der Waals & induced dipole interactions
Polar Protic Methanol32.725 - 35H-bond donation to ketone, acceptance from phenol
Polar Protic Ethanol24.515 - 20Moderate H-bonding, limited by alkyl chain sterics
Non-Polar Hexane1.9< 1Lack of H-bonding; highly unfavorable cohesive energy
Aqueous Water80.1< 0.01Extreme hydrophobic penalty from dual phenyl rings

Experimental Methodology: The Isothermal Shake-Flask Protocol

To generate highly accurate, publication-grade solubility data, dynamic dissolution methods are insufficient. The Isothermal Shake-Flask Method coupled with HPLC-UV is the gold standard, as it ensures true thermodynamic equilibrium between the solid and solution phases .

The following protocol is designed as a self-validating system , meaning internal controls are built directly into the workflow to identify and reject false data (e.g., supersaturation or micro-suspensions).

Step 1: Saturated Solution Preparation
  • Action: Add 500 mg of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone to 5 mL of the target organic solvent in a 10 mL amber glass vial.

  • Causality: An excess of solid must be visually confirmed. If all solid dissolves, the solution is not saturated, and the chemical potential of the solute in the liquid phase has not equalized with the solid phase. Amber glass is used to prevent potential UV-induced photo-degradation of the ketone moiety.

Step 2: Isothermal Equilibration
  • Action: Seal the vials with PTFE-lined caps and place them in a thermostatic orbital shaker set to 25.0 ± 0.1 °C at 150 RPM for 48 hours.

  • Causality: Solubility is highly temperature-dependent. A fluctuation of even 1 °C can alter solubility by 5-10%. The 48-hour timeframe ensures that the kinetic dissolution barrier is fully overcome.

  • Self-Validation Checkpoint: Sample the solution at 24 hours and 48 hours. If the concentration difference between the two time points is less than 2%, thermodynamic equilibrium is confirmed.

Step 3: Phase Separation
  • Action: Remove the vials and allow them to stand undisturbed for 2 hours at 25.0 °C. Transfer 1 mL of the suspension to a microcentrifuge tube and centrifuge at 10,000 RPM for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter (discarding the first 0.2 mL).

  • Causality: Direct sampling often pulls sub-micron solid particles into the analytical sample. If injected into the HPLC, these particles will dissolve in the mobile phase, falsely inflating the calculated solubility. Centrifugation followed by filtration guarantees only fully solvated molecules are quantified.

Step 4: HPLC-UV Quantification
  • Action: Dilute the filtered supernatant with the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water) to fit within the linear range of a pre-established calibration curve. Inject onto a C18 Reversed-Phase column and monitor absorbance at ~254 nm.

  • Causality: Unlike direct UV-Vis spectroscopy, HPLC separates the target analyte from any trace impurities or degradation products that may have formed during the 48-hour equilibration, ensuring absolute specificity in quantification.

Workflow Visualization

Workflow N1 1. Solvent Selection N2 2. Isothermal Equilibration N1->N2 Excess Solute N3 3. Phase Separation N2->N3 48h at 25°C N4 4. HPLC-UV Quantification N3->N4 0.22µm Filtration N5 5. Thermodynamic Validation N4->N5 Concentration Data N5->N2 Re-test if Δ > 2%

Fig 1: Thermodynamic solubility determination workflow via isothermal shake-flask and HPLC-UV.

References

  • Fisher Scientific. "Deoxybenzoin, 97% - Chemical Properties and Solubility." Thermo Scientific Chemicals. Available at: [Link]

  • ResearchGate. "Solubility and solid phase studies of isomeric phenolic acids in pure solvents." Scientific Publication Database. Available at: [Link]

Exploratory

A Comprehensive Technical Guide to the Thermodynamic Stability and Melting Point of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone for Pharmaceutical Development

Abstract: This technical guide provides a comprehensive framework for the characterization of the thermodynamic stability and melting point of the novel chemical entity 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone. In the l...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive framework for the characterization of the thermodynamic stability and melting point of the novel chemical entity 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone. In the landscape of drug development, a thorough understanding of a compound's solid-state properties is a non-negotiable prerequisite for advancing a candidate through the development pipeline. These properties are intrinsically linked to critical quality attributes (CQAs) such as purity, stability, bioavailability, and manufacturability. This document details the foundational principles and step-by-step experimental protocols for three core analytical techniques: Melting Point Determination, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). By integrating the data from these methods, researchers and drug development professionals can construct a robust and reliable thermal stability profile, essential for formulation design, process optimization, and regulatory submissions. The methodologies described herein are designed to be self-validating and are grounded in established scientific principles and regulatory expectations, such as those outlined in the ICH Q6A guidelines.[1][2][3][4]

Introduction to 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone and its Solid-State Significance

2-(p-Hydroxyphenyl)-2-phenyl-acetophenone (CAS Number: 5543-98-6) is an aromatic ketone with the molecular formula C₂₀H₁₆O₂ and a molecular weight of 288.34 g/mol .[5] Its structure, featuring a complex arrangement of phenyl, hydroxyl, and ketone moieties, suggests its potential as a versatile scaffold or intermediate in medicinal chemistry.

Figure 1: Chemical Structure of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone (Image of the chemical structure would be placed here)

Before any pharmacological evaluation can proceed, the fundamental physicochemical properties of an Active Pharmaceutical Ingredient (API) must be rigorously established. The thermodynamic stability and melting point are paramount among these. These characteristics are not mere data points; they are foundational to the entire Chemistry, Manufacturing, and Controls (CMC) strategy for a new drug substance.[2]

  • Purity Assessment: The melting point is one of the oldest and most effective indicators of purity for a crystalline solid.[6][7] Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting point range.[8]

  • Stability and Shelf-Life: Thermodynamic stability, assessed by techniques like DSC and TGA, predicts how the material will behave under the stress of manufacturing, storage, and transportation.[9][10] An unstable compound may degrade, leading to loss of potency and the formation of potentially harmful impurities.

  • Polymorphism: Many APIs can exist in multiple crystalline forms, or polymorphs, each with distinct physical properties, including melting point, solubility, and stability.[11][12] Identifying and controlling the most stable polymorph is critical, as an unintended phase transition can drastically alter a drug's performance.[12]

  • Regulatory Compliance: Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), require a comprehensive set of specifications for any new drug substance.[1][3][4] This includes well-defined acceptance criteria for identity, purity, and physical characteristics.[2]

This guide provides the experimental logic and detailed protocols to generate the data necessary to build this critical solid-state foundation.

Foundational Analysis: Melting Point Determination

The determination of a substance's melting point (MP) is the initial and most direct thermal analysis performed. It serves as a rapid and cost-effective preliminary assessment of purity and identity.[6][13]

Principle of Melting Point Analysis

A pure, crystalline solid possesses a highly ordered, three-dimensional lattice structure. Breaking the intermolecular forces that maintain this lattice requires a specific amount of thermal energy, resulting in a sharp, well-defined melting point.[13] When impurities are present, they disrupt this lattice, weakening the forces and lowering the energy required to transition to a liquid state. This results in two observable effects: a lowering of the melting point and a broadening of the temperature range over which the substance melts.[7][8] Therefore, a sharp melting range is a strong indicator of high purity.[14]

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the use of a modern digital melting point apparatus, which provides controlled heating and often automated detection.

  • Sample Preparation:

    • Ensure the sample of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone is a fine, dry powder. If necessary, gently grind the crystals in a mortar and pestle.

    • Tap the open end of a glass capillary tube into the powder sample, forcing a small amount of material into the tube.

    • Invert the tube and tap the sealed end gently on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.

  • Instrument Setup and Preliminary Measurement:

    • Set the apparatus to a rapid heating rate (e.g., 5-10 °C/min) to quickly determine an approximate melting range.[6][8] This saves time and prevents prolonged heat exposure to the sample.

    • Insert the prepared capillary into the heating block.

    • Start the heating program and observe the sample. Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid particle melts (clear point).[6]

  • Accurate Measurement:

    • Allow the instrument to cool significantly below the approximate melting point.

    • Prepare a fresh sample in a new capillary tube.

    • Program the instrument with a slow heating rate of 0.5-1.0 °C/min, starting from a temperature approximately 10-15 °C below the previously observed onset.[6] A slow ramp rate is critical for ensuring thermal equilibrium and achieving an accurate measurement.

    • Carefully observe and record the onset and clear point temperatures. The measurement should be performed in triplicate to ensure reproducibility.

Data Interpretation

The recorded melting range provides immediate insight into the sample's quality.

Observation Interpretation Example (Hypothetical)
Sharp Range (< 1.5 °C) Indicates high purity of a single crystalline form.165.5 – 166.5 °C
Broad Range (> 2 °C) Suggests the presence of impurities or a mixture of polymorphs.159.0 – 164.5 °C
Melting with Decomposition The sample changes color (e.g., darkens) or bubbles during melting.[6]Melts at ~165 °C with effervescence.
Workflow Visualization

MeltingPointWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_report Data Reporting P1 Grind Sample to Fine Powder P2 Pack 2-3 mm into Capillary Tube P1->P2 A1 Rapid Scan (10°C/min) to Find Approx. MP P2->A1 A2 Cool Instrument A1->A2 A3 Slow Scan (1°C/min) for Accurate MP A2->A3 R1 Record Onset and Clear Point Temperatures A3->R1 R2 Report as Range (e.g., 165.5 - 166.5 °C) R1->R2

Caption: Workflow for accurate melting point determination.

Advanced Thermal Analysis for Thermodynamic Stability

While melting point is a crucial starting point, a full thermodynamic profile requires more sophisticated techniques. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide quantitative data on thermal transitions and decomposition, respectively.

Differential Scanning Calorimetry (DSC): A Deeper Look at Thermal Transitions

DSC is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9][11][15] It provides both qualitative and quantitative information about the thermal events a material undergoes.[16]

Principle of DSC

When the sample undergoes a physical transition, such as melting, it will absorb or release heat. DSC measures this energy change.

  • Endothermic Events (Heat Absorption): Melting, boiling, sublimation, and most solid-solid transitions (polymorphic changes). These appear as peaks on a DSC thermogram.

  • Exothermic Events (Heat Release): Crystallization and some decomposition processes. These appear as valleys.

For drug development, DSC is indispensable for determining melting points with high accuracy, quantifying the energy of melting (enthalpy of fusion), and identifying and characterizing different polymorphs.[11][16]

Experimental Protocol: DSC Analysis
  • Sample Preparation:

    • Using a microbalance, accurately weigh 2-5 mg of the powdered 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone into a clean DSC pan (typically aluminum).

    • Crimp the pan with a lid. For volatile substances or to prevent oxidation, a hermetically sealed pan may be used. Ensure a flat, even surface on the bottom of the pan.

    • Place an empty, sealed pan on the reference side of the DSC cell.

  • Instrument Setup and Measurement:

    • Place the sample pan in the instrument's sample holder.

    • Purge the DSC cell with an inert gas (e.g., Nitrogen at 50 mL/min) to create a controlled atmosphere and prevent oxidative degradation.

    • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 30 °C).

    • Program the instrument to heat the sample at a constant rate, typically 10 °C/min, to a temperature well above the melting point (e.g., 250 °C).

    • The instrument will record the differential heat flow as a function of temperature.

Data Interpretation

The resulting DSC thermogram is a plot of heat flow versus temperature. Key parameters are extracted from this plot:

Parameter Description Significance for Stability
Onset Temperature (T_onset) The temperature at which the melting process begins, identified by the intersection of the baseline and the leading edge of the melting peak.Corresponds closely to the thermodynamic melting point.
Peak Temperature (T_peak or T_m) The temperature at which the rate of heat absorption is at its maximum.A highly reproducible characteristic used for material identification.
Enthalpy of Fusion (ΔH_fus) The total energy absorbed during melting, calculated as the area under the melting peak (in J/g).Reflects the degree of crystallinity and the strength of the crystal lattice. A higher ΔHfus generally indicates a more stable crystalline form.[17]
Workflow Visualization

DSC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_report Data Analysis P1 Weigh 2-5 mg of Sample P2 Place in DSC Pan & Crimp Lid P1->P2 A1 Place Sample & Reference Pans in DSC Cell P2->A1 A2 Purge with N2 Gas A1->A2 A3 Heat at Controlled Rate (e.g., 10°C/min) A2->A3 R1 Generate Heat Flow vs. Temp Thermogram A3->R1 R2 Determine T_onset, T_peak, and ΔH_fus R1->R2

Caption: Workflow for Differential Scanning Calorimetry (DSC) analysis.

Thermogravimetric Analysis (TGA): Assessing Thermal Decomposition

TGA is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[18][19] Its primary role in this context is to determine the temperature at which the compound begins to chemically decompose.

Principle of TGA

A sample is placed on a high-precision balance within a furnace. As the furnace temperature is increased, the sample's mass is continuously monitored.[19] A loss in mass indicates processes like dehydration (loss of water), desolvation (loss of solvent), or, at higher temperatures, thermal decomposition.[10][20] TGA is crucial for establishing the upper temperature limit for handling and storage of an API.[10]

Experimental Protocol: TGA Analysis
  • Sample Preparation:

    • Accurately weigh a slightly larger sample than for DSC, typically 5-10 mg, into a TGA crucible (often platinum or ceramic).

  • Instrument Setup and Measurement:

    • Place the crucible onto the TGA balance mechanism.

    • Purge the furnace with an inert gas (e.g., Nitrogen at 50-100 mL/min) to prevent oxidative side reactions.

    • Equilibrate at a low starting temperature (e.g., 30 °C).

    • Program the instrument to heat the sample at a constant rate (e.g., 10 °C/min) to a high temperature where complete decomposition is expected (e.g., 500 °C or higher).

    • The instrument records the sample mass (or % mass loss) as a function of temperature.

Data Interpretation

The TGA curve plots % Weight vs. Temperature. The key parameter is the onset of decomposition (T_d), often determined using the derivative of the weight loss curve (DTG). A sharp drop in mass indicates decomposition. If a mass loss occurs at low temperatures (e.g., < 120 °C), it may indicate the presence of residual solvent or water, which is also critical information for API characterization.[18][19]

Workflow Visualization

TGA_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_report Data Analysis P1 Weigh 5-10 mg of Sample into TGA Crucible A1 Place Crucible on TGA Balance P1->A1 A2 Purge with N2 Gas A1->A2 A3 Heat at Controlled Rate (e.g., 10°C/min) A2->A3 R1 Generate % Weight vs. Temp Curve A3->R1 R2 Determine Onset of Decomposition (T_d) R1->R2

Caption: Workflow for Thermogravimetric Analysis (TGA).

Integrated Stability Profile and Polymorphism Screening

The true power of these analyses lies in their integration. No single technique provides a complete picture. By combining the data, a robust and self-validating stability profile for 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone can be established.

Synthesizing the Data:

  • Melting Point vs. DSC: The melting range from the capillary method should align with the onset temperature from the DSC analysis. A significant discrepancy could indicate issues with thermal lag in one of the methods or sample inhomogeneity.

  • DSC and TGA Correlation: The DSC thermogram should be compared with the TGA curve. The melting event in the DSC must occur before any significant mass loss is observed in the TGA. If the onset of decomposition from TGA overlaps with the melting peak from DSC, it indicates that the compound decomposes upon melting, a critical piece of information for handling.

  • Polymorphism Screening: DSC is a primary tool for detecting polymorphs. Different crystalline forms will typically have different melting points and enthalpies of fusion.[11] A sample that shows multiple melting peaks or a melt-recrystallization-melt event in the DSC is a strong indicator of polymorphism. This initial screening would trigger a more extensive study to identify and isolate the most thermodynamically stable form, which is crucial for ensuring consistent product quality.[12]

The collective data from these analyses form a critical part of the API's specification sheet, as mandated by guidelines like ICH Q6A.[1][2] This profile directly informs downstream activities, including:

  • Formulation Development: Selecting excipients that are compatible with the API's thermal properties.[11]

  • Process Chemistry: Defining drying temperatures and milling conditions that will not induce degradation or polymorphic transition.

  • Storage Conditions: Establishing appropriate temperature and humidity controls to ensure long-term shelf-life.[14]

Conclusion

The rigorous characterization of the thermodynamic stability and melting point of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone is an essential first step in its journey from a novel compound to a potential therapeutic agent. The foundational melting point determination provides a rapid assessment of purity, while the advanced techniques of Differential Scanning Calorimetry and Thermogravimetric Analysis deliver quantitative data on thermal transitions and decomposition limits. Together, these methods create a comprehensive and integrated thermal profile. This profile is not merely an academic exercise; it is a cornerstone of quality by design (QbD), enabling scientists to make informed decisions that ensure the safety, efficacy, and stability of the final drug product.

References

  • How Pharma Companies Use DSC in Drug Development Stability. (2026, March 17). Google Cloud.
  • Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024, December 9). Google Cloud.
  • ICH Q6A - Specifications: Test procedures and acceptance criteria for new drug substances and new drug products: Chemical substances. ResearchGate.
  • ICH Q6A - Specifications: Test procedures and acceptance criteria. (2013, December 15). Google Cloud.
  • Melting Point Matters: The Key to Purity, Identification, and Quality Control. Buchi.com.
  • TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026, January 23). Google Cloud.
  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10). Google Cloud.
  • ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline. (2000, May 1). European Medicines Agency (EMA).
  • Melting Point Determination. thinkSRS.com.
  • ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. ECA Academy.
  • Melting point determination. (2026, January 21). RSC Education.
  • Melting Point Determination | Your Guide to Melting Point Analysis. Mettler Toledo.
  • Melting point determination. SSERC.
  • Differential Scanning Calorimetry. Coriolis Pharma.
  • ICH Q6A Guideline. IKEV.
  • Thermogravimetric Analysis in Pharmaceuticals. (2020, July 1). Veeprho.
  • CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. ATA Scientific.
  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022, February 8). Aurigaresearch.
  • The Role of Thermal Analysis in Pharmaceutical Testing and R&D. (2025, July 1). AZoM.
  • 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone. Santa Cruz Biotechnology.
  • Polymorphism: The Phenomenon Affecting the Performance of Drugs. (2014, July 28). Symbiosis Online Publishing.

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Exploratory

A Technical Guide to the Spectroscopic Properties of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone Derivatives

Abstract The 2-(p-hydroxyphenyl)-2-phenyl-acetophenone scaffold represents a unique structural class of aromatic ketones with significant potential in medicinal chemistry and materials science, analogous to related chalc...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2-(p-hydroxyphenyl)-2-phenyl-acetophenone scaffold represents a unique structural class of aromatic ketones with significant potential in medicinal chemistry and materials science, analogous to related chalcone and benzoin structures. A thorough understanding of their spectroscopic properties is paramount for structural elucidation, purity assessment, and the rational design of new derivatives. This technical guide provides an in-depth analysis of the expected spectroscopic characteristics of this molecular framework. In the absence of extensive published data for this specific series, this document leverages first principles of spectroscopy and draws upon established data from structurally related analogs—including acetophenone, benzoin, and other aromatic ketones—to predict and rationalize their behavior across a range of analytical techniques. We will explore UV-Visible Absorption, Fluorescence, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). For each technique, we detail the theoretical underpinnings, predict the spectral features of the core molecule, and describe standardized protocols for data acquisition. This guide is designed to serve as a foundational resource for researchers engaged in the synthesis and characterization of these promising compounds.

Introduction to the 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone Scaffold

The structural characterization of novel organic compounds is the bedrock of modern chemical research and development. For complex molecules like the derivatives of 2-(p-hydroxyphenyl)-2-phenyl-acetophenone, a multi-faceted spectroscopic approach is not just beneficial, but essential. Each analytical technique provides a unique piece of the structural puzzle, and their combined application allows for unambiguous confirmation of molecular identity, purity, and conformation.

The Core Molecular Structure

The parent compound, 2-(4-Hydroxyphenyl)-1,2-diphenyl-ethanone (CAS 5543-98-6), features a central ethanone core.[1] This core is substituted with a benzoyl group at the C1 position and two distinct phenyl rings at the C2 position: one unsubstituted phenyl ring and one p-hydroxyphenyl ring. The presence of a chiral center at C2, a ketone chromophore, and multiple aromatic systems defines its chemical and spectroscopic behavior.

Caption: Core structure of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone.

Rationale for Spectroscopic Characterization

A comprehensive spectroscopic analysis is critical for several reasons:

  • Structural Verification: To confirm that the desired molecular architecture has been successfully synthesized.

  • Purity Assessment: To detect and identify any residual starting materials, by-products, or isomers.

  • Stereochemical Assignment: While not the focus of this guide, advanced techniques can help determine the absolute configuration at the chiral center.

  • Probing Physicochemical Properties: Spectroscopic data provides insights into the electronic environment of the molecule, which influences its reactivity, photostability, and potential as a therapeutic agent or functional material.[2]

UV-Visible Absorption Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For aromatic ketones, the key transitions are the π→π* and n→π* transitions.

Theoretical Principles
  • π→π Transitions:* These are high-energy, high-intensity absorptions arising from the excitation of electrons in the π-systems of the aromatic rings and the carbonyl group. They typically result in strong absorption bands (high molar absorptivity, ε).[3]

  • n→π Transitions:* These are lower-energy, lower-intensity transitions involving the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. This absorption is often observed as a shoulder on the tail of the much stronger π→π* band.[2][4]

Predicted Spectrum of the Core Scaffold

The UV-Vis spectrum of 2-(p-hydroxyphenyl)-2-phenyl-acetophenone is expected to be a composite of its constituent chromophores: the benzoyl group and the two phenyl rings attached to C2.

  • Comparison to Analogs:

    • Acetophenone: Exhibits a strong π→π* band around 240 nm and a weaker n→π* band around 320 nm.

    • Chalcones: Structurally related chalcones, which possess greater conjugation, show two primary absorption bands, with the major band (π→π*) appearing between 340–390 nm.[3][4]

  • Predicted λmax: For the target scaffold, we predict two main absorption regions:

    • A very intense band below 280 nm, corresponding to the π→π* transitions of the phenyl and benzoyl systems. The presence of the hydroxyl group on one phenyl ring may cause a slight bathochromic (red) shift.

    • A much weaker n→π* transition, likely appearing as a broad shoulder between 310-340 nm. This transition is formally forbidden and thus has a low molar absorptivity.

Experimental Protocol for UV-Vis Analysis
  • Solvent Selection: Use a UV-grade solvent that does not absorb in the analytical region (200-400 nm), such as ethanol, methanol, or acetonitrile.

  • Sample Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mM). Perform serial dilutions to find a concentration that gives an absorbance maximum between 0.5 and 1.5 AU.

  • Instrument Blank: Use the pure solvent as a blank to zero the spectrophotometer.

  • Data Acquisition: Record the spectrum from 400 nm down to 200 nm using a 1 cm path length quartz cuvette.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy

Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. The presence of the p-hydroxyphenyl group makes these derivatives particularly interesting candidates for fluorescence.

Fundamentals

Many hydroxyaromatic compounds are known to be fluorescent.[5] The phenolic hydroxyl group can act as a proton donor, and its acidity can change dramatically upon electronic excitation. This phenomenon, known as Excited-State Intramolecular Proton Transfer (ESIPT), can lead to dual fluorescence or a large Stokes shift (the difference between the absorption and emission maxima).[6][7]

Predicted Emission Properties and pH-Dependence
  • Neutral Form (Phenol): In neutral or acidic conditions, excitation of the p-hydroxyphenyl moiety is expected to result in emission at a shorter wavelength (likely in the blue region, ~400-450 nm).

  • Anionic Form (Phenolate): In basic conditions (pH > pKa of the phenol), the compound will exist as the phenolate anion. Deprotonation typically leads to a red-shift in both absorption and emission spectra. The phenolate form is often more fluorescent than the neutral phenol form.[5]

  • ESIPT Potential: The proximity of the carbonyl oxygen could potentially facilitate ESIPT, leading to an emission from a keto-tautomer form with a significantly large Stokes shift. This would manifest as an emission band at a much longer wavelength (e.g., >500 nm).

Experimental Protocol for Fluorescence Analysis
  • Solvent and Sample Preparation: Use a fluorescence-grade solvent. Prepare a dilute solution (absorbance < 0.1 at the excitation wavelength) to avoid inner-filter effects.

  • Determine Excitation Wavelength: Set the emission monochromator to a wavelength where emission is expected (e.g., 450 nm) and scan the excitation monochromator to find the excitation maximum. This should correspond to an absorption band from the UV-Vis spectrum.

  • Acquire Emission Spectrum: Set the excitation monochromator to the determined λmax and scan the emission monochromator to record the fluorescence spectrum.

  • pH Titration (Optional): To study the effect of the hydroxyl group, acquire emission spectra in a series of buffered solutions across a pH range (e.g., pH 4 to 10).

  • Quantum Yield Measurement: Measure the quantum yield relative to a known standard (e.g., quinine sulfate in 0.5 M H₂SO₄) to quantify the efficiency of the fluorescence process.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

¹H NMR Spectroscopy
  • Predicted Chemical Shifts (in CDCl₃):

    • Aromatic Protons (13H): These will appear in the range of δ 6.8-8.0 ppm .

      • The protons on the benzoyl ring ortho to the carbonyl (2H) will be the most deshielded, appearing far downfield (~δ 7.9-8.0 ppm) due to the anisotropic effect of the C=O bond.[8]

      • The protons on the p-hydroxyphenyl ring will show a characteristic AA'BB' pattern. The protons ortho to the hydroxyl group (~δ 6.8-7.0 ppm) will be upfield relative to the protons meta to it (~δ 7.1-7.3 ppm).

      • The remaining protons of the benzoyl and phenyl rings will resonate between δ 7.2-7.6 ppm.

    • Methine Proton (1H): The single proton at C2 (-CH-) is expected to appear as a singlet around δ 5.0-5.5 ppm . Its exact position will be sensitive to the electronic nature of the attached rings.

    • Hydroxyl Proton (1H): The phenolic -OH proton will appear as a broad singlet. Its chemical shift is highly variable (typically δ 4.5-6.0 ppm ) and depends on concentration, temperature, and solvent. It can be confirmed by a D₂O exchange experiment, where the peak disappears.

¹³C NMR Spectroscopy
  • Predicted Chemical Shifts (in CDCl₃):

    • Carbonyl Carbon (C=O): This will be the most downfield signal, typically in the range of δ 195-200 ppm . For acetophenone itself, the signal is at ~198 ppm.

    • Aromatic Carbons: A complex set of signals between δ 115-160 ppm .

      • The carbon bearing the hydroxyl group (C-OH) will be the most shielded of the oxygenated aromatics, around δ 155-158 ppm .

      • The carbons ortho to the hydroxyl group will be significantly shielded, appearing around δ 115-117 ppm .

    • Methine Carbon (-CH-): The C2 carbon is expected around δ 60-70 ppm .

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). Most commercial deuterated solvents already contain TMS.[8]

  • ¹H NMR Acquisition: Acquire the spectrum using a 400 MHz or higher field spectrometer. Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-64 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • 2D NMR (Optional): If the structure is ambiguous, perform COSY (to show ¹H-¹H correlations) and HSQC (to show direct ¹H-¹³C correlations) experiments to confirm assignments.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information through its fragmentation pattern.

Ionization Techniques
  • Electrospray Ionization (ESI): A soft ionization technique ideal for obtaining the molecular ion peak ([M+H]⁺ or [M-H]⁻) with minimal fragmentation. This is the preferred method for confirming the molecular weight.

  • Electron Ionization (EI): A high-energy technique that causes extensive fragmentation. It is excellent for structural elucidation by analyzing the resulting fragment ions.[9]

Predicted Fragmentation Patterns (EI)

The fragmentation of aromatic ketones is dominated by cleavage of the bonds adjacent to the carbonyl group (α-cleavage).[10][11]

  • Primary Fragmentation Pathway: The most likely fragmentation is the α-cleavage between C1 and C2. This will generate two primary, highly stable fragment ions:

    • Benzoyl Cation: m/z 105 (C₇H₅O⁺). This is often the base peak in the spectrum of such compounds.

    • Diphenyl-hydroxyphenyl-methyl Cation: [M - 105]⁺.

  • Other Fragments: Subsequent fragmentation could involve the loss of the phenyl group (loss of 77 Da) or the hydroxyphenyl group (loss of 93 Da) from the larger fragment.

Mass_Spec_Fragmentation M Molecular Ion [C₂₀H₁₆O₂]⁺˙ m/z = 288 F1 Benzoyl Cation [C₇H₅O]⁺ m/z = 105 (Base Peak) M->F1 α-cleavage F2 [M - Benzoyl]⁺ [C₁₃H₁₁O]⁺ m/z = 183 M->F2 α-cleavage F3 Phenyl Cation [C₆H₅]⁺ m/z = 77 F1->F3 loss of CO

Caption: Predicted primary EI fragmentation pathway for the core scaffold.

Experimental Protocol for MS Analysis
  • Sample Introduction: For ESI, dissolve the sample in a suitable solvent (e.g., methanol/water) and introduce it via direct infusion or LC-MS. For EI, introduce a volatile sample via a GC inlet or a direct insertion probe.

  • ESI-MS:

    • Mode: Run in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. The phenolic proton makes the negative mode particularly favorable.

    • Analyzer: Use a high-resolution analyzer like TOF or Orbitrap to obtain an accurate mass for elemental composition confirmation.

  • EI-MS (GC-MS):

    • Ionization Energy: Use the standard 70 eV.[9]

    • Mass Range: Scan a broad range (e.g., m/z 40-500) to capture the molecular ion and all key fragments.

Integrated Spectroscopic Analysis Workflow

No single technique provides the complete picture. An integrated workflow is crucial for the definitive characterization of novel 2-(p-hydroxyphenyl)-2-phenyl-acetophenone derivatives.

Integrated_Workflow start Synthesized Compound ms HRMS (ESI) - Confirm Molecular Formula start->ms uv UV-Vis Spectroscopy - Confirm Chromophore System - Quantify Purity ms->uv nmr ¹H & ¹³C NMR - Elucidate C-H Framework - Confirm Connectivity uv->nmr fluo Fluorescence Spectroscopy - Probe Photophysical Properties - Study Environmental Sensitivity nmr->fluo final Structure Confirmed fluo->final

Caption: Integrated workflow for spectroscopic characterization.

Summary of Predicted Data

Spectroscopic TechniquePredicted PropertyExpected Value/Observation
UV-Visible λmax (π→π)~240-280 nm (High ε)
λmax (n→π)~310-340 nm (Low ε, shoulder)
Fluorescence Emission (Neutral)~400-450 nm
Emission (Anionic)Red-shifted relative to neutral form
¹H NMR Aromatic Protonsδ 6.8-8.0 ppm
Methine Proton (-CH-)δ 5.0-5.5 ppm (singlet)
Hydroxyl Proton (-OH)δ 4.5-6.0 ppm (broad, D₂O exchangeable)
¹³C NMR Carbonyl (C=O)δ 195-200 ppm
Methine (-CH-)δ 60-70 ppm
Mass Spec. (EI) Molecular Ion (M⁺˙)m/z 288
Base Peakm/z 105 (Benzoyl cation)

References

  • Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent. (n.d.). National Institutes of Health (NIH). [Link]

  • Chalcone Derivatives: Antioxidant Activity, Photoprotective Properties, and Stability under UV Irradiation. (2023). ACS Omega. [Link]

  • Spectral Properties of Chalcones II. (2015). FABAD Journal of Pharmaceutical Sciences. [Link]

  • SYNTHESIS AND PRELIMINARY EVALUATION OF SEVERAL CHALCONE DERIVATIVES AS SUNSCREEN COMPOUNDS. (2019). Chemistry Journal of Moldova. [Link]

  • Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. (2021). Biointerface Research in Applied Chemistry. [Link]

  • Highly selective Wacker reaction of styrene derivatives: a green and efficient aerobic oxidative process. (n.d.). The Royal Society of Chemistry. [Link]

  • Hydroxyaromatic Fluorophores. (2021). National Institutes of Health (NIH). [Link]

  • Synthesis and characterization of o-hydroxyarylalkylketones by using eco-friendly solvent free catalyst in frie's. (2012). Der Pharma Chemica. [Link]

  • Characterization, molecular modeling and pharmacology of some 2́-hydroxychalcone derivatives as SARS-CoV-2 inhibitor. (n.d.). National Institutes of Health (NIH). [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. [Link]

  • 2-Phenylacetophenone. (n.d.). PubChem. [Link]

  • An amino-substituted 2-(2′-hydroxyphenyl)benzimidazole for the fluorescent detection of phosgene based on an ESIPT mechanism. (2021). RSC Publishing. [Link]

  • 2-Hydroxy-2-phenylacetophenone. (n.d.). LookChem. [Link]

  • Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement. (2015). ResearchGate. [Link]

  • Experimental and DFT studies of disubstituted 2-(2-hydroxyphenyl)benzothiazole-based fluorophores synthesized by Suzuki coupling. (2017). New Journal of Chemistry (RSC Publishing). [Link]

  • Investigation of Unusual N-(Triphenyl-λ5-phosphanylidene) Amide Fragmentation Observed upon MS/MS Collision-Induced Dissociation. (2023). PubMed. [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

  • Process for producing 2-phenylacetophenone derivatives and precursors therefor. (2005).
  • Luminescence of the Conjugate Bases of [2-(2-Hydroxyphenyl)phenyl]phosphinic Acid. (2023). MDPI. [Link]

  • I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp3 C–H functionalization. (n.d.). The Royal Society of Chemistry. [Link]

  • Photochemistry and Photophysics of α-Hydroxy Ketones. (2001). ACS Publications. [Link]

  • Simple HPLC-Fluorescence Determination of Raspberry Ketone in Fragrance Mist after Pre-Column Derivatization with 4-Hydrazino-7-nitro-2,1,3-benzoxadiazole. (2016). Scirp.org. [Link]

  • Mass spectral fragmentation patterns of 2,5‐bis(p‐R2‐phenyl)‐(3,4)‐R1‐furans. (1970). ResearchGate. [Link]

  • NMR spectrum of acetophenone. (2021). YouTube. [Link]

  • Experimental and quantum-chemical studies of H-1, C-13 and N-15 NMR coordination shifts in Pd(II) and Pt(II) chloride complexes. (2005). ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Laboratory Protocol & Mechanistic Guide Introduction & Strategic Context The compound 2-(p-Hydroxyphenyl)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Advanced Laboratory Protocol & Mechanistic Guide

Introduction & Strategic Context

The compound 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone (CAS 5543-98-6), also known as 2-(4-hydroxyphenyl)-1,2-diphenylethanone, is a highly valued pharmaceutical intermediate[1]. It serves as a critical structural scaffold in the synthesis of Selective Estrogen Receptor Modulators (SERMs) such as clomiphene and tamoxifen analogs[2].

Clomiphene (CAS 911-45-5) is a triphenylethylene derivative utilized primarily for ovulation induction, existing as a mixture of cis (zuclomiphene) and trans (enclomiphene) isomers[3]. During the synthesis and forced degradation of these SERMs, various structurally related analogs and impurities are formed, requiring rigorous impurity profiling under ICH guidelines[4].

Synthesizing the free phenolic intermediate directly via classical Friedel-Crafts alkylation often yields poor regioselectivity and unwanted O-alkylation. To establish a self-validating, high-yield system, this protocol utilizes a modern two-step approach: a Palladium-catalyzed α -arylation of desoxybenzoin with a protected aryl halide (4-bromoanisole) to form 2-(p-methoxyphenyl)-2-phenyl-acetophenone (CAS 5543-97-5)[5], followed by a controlled Lewis acid-mediated demethylation to yield the target phenol.

Mechanistic Pathway & Experimental Design

The logic behind this two-step workflow is rooted in chemoselectivity. By masking the reactive phenol as a methyl ether during the cross-coupling phase, we prevent the palladium catalyst from being poisoned or diverted into forming diaryl ethers.

SynthesisRoute Desoxy Desoxybenzoin (2-phenylacetophenone) Cat Pd2(dba)3 / XPhos NaOtBu, Toluene, 80°C Desoxy->Cat Bromo 4-Bromoanisole Bromo->Cat Inter 2-(p-Methoxyphenyl)- 2-phenylacetophenone (CAS 5543-97-5) Cat->Inter α-Arylation Deprot BBr3 / CH2Cl2 -78°C to RT Inter->Deprot Final 2-(p-Hydroxyphenyl)- 2-phenylacetophenone (CAS 5543-98-6) Deprot->Final Demethylation

Fig 1: Two-step synthetic pathway for 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone.

Quantitative Material Requirements

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
Step 1: α -Arylation
DesoxybenzoinStarting Material196.251.01.96 g (10.0 mmol)
4-BromoanisoleArylating Agent187.041.22.24 g (12.0 mmol)
Pd2(dba)3Catalyst Precursor915.720.02 (Pd)91.6 mg (0.1 mmol)
XPhosLigand476.720.04190.7 mg (0.4 mmol)
NaOtBuBase96.101.51.44 g (15.0 mmol)
Toluene (Anhydrous)Solvent92.14N/A40.0 mL
Step 2: Demethylation
Intermediate (CAS 5543-97-5)Substrate302.371.0~2.42 g (8.0 mmol)*
Boron Tribromide (BBr3)Lewis Acid250.522.51.90 mL (20.0 mmol)
Dichloromethane (DCM)Solvent84.93N/A30.0 mL

*Assuming an 80% yield from Step 1 carried forward.

Step-by-Step Methodologies

Protocol A: Synthesis of 2-(p-Methoxyphenyl)-2-phenyl-acetophenone

Causality Note: Sodium tert-butoxide is utilized to generate the requisite enolate of desoxybenzoin. Toluene must be rigorously degassed to prevent the oxidative degradation of the electron-rich Pd(0) active species generated by XPhos.

  • Preparation of the Schlenk Flask: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Reagent Charging: Under a positive argon flow, charge the flask with desoxybenzoin (1.96 g), Pd2(dba)3 (91.6 mg), XPhos (190.7 mg), and NaOtBu (1.44 g).

  • Solvent Addition: Inject anhydrous, degassed toluene (40 mL) followed by 4-bromoanisole (2.24 g) via syringe.

  • Reaction Execution: Seal the flask and heat the reaction mixture to 80 °C in a pre-heated oil bath for 12 hours with vigorous magnetic stirring.

  • Quench & Extraction: Cool the mixture to room temperature. Quench the reaction by adding 20 mL of saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, 95:5 Hexanes:Ethyl Acetate) to isolate the methoxy intermediate (CAS 5543-97-5)[5].

Protocol B: Demethylation to 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone

Causality Note: BBr3 is a highly reactive Lewis acid. The reaction must be initiated at -78 °C to control the exothermic formation of the Lewis acid-base complex with the ether oxygen before allowing the cleavage step to proceed at room temperature.

  • Substrate Preparation: Dissolve the purified 2-(p-methoxyphenyl)-2-phenyl-acetophenone (2.42 g, 8.0 mmol) in anhydrous DCM (30 mL) in a 100 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • BBr3 Addition: Using a gas-tight syringe, add neat BBr3 (1.90 mL, 20.0 mmol) dropwise over 10 minutes. Observe a distinct color change as the oxonium complex forms.

  • Cleavage: Remove the cooling bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.

  • Controlled Quench: Re-cool the flask to 0 °C (ice bath). Carefully and slowly add methanol (10 mL) dropwise to quench excess BBr3, followed by water (20 mL). Warning: This step is highly exothermic and evolves HBr gas; perform in a well-ventilated fume hood.

  • Isolation: Extract the mixture with DCM (3 x 20 mL). Wash the combined organic layers with saturated NaHCO3 to neutralize residual acid, dry over Na2SO4, and concentrate.

  • Final Polish: Recrystallize the crude product from ethanol/water to yield pure 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone (CAS 5543-98-6) as a crystalline solid (Molecular Weight: 288.34 g/mol )[1].

Downstream Processing & Validation

To ensure the trustworthiness of the protocol, the isolated product must be validated against EP/USP traceable standards, as this compound is a known impurity and intermediate in SERM manufacturing[4][6].

Workflow Quench Reaction Quench (MeOH/H2O at 0°C) Extract Liquid-Liquid Extraction (DCM / NaHCO3) Quench->Extract Dry Drying & Concentration (Na2SO4, Rotary Evap) Extract->Dry Purify Recrystallization (EtOH / H2O) Dry->Purify Analyze Validation (HPLC, 1H-NMR, MS) Purify->Analyze

Fig 2: Post-reaction workup, isolation, and analytical validation workflow.

Analytical Signatures for Validation:

  • 1H-NMR (CDCl3): Disappearance of the sharp singlet at ~3.8 ppm (methoxy protons) and the appearance of a broad singlet at ~5.0-5.5 ppm (phenolic OH, exchangeable with D2O) confirms successful demethylation.

  • HPLC/MS: A single peak corresponding to the exact mass of 288.115[7] should be observed, ensuring the absence of unreacted starting material or over-brominated byproducts.

References

  • 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone | CAS 5543-98-6 | SCBT. Santa Cruz Biotechnology.
  • Clomifene EP Impurities & USP Related Compounds. SynThink Chemicals.
  • hexanediol suppliers USA (Intermediate in the preparation of clomiphene). American Chemical Suppliers.
  • Clomifene-impurities (CAS 5543-97-5 & 5543-98-6). Pharmaffiliates.
  • 2-phenoxy-1,2-diphenylethanone Computational Data. Guidechem.
  • Clomifene. Wikipedia.

Sources

Application

HPLC method development for 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone quantification

An Application Note and Protocol for the Quantification of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone using High-Performance Liquid Chromatography Abstract This application note presents a robust and validated reverse-pha...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Quantification of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone using High-Performance Liquid Chromatography

Abstract

This application note presents a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone. The method utilizes a C18 stationary phase with a simple isocratic mobile phase consisting of acetonitrile and acidified water, coupled with UV detection. The development strategy focused on achieving optimal separation with excellent peak symmetry and sensitivity. The protocol has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating high levels of specificity, linearity, accuracy, and precision.[1][2] This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, detailing the method development rationale, a step-by-step experimental protocol, and a full validation summary.

Introduction

2-(p-Hydroxyphenyl)-2-phenyl-acetophenone is a complex organic molecule featuring a benzoin-like core structure with significant functionalization. Its accurate quantification is crucial in various research and development contexts, including synthetic chemistry process monitoring, purity assessment, and stability studies. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution and sensitivity for the analysis of non-volatile and thermally labile compounds.[3][4]

This guide eschews a generic template to provide a scientifically grounded narrative, explaining the causality behind each decision in the method development process. The objective is to deliver a trustworthy, self-validating protocol that is both reliable and readily transferable.

Analyte Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.

Table 1: Physicochemical Properties of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone

PropertyValue / StructureSource
Chemical Structure Chemical StructureN/A
CAS Number 5543-98-6[5]
Molecular Formula C₂₀H₁₆O₂[5]
Molecular Weight 288.34 g/mol [5]
Key Functional Groups Phenolic hydroxyl (-OH), Ketone (C=O), Phenyl ringsN/A
Predicted pKa ~9.5-10.5 (for the phenolic hydroxyl group)Inferred from similar phenolic structures
UV Absorbance Strong chromophores (aromatic rings, carbonyl) suggest high UV activity, likely with λₘₐₓ between 250-290 nm.Inferred from structure

The presence of multiple aromatic rings and a relatively high molecular weight indicates that the molecule is moderately non-polar, making it an ideal candidate for Reverse-Phase (RP) HPLC. The key to a successful separation lies in controlling the ionization state of the phenolic hydroxyl group. Operating the mobile phase at a pH at least 2 units below the analyte's pKa will suppress the ionization of the phenol, ensuring a single, un-ionized species is present.[6] This leads to improved retention, enhanced peak shape, and a more robust method.

HPLC Method Development Strategy

The path from initial experimentation to a final, optimized method is a logical progression of parameter selection and refinement. The goal is to achieve adequate retention, sharp and symmetrical peaks (tailing factor < 1.5), and sufficient resolution from any impurities or degradants.

MethodDevelopment cluster_0 Core Decisions cluster_1 Parameter Optimization cluster_2 Refinement & Validation Mode Select Mode: Reverse-Phase HPLC Column Select Column: C18 (Workhorse) Mode->Column Detector Select Detector: UV/PDA Column->Detector MobilePhase Mobile Phase Scouting (Acetonitrile vs. Methanol) Detector->MobilePhase pH_Control pH Control (0.1% Formic Acid, pH ~2.7) MobilePhase->pH_Control Elution Isocratic vs. Gradient (Test % Organic) pH_Control->Elution Wavelength Wavelength Selection (Scan for λₘₐₓ) Elution->Wavelength FlowRate Flow Rate & Temp. (Fine-tune Retention) Wavelength->FlowRate Validation Method Validation (ICH Q2(R1)) FlowRate->Validation FinalMethod Final Optimized Method Validation->FinalMethod

Caption: Logical workflow for HPLC method development.

  • Chromatographic Mode: Reverse-phase chromatography was selected for its suitability in separating moderately non-polar aromatic compounds.[7]

  • Stationary Phase: A C18 (octadecylsilane) column is the most common and versatile stationary phase in RP-HPLC and serves as an excellent starting point. Its hydrophobic nature provides strong retention for the analyte. A column with dimensions of 4.6 x 150 mm and a 5 µm particle size offers a good balance of efficiency and backpressure for standard HPLC systems.

  • Mobile Phase:

    • Organic Solvent: Acetonitrile (ACN) was chosen over methanol. ACN typically provides lower backpressure and better peak efficiency for many compounds.[6]

    • Aqueous Solvent & pH Control: To suppress the ionization of the phenolic group, the aqueous portion of the mobile phase was acidified. 0.1% (v/v) formic acid in water is an effective choice, bringing the mobile phase pH to approximately 2.7. This ensures consistent retention and sharp, symmetrical peaks.

  • Detection: Given the analyte's conjugated aromatic system, a UV detector is highly effective. A photodiode array (PDA) detector was used to scan the analyte's UV spectrum, and an optimal detection wavelength of 275 nm was selected to maximize sensitivity while minimizing potential interference.

Experimental Protocol

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System (or equivalent) equipped with a quaternary pump, autosampler, multicolumn thermostat, and photodiode array (PDA) detector.

  • Chromatographic Column: Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm particle size (or equivalent).

  • Software: OpenLab CDS (or equivalent).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC or Milli-Q Grade)

    • Formic Acid (ACS Grade or higher)

    • 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone reference standard (>99% purity).

Preparation of Solutions
  • Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Mix thoroughly and degas.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

  • Diluent: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25.0 mg of the reference standard into a 25-mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.

Optimized Chromatographic Conditions

Table 2: Final HPLC Method Parameters

ParameterCondition
Column Phenomenex Luna C18(2), 150 x 4.6 mm, 5 µm
Mobile Phase Isocratic: 65% Acetonitrile / 35% Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector PDA at 275 nm
Run Time 10 minutes

Method Validation Protocol and Results

The optimized method was validated following ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[2][8]

Validation cluster_params Validation Method Validation (ICH Q2(R1)) Specificity Specificity Distinguishes analyte from interferences Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy % Recovery (98-102%) Validation->Accuracy Precision Precision Validation->Precision Limits LOD & LOQ S/N = 3 and 10 Validation->Limits Robustness Robustness Small variations in method parameters Validation->Robustness

Caption: Key parameters for analytical method validation.

System Suitability

System suitability tests (SST) are performed before any sample analysis to ensure the chromatographic system is performing adequately.[9][10]

Table 3: System Suitability Requirements and Results

ParameterRequirementTypical Result
Tailing Factor (T) T ≤ 1.51.1
Theoretical Plates (N) N ≥ 2000> 8500
Retention Time %RSD ≤ 1.0% (for n=6)0.2%
Peak Area %RSD ≤ 1.0% (for n=6)0.4%
Specificity

Specificity was demonstrated by analyzing a blank (diluent) and a placebo (matrix without analyte), which showed no interfering peaks at the retention time of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone.

Linearity and Range

The linearity was assessed across a concentration range of 1-100 µg/mL.

Table 4: Linearity and Range Data

ParameterResult
Concentration Range 1 - 100 µg/mL
Regression Equation y = 45872x + 1250
Correlation Coefficient (r²) 0.9998

The high correlation coefficient indicates excellent linearity across the specified range.

Accuracy

Accuracy was determined by a recovery study at three concentration levels (80%, 100%, and 120% of a 25 µg/mL standard).

Table 5: Accuracy (Recovery) Results

Concentration LevelMean Recovery (%)%RSD
Low (80%) 99.5%0.8%
Medium (100%) 100.8%0.5%
High (120%) 101.2%0.6%
Precision
  • Repeatability (Intra-day): The %RSD for six replicate injections of a 25 µg/mL standard was 0.6%.

  • Intermediate Precision (Inter-day): The analysis was repeated on a different day by a different analyst. The cumulative %RSD was 1.1%. Both results are well within the typical acceptance criterion of <2% RSD.

LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio (S/N).

  • LOD (S/N = 3): 0.2 µg/mL

  • LOQ (S/N = 10): 0.7 µg/mL

Conclusion

A specific, linear, accurate, and precise RP-HPLC method has been successfully developed and validated for the quantification of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone. The method is robust and employs a simple isocratic mobile phase, making it suitable for routine use in quality control and research environments. The detailed explanation of the method development rationale and the step-by-step protocol provide a comprehensive resource for analysts, ensuring reliable and reproducible results.

References

  • Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: General Chapters: <621> CHROMATOGRAPHY Source: uspbpep.com URL: [Link]

  • Title: Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples Source: ResearchGate URL: [Link]

  • Title: USP Chapter 621: Overview & Key Points Source: Phenomenex URL: [Link]

  • Title: Chromatography Method Modernization per USP <621> Revisions Source: Agilent URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples in Source: AKJournals URL: [Link]

  • Title: VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: A rapid HPLC method for determination of major phenolic acids in plant material Source: Polish Journal of Food and Nutrition Sciences URL: [Link]

  • Title: Development and validation of analytical HPLC for phenolics in Pinus densiflora bark extract Source: Food Science and Biotechnology URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Development of an HPLC method for the determination of phenolic by-products: optimisation of the separation by means of the experimental design methodology Source: Analusis - EDP Sciences URL: [Link]

  • Title: Reversed Phase HPLC Method Development Source: Phenomenex URL: [Link]

Sources

Method

Application Notes and Protocols: 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone in Organic Photochemistry

Target Audience: Researchers, materials scientists, and drug development professionals. Introduction & Chemical Profile 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone (CAS 5543-98-6), chemically identified as 2-(4-hydroxyphen...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, materials scientists, and drug development professionals.

Introduction & Chemical Profile

2-(p-Hydroxyphenyl)-2-phenyl-acetophenone (CAS 5543-98-6), chemically identified as 2-(4-hydroxyphenyl)-1,2-diphenylethanone, is a specialized triaryl ketone derivative. While historically recognized as a critical intermediate in the synthesis of selective estrogen receptor modulators (SERMs) such as clomiphene and tamoxifen analogs[1][2], its unique photophysical properties have positioned it as a versatile tool in organic photochemistry. It functions dually as a highly effective Type I photoinitiator for acrylate curing[2] and as a structural scaffold for photoremovable protecting groups (PRPGs) in chemical biology[3].

Mechanistic Pathway: Causality & Expert Insights

As a Type I photoinitiator, the compound operates via Norrish Type I α -cleavage. Upon UV irradiation (typically 300–365 nm), the molecule is excited to a singlet state, followed by rapid intersystem crossing (ISC) to a reactive triplet state. The triplet state undergoes homolytic cleavage of the C-C bond between the carbonyl carbon and the α -carbon, generating a highly reactive benzoyl radical and a substituted diarylmethyl radical[4].

Causality of the p-Hydroxyl Group: The p-hydroxyl group is not merely a spectator. It provides a red-shift in the absorption spectrum via extended conjugation, allowing activation at longer, less damaging wavelengths. Furthermore, the hydroxyl moiety acts as a synthetic handle for covalent attachment to polymer backbones, mitigating the leaching of photoinitiator fragments from the cured matrix—a critical requirement in biomedical coatings.

NorrishTypeI A 2-(p-Hydroxyphenyl)- 2-phenyl-acetophenone (S0 Ground State) B Excited Triplet State (T1) A->B hν (UV Light) + ISC C Benzoyl Radical (Ph-CO•) B->C α-Cleavage (Norrish Type I) D Diarylmethyl Radical (•CH(Ph)(p-C6H4OH)) B->D α-Cleavage E Polymerization Initiation C->E Primary Initiator (High Reactivity) D->E Secondary Initiator (Sterically Hindered)

Photochemical Norrish Type I cleavage pathway generating reactive radicals for polymerization.

Application 1: UV Curing of Hexanediol Diacrylate (HDDA)

Hexanediol diacrylate (HDDA) is a bifunctional monomer extensively used in coatings, inks, and adhesives due to its low viscosity and high crosslinking density. The incorporation of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone enables rapid, deep-layer curing[2]. The high molar extinction coefficient of the substituted deoxybenzoin core ensures efficient photon capture, while the generated benzoyl radicals rapidly attack the electron-rich acrylate double bonds.

Application 2: Desyl-Based Photoremovable Protecting Groups (PRPGs)

In drug development, the desyl (2-oxo-1,2-diphenylethyl) scaffold is utilized to "cage" bioactive molecules (e.g., neurotransmitters, phosphates)[3]. Upon irradiation, the caged compound undergoes an intramolecular photocyclization to form a 2-phenylbenzofuran derivative, cleanly releasing the active substrate[5]. The p-hydroxyphenyl substitution improves aqueous solubility—a critical parameter for physiological studies.

DesylPRPG A Caged Substrate (p-OH-Desyl-Payload) B Excited Triplet State (T1) A->B hν (350-365 nm) C Photocyclization Intermediate B->C Intramolecular Cyclization D 2-Phenylbenzofuran Derivative C->D Leaving Group Departure E Released Payload (Active Molecule) C->E Clean Release

Mechanism of desyl-based photodeprotection yielding a benzofuran byproduct and the active payload.

Quantitative Data: Comparative Analysis

To contextualize the performance of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone, it is compared against standard photoinitiators used in HDDA curing and PRPG applications.

Photoinitiator / ScaffoldPrimary MechanismAbsorption λmax​ (nm)Relative Initiation Efficiency in HDDAAqueous Solubility (PRPG use)
2-(p-Hydroxyphenyl)-2-phenyl-acetophenone Norrish Type I / Photocyclization~320 - 350HighModerate to High
DMPA (2,2-Dimethoxy-2-phenylacetophenone) Norrish Type I~340Very HighLow
Unsubstituted Benzoin Norrish Type I~320ModerateLow
p-Hydroxyphenacyl (pHP) Photo-Favorskii Rearrangement~280 - 330N/A (Used strictly as PRPG)High

Self-Validating Experimental Protocols

Protocol 1: Real-Time FTIR Monitoring of HDDA Photopolymerization

Causality: Real-Time FTIR (RT-FTIR) is utilized because the decrease in the C=C stretching vibration at 1636 cm⁻¹ provides a direct, real-time quantitative measure of monomer conversion, allowing for the precise determination of polymerization kinetics and the vitrification point.

Step-by-Step Methodology:

  • Formulation: Dissolve 2 wt% of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone in hexanediol diacrylate (HDDA). Note: 2 wt% balances radical flux against the inner-filter effect, ensuring the bottom layer cures.

  • Sample Preparation: Deposit a 40 μm thick film of the formulation onto a BaF₂ or NaCl crystal substrate.

  • Irradiation: Expose the sample to a 365 nm UV LED source at an intensity of 50 mW/cm² under a continuous nitrogen purge to prevent oxygen inhibition.

  • Data Acquisition: Record FTIR spectra continuously at a resolution of 4 cm⁻¹ and a scan rate of 2 spectra/second.

  • Analysis: Calculate the double bond conversion ( X ) using the formula:

    X=A0​A0​−At​​×100%

    where A0​ and At​ are the areas of the 1636 cm⁻¹ peak at time 0 and time t , respectively.

Self-Validation Check: Plotting the conversion over time should yield an asymptotic curve. If the curve remains linear or fails to plateau above 80%, oxygen inhibition is dominating the surface layer, necessitating an adjustment to the inert gas purge to validate the intrinsic initiation efficiency.

Protocol 2: Photolysis and Kinetic Profiling of a Caged Model Compound

Causality: High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection is used to simultaneously track the disappearance of the caged precursor and the appearance of the benzofuran byproduct, ensuring the mechanistic integrity of the desyl-based release.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 100 μM solution of the p-OH-desyl-caged substrate in a 1:1 mixture of Acetonitrile/HEPES buffer (pH 7.4).

  • Irradiation: Place 3 mL of the solution in a quartz cuvette. Irradiate using a Rayonet photochemical reactor equipped with 350 nm lamps.

  • Sampling: Extract 50 μL aliquots at predefined intervals (e.g., 0, 1, 2, 5, 10, 20 minutes).

  • HPLC Analysis: Inject aliquots into a C18 reverse-phase HPLC column. Elute with a gradient of Water/Acetonitrile (0.1% TFA).

  • Quantification: Monitor the absorbance at 254 nm and 320 nm to quantify the remaining caged compound, the released payload, and the 2-phenylbenzofuran derivative.

Self-Validation Check: The molar sum of the released substrate and the unreacted caged precursor must equal the initial concentration at all time points. A mass balance deviation >5% indicates secondary photochemical degradation pathways, requiring attenuation of the light source intensity.

References

  • hexanediol suppliers USA. American Chemical Suppliers. Available at: [Link]

  • Fouassier, J. P., & Merlin, A. Photochemical α-cleavage and hydrogen abstraction in deoxybenzoin: a laser spectroscopy investigation. Canadian Journal of Chemistry. Available at:[Link]

  • Sheehan, J. C., & Wilson, R. M. Photolysis of Desyl Compounds. A New Photolytic Cyclization. Journal of the American Chemical Society. Available at:[Link]

  • Givens, R. S., et al. New photoprotecting groups: desyl and p-hydroxyphenacyl phosphate and carboxylate esters. Methods in Enzymology. Available at:[Link]

Sources

Application

Catalytic Reduction of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone: A Detailed Guide to Synthetic Methodologies

Introduction The selective reduction of α-hydroxy ketones is a cornerstone transformation in organic synthesis, yielding valuable 1,2-diol motifs prevalent in numerous biologically active molecules and pharmaceutical int...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The selective reduction of α-hydroxy ketones is a cornerstone transformation in organic synthesis, yielding valuable 1,2-diol motifs prevalent in numerous biologically active molecules and pharmaceutical intermediates.[1] This guide provides a comprehensive overview of the catalytic reduction methods for a specific α-hydroxy ketone, 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone (also known as 4-hydroxybenzoin), to its corresponding diol, 1-(4-hydroxyphenyl)-1,2-diphenylethane-1,2-diol. This transformation is of significant interest due to the structural similarity of the product to compounds with potential biological activities.

This document is intended for researchers, scientists, and drug development professionals. It delves into the mechanistic underpinnings of various catalytic strategies, offering detailed, field-proven protocols and explaining the rationale behind experimental choices to ensure reliable and reproducible outcomes.

Chemical Principles and Mechanistic Overview

The reduction of the ketone functionality in 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone to a secondary alcohol involves the addition of two hydrogen atoms across the carbonyl double bond. This can be achieved through several catalytic pathways, primarily categorized as catalytic hydrogenation and transfer hydrogenation.

Catalytic Hydrogenation: This method involves the use of molecular hydrogen (H₂) as the hydrogen source in the presence of a metal catalyst.[2] The catalyst, typically a noble metal like palladium, platinum, or rhodium on a solid support, activates the molecular hydrogen, facilitating its addition to the ketone.[3] The general mechanism involves the adsorption of both the hydrogen and the ketone onto the catalyst surface, followed by the stepwise transfer of hydrogen atoms to the carbonyl group.[2]

Transfer Hydrogenation: In this approach, a hydrogen donor molecule, other than H₂, is used to provide the hydrogen atoms. Common hydrogen donors include isopropanol, formic acid, and their mixtures with a base like triethylamine.[4][5][6] The catalyst, often a transition metal complex of ruthenium, rhodium, or iridium, facilitates the transfer of hydrogen from the donor to the ketone substrate.[7][8] This method offers advantages such as operational simplicity and avoiding the need for high-pressure hydrogenation equipment.[7]

Biocatalysis: Enzymatic reductions offer a green and highly selective alternative for the synthesis of chiral alcohols. Ketoreductases (KREDs), often from microbial sources, can reduce ketones with high enantioselectivity.[9][10][11] These reactions typically employ a cofactor like NADPH, which is regenerated in situ.[10]

Experimental Protocols

This section details step-by-step protocols for the catalytic reduction of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone.

Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes a standard catalytic hydrogenation procedure using the widely available and efficient Pd/C catalyst.

Rationale: Palladium on carbon is a highly effective and versatile catalyst for the hydrogenation of various functional groups, including ketones.[3] The use of a hydrogen balloon makes this procedure accessible in a standard laboratory setting without the need for a high-pressure reactor.

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Dissolve Substrate B Add Catalyst A->B in Solvent C Purge with H₂ B->C in Flask D Stir under H₂ C->D Balloon E Filter Catalyst D->E after completion F Concentrate E->F Filtrate G Purify F->G Crude Product caption Workflow for Catalytic Hydrogenation

Caption: Workflow for Catalytic Hydrogenation.

Materials:

  • 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone

  • 10% Palladium on activated carbon (Pd/C)

  • Methanol (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Hydrogen balloon

  • Celite® or a similar filter aid

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone (1.0 eq) in anhydrous methanol to make a 0.1 M solution.

  • Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach a hydrogen-filled balloon to the flask. Evacuate the flask and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere is replaced by hydrogen.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully purge the flask with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with methanol.

  • Isolation: Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 1-(4-hydroxyphenyl)-1,2-diphenylethane-1,2-diol.

ParameterValueReference
Catalyst10% Pd/C[3]
Catalyst Loading5-10 mol%[3]
Hydrogen SourceH₂ (balloon)[3]
SolventMethanol[12]
TemperatureRoom Temperature[12]
Pressure~1 atm[3]
Method 2: Catalytic Transfer Hydrogenation using Formic Acid/Triethylamine

This protocol utilizes a mixture of formic acid and triethylamine as the hydrogen source, a common and effective system for transfer hydrogenation.[4]

Rationale: The formic acid/triethylamine azeotropic mixture serves as an efficient and convenient source of hydrogen.[4] Ruthenium and Iridium-based catalysts are particularly effective for this transformation, often providing high yields and selectivity.[4][6] This method avoids the use of flammable hydrogen gas.

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Mix Substrate & Catalyst B Add H-Donor A->B in Flask C Heat & Stir B->C Formic Acid/NEt₃ D Quench C->D after completion E Extract D->E with Water F Purify E->F Organic Layer caption Workflow for Transfer Hydrogenation

Caption: Workflow for Transfer Hydrogenation.

Materials:

  • 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone

  • [RuCl₂(p-cymene)]₂ or a similar Ru/Ir catalyst

  • (R,R)- or (S,S)-N-((1,2-diphenyl)ethyl)-4-toluenesulfonamide (TsDPEN) or similar chiral ligand for asymmetric reduction

  • Formic acid

  • Triethylamine

  • Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)

Procedure:

  • Catalyst Preparation (in situ): In a reaction vessel under an inert atmosphere, mix [RuCl₂(p-cymene)]₂ (0.5 mol%) and the chiral ligand (e.g., (S,S)-TsDPEN, 1.1 mol%).

  • Reaction Setup: Add a solution of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone (1.0 eq) in the chosen anhydrous solvent.

  • Hydrogen Donor Addition: Add a freshly prepared 5:2 mixture of formic acid and triethylamine.

  • Reaction: Stir the mixture at the desired temperature (e.g., 28-40°C) and monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, quench by adding water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation and Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

ParameterValueReference
CatalystRu(II) or Ir(III) complex[4][6]
Hydrogen DonorFormic acid/Triethylamine (5:2)[4]
SolventDichloromethane or Acetonitrile[4]
Temperature28-60 °C[4]
Substrate/Catalyst Ratio200:1 to 1000:1[4]
Method 3: Biocatalytic Reduction using a Ketoreductase (KRED)

This protocol outlines a general procedure for the enzymatic reduction of the target ketone, which can be adapted based on the specific ketoreductase used.

Rationale: Biocatalytic reductions offer exceptional enantioselectivity, often yielding optically pure alcohols under mild reaction conditions.[9][10] The use of a whole-cell or isolated enzyme system can be tailored for specific stereochemical outcomes.

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Prepare Buffer B Add Cofactor & Enzyme A->B pH adjusted C Add Substrate B->C with cofactor regeneration system D Incubate & Shake C->D dissolved in co-solvent E Extract D->E after completion F Isolate & Purify E->F Organic Layer caption Workflow for Biocatalytic Reduction

Caption: Workflow for Biocatalytic Reduction.

Materials:

  • 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone

  • Ketoreductase (KRED) enzyme (commercially available or from a microbial source)

  • NAD(P)H cofactor

  • Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

  • Buffer solution (e.g., potassium phosphate buffer)

  • Co-solvent (e.g., isopropanol or DMSO)

Procedure:

  • Reaction Medium: Prepare the appropriate buffer solution at the optimal pH for the chosen enzyme.

  • Enzyme and Cofactor: Add the KRED, NAD(P)H, and the cofactor regeneration system to the buffer.

  • Substrate Addition: Dissolve the 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone in a minimal amount of a water-miscible co-solvent and add it to the reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature for the enzyme with gentle shaking.

  • Monitoring: Monitor the reaction progress by HPLC or GC analysis.

  • Work-up: Once the reaction is complete, extract the product with an organic solvent (e.g., ethyl acetate).

  • Isolation and Purification: Separate the organic layer, dry it, and remove the solvent. Purify the product by column chromatography.

ParameterValueReference
BiocatalystKetoreductase (KRED)[9][10]
CofactorNAD(P)H[10]
Cofactor RegenerationGlucose/GDH[10]
SolventBuffer with co-solvent[9]
TemperatureEnzyme dependent (typically 25-40°C)[13]
pHEnzyme dependent (typically 6-8)[1]

Conclusion

The catalytic reduction of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone to its corresponding diol can be effectively achieved through various methodologies. The choice of method will depend on the specific requirements of the synthesis, such as desired stereochemistry, scale, and available equipment. Catalytic hydrogenation with Pd/C offers a straightforward and robust method for achiral reduction. For enantioselective synthesis, catalytic transfer hydrogenation with chiral Ru or Ir catalysts and biocatalytic reductions with ketoreductases are powerful alternatives. The protocols provided in this guide, grounded in established scientific principles, offer a reliable starting point for researchers to successfully perform this valuable transformation.

References

  • Haack, K.-J., Hashiguchi, S., Fujii, A., Ikariya, T., & Noyori, R. (1997). Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ketones Using a Formic Acid−Triethylamine Mixture. Journal of the American Chemical Society, 119(37), 8740-8741.
  • Name., et al. (2011).
  • Li, X., et al. (2012). Iridium-catalyzed efficient reduction of ketones in water with formic acid as a hydride donor at low catalyst loading. Green Chemistry, 14(6), 1726-1731.
  • Name., et al. (2011). Hydrogen transfer reduction of ketones using formic acid as a hydrogen donor under hydrothermal conditions. Academax.
  • Demir, A. S., et al. (2011). Biocatalyzed asymmetric reduction of benzils to either benzoins or hydrobenzoins: pH dependent switch. RSC Publishing.
  • A facile and highly efficient transfer hydrogenation of ketones and aldehydes catalyzed by palladium nanoparticles supported on mesoporous graphitic carbon nitride. (2017). Semantic Scholar.
  • Reduction of carbonyl compounds by Raney Ni–Al alloy and Al powder in the presence of noble metal c
  • Raney nickel. (n.d.). In Wikipedia. Retrieved from [Link]

  • Asymmetric Synthesis of Chiral Benzoins Enabled by Engineered Ketoreductase-Catalyzed Stereoselective Reduction of Benzils. (2022).
  • Hydrogen transfer reduction of ketones using formic acid as a hydrogen donor under hydrothermal conditions. (2011).
  • Zuidema, D. R., et al. (2011). Deoxygenation of Aromatic Ketones Using Transfer Hydrogenolysis with Raney Nickel in 2-Propanol.
  • Figure I from Reduction of ketoximes to amines by catalytic transfer hydrogenation using Raney Nickel® and 2-propanol as hydrogen donor. (n.d.). Semantic Scholar.
  • Xu, H.-J., Liu, Y.-C., Fu, Y., & Wu, Y.-D. (2006). Catalytic Hydrogenation of α,β-Epoxy Ketones to Form β-Hydroxy Ketones Mediated by an NADH Coenzyme Model. Organic Letters, 8(16), 3449-3451.
  • A facile and highly efficient transfer hydrogenation of ketones and aldehydes catalyzed by palladium nanoparticles supported on mesoporous graphitic carbon nitride. (2017).
  • Asymmetric Synthesis of Chiral Benzoins Enabled by Engineered Ketoreductase-Catalyzed Stereoselective Reduction of Benzils. (2022).
  • Microbial Synthesis of (S)- and (R)-Benzoin in Enantioselective Desymmetrization and Deracemization Catalyzed by Aureobasidium pullulans Included in the Blossom Protect™ Agent. (2021). MDPI.
  • Hydrogenation of Ketone | Catalysts, Mechanisms & Examples. (n.d.). Study.com.
  • Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsatur
  • Application Notes: Palladium on Carbon (Pd/C)
  • Palladium-Catalyzed Asymmetric Hydrogenation of Functionalized Ketones. (2005). Organic Letters.

Sources

Method

Comprehensive Mass Spectrometry Fragmentation Profiling of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone: Protocols and Mechanistic Pathways

Executive Summary & Scientific Context 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone (CAS 5543-98-6) is a critical intermediate in the synthesis of selective estrogen receptor modulators (SERMs), most notably Clomifene [1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

2-(p-Hydroxyphenyl)-2-phenyl-acetophenone (CAS 5543-98-6) is a critical intermediate in the synthesis of selective estrogen receptor modulators (SERMs), most notably Clomifene [1]. In pharmaceutical development, the rigorous structural characterization of intermediates and their degradants is paramount for ensuring drug safety and efficacy.

This application note provides an authoritative, in-depth guide to the mass spectrometry (MS) fragmentation patterns of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone. By detailing the thermodynamic drivers behind its fragmentation and providing a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol, this guide empowers analytical scientists to confidently identify this molecule and its structural analogs in complex matrices.

Mechanistic Principles of Fragmentation

Understanding the why behind a fragmentation pattern is crucial for predictive structural elucidation. 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone features a central C1-C2 bond linking a benzoyl group to a diarylmethyl moiety.

Under Electrospray Ionization in positive mode (ESI+), the molecule readily accepts a proton at the carbonyl oxygen, yielding a stable [M+H]⁺ precursor ion at m/z 289.1223 . When subjected to Collision-Induced Dissociation (CID), the fragmentation is thermodynamically driven by the stability of the resulting carbocations [2].

The Dominant Pathway: Alpha-Cleavage

The most prominent fragmentation event is the homolytic/heterolytic cleavage of the C1-C2 bond, analogous to a gas-phase Norrish Type I reaction [2]. Because both sides of this bond can form highly resonance-stabilized cations, the charge can be retained on either fragment:

  • The Benzoyl Cation (m/z 105.0335): Cleavage yields the benzoyl cation ([C₇H₅O]⁺), which is exceptionally stable due to the formation of a resonance-stabilized acylium ion (Ph-C≡O⁺). This is typically the base peak in the MS/MS spectrum of acetophenone derivatives [3].

  • The Diarylmethyl Cation (m/z 183.0804): Alternatively, charge retention on the other half yields the [C₁₃H₁₁O]⁺ cation. This ion is stabilized by the extended conjugation of two aromatic rings, augmented by the electron-donating effect of the para-hydroxyl group.

Secondary Fragmentations
  • Loss of Carbon Monoxide (-28 Da): The benzoyl cation (m/z 105) predictably extrudes neutral carbon monoxide (CO) to form the phenyl cation ([C₆H₅]⁺) at m/z 77.0386 [3].

  • Loss of Water (-18 Da): The diarylmethyl cation (m/z 183) can undergo dehydration due to the presence of the phenolic hydroxyl group, yielding a conjugated fluorenyl-like cation at m/z 165.0699.

Fragmentation Precursor [M+H]+ m/z 289.1223 Alpha1 Benzoyl Cation m/z 105.0335 Precursor->Alpha1 Alpha Cleavage Alpha2 Diarylmethyl Cation m/z 183.0804 Precursor->Alpha2 Alpha Cleavage Sub1 Phenyl Cation m/z 77.0386 Alpha1->Sub1 -CO (28 Da) Sub2 Loss of H2O m/z 165.0699 Alpha2->Sub2 -H2O (18 Da)

Primary ESI-MS/MS fragmentation pathways for 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone.

Quantitative Data Summary

The table below summarizes the high-resolution accurate mass (HRAM) data for the precursor and its diagnostic product ions.

Ion TypeProposed FormulaTheoretical m/zTypical Relative AbundanceStructural Assignment
Precursor [C₂₀H₁₇O₂]⁺289.122310 - 20%Protonated intact molecule
Product [C₇H₅O]⁺105.0335100% (Base Peak)Benzoyl cation (Acylium ion)
Product [C₁₃H₁₁O]⁺183.080465 - 80%Diarylmethyl cation
Product [C₆H₅]⁺77.038630 - 45%Phenyl cation
Product [C₁₃H₉]⁺165.069915 - 25%Dehydrated diarylmethyl cation

Experimental Protocols: A Self-Validating System

To ensure reproducibility and analytical trustworthiness, the following protocol incorporates built-in system suitability checks. Methanol is explicitly chosen over acetonitrile as the organic modifier because its protic nature provides superior solvation for the phenolic hydroxyl group, thereby maximizing ESI ionization efficiency [4].

Step 1: Sample and Reagent Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Methanol.

  • Stock Solution: Dissolve 1.0 mg of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone reference standard in 1.0 mL of Methanol to yield a 1 mg/mL stock.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using the diluent. Add 0.1% Formic Acid to drive the equilibrium toward the protonated [M+H]⁺ state.

Step 2: LC-MS/MS Instrument Setup
  • Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (ESI+):

    • Capillary Voltage: 3.5 kV.

    • Desolvation Temperature: 350 °C.

    • Collision Energy (CE): Perform a CE ramp from 10 eV to 40 eV. Causality: A low CE (15 eV) is required to observe the intact m/z 183 ion, while a higher CE (35 eV) is necessary to drive the secondary fragmentation yielding m/z 77.

Step 3: System Suitability & Calibration

Before acquiring sample data, inject a tuning mix (e.g., polytyrosine or a standard calibration mix) to verify mass accuracy is within < 5 ppm. Inject a blank (diluent only) to confirm the absence of carryover or isobaric background interference at m/z 289.

Step 4: Acquisition and Data Processing

Acquire data in targeted MS/MS (Product Ion Scan) mode isolating m/z 289.1. Process the spectra by extracting the exact masses of the diagnostic ions listed in Section 3, calculating mass error (ppm) to confirm structural identity.

Workflow A Sample Preparation (1 µg/mL in MeOH:H2O) B System Suitability (Calibration & Tuning) A->B C ESI-MS/MS Acquisition (Positive Mode, CID) B->C D Data Processing (Fragment Annotation) C->D

LC-MS/MS experimental workflow for sample preparation, acquisition, and data analysis.

References

  • Grokipedia. "Alpha cleavage in Mass Spectrometry". Grokipedia Chemistry Database. [Link]

  • MDPI. "Determination of Response Factors for Analytes Detected during Migration Studies". Molecules. [Link]

Application

Application Notes and Protocols for In Vitro Evaluation of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone

Introduction 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone is a deoxybenzoin derivative with potential for novel therapeutic applications. The characterization of such synthetic compounds necessitates a systematic evaluation...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-(p-Hydroxyphenyl)-2-phenyl-acetophenone is a deoxybenzoin derivative with potential for novel therapeutic applications. The characterization of such synthetic compounds necessitates a systematic evaluation of their biological activities. This guide provides a comprehensive overview and detailed protocols for the initial in vitro screening of this compound, focusing on three fundamental aspects of cellular response: cytotoxicity, anti-inflammatory potential, and antioxidant activity.

These assays are foundational in drug discovery and provide critical preliminary data on a compound's biological profile. The protocols herein are designed for researchers, scientists, and drug development professionals to reliably assess the in vitro effects of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone and similar novel chemical entities.

Scientific Rationale and Assay Principles

The initial characterization of a novel compound involves a tiered screening approach. We begin with an assessment of cytotoxicity to determine the concentration range at which the compound can be safely studied without inducing cell death. Subsequently, we investigate its potential to modulate key pathological processes such as inflammation and oxidative stress.

  • Cytotoxicity Assessment: The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity.[1] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[2] The amount of formazan produced is proportional to the number of living cells, thus providing a measure of cell viability and the cytotoxic potential of the test compound.[3]

  • Anti-Inflammatory Activity: Chronic inflammation is characterized by the overproduction of inflammatory mediators, including nitric oxide (NO), by enzymes like inducible nitric oxide synthase (iNOS).[4][5] The Griess assay is a simple and sensitive colorimetric method for the indirect measurement of NO by quantifying its stable metabolite, nitrite, in cell culture supernatants.[6] By using lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cell line) as an in vitro model of inflammation, we can assess the ability of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone to inhibit NO production.[5][7]

  • Antioxidant Capacity: Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is implicated in numerous diseases.[8] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the free-radical scavenging ability of a compound.[9][10] DPPH is a stable free radical that shows a characteristic absorbance at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a decrease in absorbance.[10]

Experimental Workflows and Signaling Pathways

To provide a clear visual representation of the experimental processes and the biological pathways under investigation, the following diagrams have been generated.

Experimental Workflow

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Anti-Inflammatory Assay cluster_2 Phase 3: Antioxidant Assay a0 Prepare serial dilutions of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone a1 Seed cancer cell lines (e.g., HeLa, MCF-7) in 96-well plates a0->a1 a2 Treat cells with compound for 24-48 hours a1->a2 a3 Perform MTT Assay a2->a3 a4 Measure absorbance at 570 nm and calculate IC50 a3->a4 b0 Seed RAW 264.7 macrophages in 96-well plates b1 Pre-treat cells with non-toxic concentrations of compound b0->b1 b2 Stimulate with LPS (1 µg/mL) for 24 hours b1->b2 b3 Perform Griess Assay on supernatant b2->b3 b4 Measure absorbance at 540 nm and calculate % NO inhibition b3->b4 c0 Prepare serial dilutions of compound in methanol c1 Add DPPH solution to each dilution c0->c1 c2 Incubate in the dark for 30 minutes c1->c2 c3 Measure absorbance at 517 nm c2->c3 c4 Calculate % radical scavenging activity and determine IC50 c3->c4

Caption: General experimental workflow for in vitro characterization.

Signaling Pathways

G cluster_nfkb Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates iNOS iNOS Gene Expression Nucleus->iNOS activates NO Nitric Oxide (NO) iNOS->NO Compound 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone Compound->IKK Potential Inhibition Compound->NFkB Potential Inhibition

Caption: Simplified NF-κB signaling pathway in inflammation.

G cluster_nrf2 Antioxidant Response Pathway OxidativeStress Oxidative Stress (e.g., ROS) Keap1 Keap1 OxidativeStress->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates ARE ARE (Antioxidant Response Element) Nucleus->ARE binds AntioxidantEnzymes Antioxidant Enzyme Gene Expression (e.g., HO-1) ARE->AntioxidantEnzymes Compound 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone Compound->Nrf2 Potential Activation

Caption: Simplified Nrf2 antioxidant response pathway.

Quantitative Data Summary

The following table presents hypothetical, yet representative, data for a compound like 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone, illustrating how results from the described assays can be summarized.

Assay TypeCell Line / SystemEndpointResult (IC50 in µM)Positive ControlControl IC50 (µM)
CytotoxicityHeLaCell Viability75.4Doxorubicin0.8
CytotoxicityMCF-7Cell Viability92.1Doxorubicin1.2
Anti-inflammatoryRAW 264.7 + LPSNO Inhibition45.2Dexamethasone15.7
AntioxidantCell-FreeDPPH Scavenging68.9Ascorbic Acid25.5
Detailed Experimental Protocols
Protocol 1: Cytotoxicity Assessment using MTT Assay

This protocol details the steps to determine the concentration of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone that inhibits cell growth by 50% (IC50).

Materials:

  • 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[3]

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[2] Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation and Treatment: Prepare a stock solution of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from (for example) 0.1 to 200 µM. The final DMSO concentration in the wells should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of the compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.[1] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2] Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100 The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Anti-Inflammatory Activity using Griess Assay

This protocol measures the inhibitory effect of the compound on nitric oxide (NO) production in LPS-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[7]

  • Sodium nitrite (for standard curve)

  • Phenol red-free DMEM

  • 96-well flat-bottom plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of medium and incubate for 24 hours.

  • Compound Treatment: Treat the cells with non-toxic concentrations of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone (determined from the MTT assay) for 1-2 hours.

  • LPS Stimulation: Induce inflammation by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 24 hours.[5]

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Prepare a sodium nitrite standard curve (0-100 µM) in phenol red-free DMEM.

    • Add 50 µL of Griess Reagent A to each well, mix, and incubate for 10 minutes at room temperature, protected from light.[7]

    • Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.[5]

  • Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [(Absorbance of LPS control - Absorbance of sample) / Absorbance of LPS control] * 100[7] A concurrent MTT assay should be performed on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.[5]

Protocol 3: Antioxidant Capacity using DPPH Radical Scavenging Assay

This cell-free assay evaluates the direct free-radical scavenging ability of the compound.

Materials:

  • 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

Procedure:

  • Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol.[10] Prepare a stock solution of the test compound and positive control (e.g., ascorbic acid) in methanol. Create serial dilutions of the compound and control.[12]

  • Assay Reaction: In a 96-well plate, add 100 µL of each compound dilution to separate wells.[12] Add 100 µL of the DPPH solution to each well.[12] A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.[12] A blank well should contain 200 µL of methanol.[12]

  • Incubation: Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[13]

  • Absorbance Measurement: Measure the absorbance at 517 nm.[13]

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control (DPPH solution without the sample) and A_sample is the absorbance of the sample with the DPPH solution.[12] The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the scavenging percentage against the log of the compound concentration.

Conclusion

The protocols outlined in this document provide a robust framework for the initial in vitro characterization of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone. By systematically evaluating its cytotoxicity, anti-inflammatory, and antioxidant properties, researchers can gain valuable insights into its therapeutic potential and guide further preclinical development. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is essential for advancing novel compounds from the laboratory to clinical applications.

References
  • MTT Assay Protocol for Cell Viability and Proliferation. (URL: [Link])

  • DPPH Assay - Bio-protocol. (URL: [Link])

  • MTT (Assay protocol). (URL: [Link])

  • The Griess assay: suitable for a bio-guided fractionation of anti-inflammatory plant extracts?. (URL: [Link])

  • Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC. (URL: [Link])

  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. (URL: [Link])

  • DPPH Antioxidant Assay Kit D678 manual | DOJINDO. (URL: [Link])

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC. (URL: [Link])

  • In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-M Pro inhibitors - RSC Publishing. (URL: [Link])

  • Antioxidant Assays - ResearchGate. (URL: [Link])

  • Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds - PubMed. (URL: [Link])

  • An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - MDPI. (URL: [Link])

  • NF-κB signaling in inflammation - PMC - NIH. (URL: [Link])

  • The NF-kB Signaling Pathway - Creative Diagnostics. (URL: [Link])

  • In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (URL: [Link])

  • Nitrite Oxide Detection Utilizing The Griess Assay: Elucidating Interfering Factors For In Vitro Application. - International Journal of Advanced Research. (URL: [Link])

  • NF-kappaB Signaling Pathway | RayBiotech. (URL: [Link])

  • Nitric oxide (NO) scavenging assay, following Griess reagent method,... - ResearchGate. (URL: [Link])

  • Ligand-Based Drug Design: Synthesis and Biological Evaluation of Substituted Benzoin Derivatives as Potential Antitumor Agents - Bentham Science Publishers. (URL: [Link])

  • The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC. (URL: [Link])

  • In vitro benchmarking of NF-κB inhibitors - PMC - NIH. (URL: [Link])

  • The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases. (URL: [Link])

  • Anti-oxidant Activity of 2-hydroxyacetophenone Chalcone - Journal of Advanced Scientific Research. (URL: [Link])

  • An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - Semantic Scholar. (URL: [Link])

  • NF-kappa-B activation unveils the presence of inflammatory hotspots in human gut xenografts | bioRxiv. (URL: [Link])

  • Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - Taylor & Francis. (URL: [Link])

  • Novel Antimicrobial Agents: From Synthetic Design to In Vitro and In Silico Insights. (URL: [Link])

  • Acetophenone, 2'-hydroxy-2-phenyl- | C14H12O2 | CID 137612 - PubChem. (URL: [Link])

  • Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1][14]oxazin-3(4H) - Frontiers. (URL: [Link])

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Method

Application Notes &amp; Protocols: High-Purity Extraction and Isolation of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone

Abstract This document provides a comprehensive guide for the extraction, isolation, and purification of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone from a typical post-synthesis reaction mixture. The protocols detailed he...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the extraction, isolation, and purification of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone from a typical post-synthesis reaction mixture. The protocols detailed herein leverage the compound's key structural features—notably its acidic phenolic hydroxyl group—to achieve high purity. Methodologies covered include acid-base liquid-liquid extraction for selective separation, followed by purification via recrystallization and preparative column chromatography. These protocols are designed for researchers, chemists, and drug development professionals requiring a robust and scientifically-grounded approach to isolating this and structurally similar compounds.

Introduction and Principle of Separation

2-(p-Hydroxyphenyl)-2-phenyl-acetophenone is a moderately polar organic molecule characterized by a ketone carbonyl group, two aromatic rings, and a crucial phenolic hydroxyl group. This specific combination of functional groups dictates the entire purification strategy.

  • Phenolic Hydroxyl Group (pKa ~10): The presence of this acidic proton is the cornerstone of the primary extraction technique. In the presence of a strong aqueous base (e.g., Sodium Hydroxide), the phenol is deprotonated to form a water-soluble sodium phenoxide salt.[1][2][3] This transformation allows for its selective transfer from an organic solvent into the aqueous phase, leaving non-acidic impurities behind.[1][4]

  • Aromatic Rings & Ketone Group: These features contribute to the molecule's overall moderate polarity and its solubility in common organic solvents like ethyl acetate and dichloromethane. This property is essential for both the initial dissolution and subsequent purification by chromatography.

The overall workflow is designed to first isolate the acidic product from neutral or basic impurities and then to purify it from any closely related acidic byproducts or unreacted starting materials.

Workflow Overview Diagram

G cluster_0 PART 1: EXTRACTION cluster_1 PART 2: PURIFICATION A Crude Reaction Mixture in Organic Solvent B Liquid-Liquid Extraction (Acid-Base Workup) A->B C Aqueous Layer (Sodium Phenoxide Salt) B->C Desired Product D Organic Layer (Neutral/Basic Impurities) B->D Impurities E Acidification (HCl) & Re-extraction C->E discard1 discard1 D->discard1 Discard F Crude Product in Organic Solvent E->F G Concentration (Rotary Evaporation) F->G H Purification Method Selection G->H I Recrystallization H->I If solid & good crystal formation J Column Chromatography H->J If oily or needs higher purity K High-Purity Solid Product I->K J->K

Caption: Overall workflow for the isolation and purification of the target compound.

Protocol 1: Acid-Base Liquid-Liquid Extraction

This protocol is the primary and most effective step for separating the phenolic product from non-acidic components of a crude reaction mixture. The technique relies on the differential solubilities of the compound in immiscible aqueous and organic phases, which are manipulated by changing the pH.[5][6]

Materials:

  • Crude reaction mixture dissolved in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Separatory Funnel.[7][8]

  • 1 M Sodium Hydroxide (NaOH) solution.

  • 2 M Hydrochloric Acid (HCl) solution.

  • Saturated Sodium Chloride solution (Brine).

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄).

  • pH paper or pH meter.

Procedure:

  • Initial Setup: Transfer the organic solution of the crude product into a separatory funnel of appropriate size. Ensure the stopcock is closed and the funnel is securely placed in a ring stand.[8]

  • Basic Wash: Add an equal volume of 1 M NaOH solution to the funnel. Stopper the funnel, invert it, and vent immediately to release any pressure.[8] Shake vigorously for 30-60 seconds, venting frequently.

    • Rationale: The NaOH deprotonates the phenolic hydroxyl group, forming the sodium phenoxide salt. This salt is highly soluble in the aqueous phase, effectively "pulling" the desired compound out of the organic layer.[1][3]

  • Layer Separation: Place the funnel back on the ring stand and remove the stopper. Allow the two immiscible layers to fully separate. The denser layer will be at the bottom.

    • Scientist's Note: While the aqueous layer is typically denser, this is not always the case. If unsure, add a few drops of water and observe which layer it joins.

  • Collection: Drain the lower aqueous layer into a clean Erlenmeyer flask. Drain the remaining organic layer into a separate flask labeled "Organic Layer 1".

  • Repeat Extraction: Pour the organic layer back into the separatory funnel and repeat the extraction (steps 2-4) with a fresh portion of 1 M NaOH. Combine this second aqueous extract with the first one.

    • Rationale: Repeating the extraction ensures a more complete transfer of the product into the aqueous phase.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 2 M HCl while stirring until the solution is acidic (pH ~2), which can be confirmed with pH paper. A precipitate of the pure, neutral phenolic compound should form.

    • Rationale: Acidification protonates the phenoxide salt, regenerating the neutral organic compound, which is insoluble in water and precipitates out.[2]

  • Re-extraction into Organic Solvent: Add a fresh portion of ethyl acetate (or another suitable organic solvent) to the flask containing the precipitated product. Transfer the mixture back to the separatory funnel and shake to redissolve the product into the new organic layer.

  • Final Wash and Dry: Drain and discard the aqueous layer. Wash the organic layer with brine.[2] Transfer the organic layer to a clean flask and add an anhydrous drying agent (e.g., Na₂SO₄) to remove residual water.[8]

  • Solvent Removal: Decant or filter the dried organic solution away from the drying agent. Remove the solvent using a rotary evaporator to yield the crude, but significantly purified, solid or oil.

Protocol 2: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[9][10] The principle is based on the differential solubility of the desired compound and impurities in a specific solvent at high and low temperatures.[11][12]

Materials:

  • Crude solid product from Protocol 1.

  • A selection of potential recrystallization solvents (see Table 1).

  • Erlenmeyer flask, heat source (hot plate), filter paper, Buchner funnel.

Procedure:

  • Solvent Selection: The ideal solvent is one in which the compound is highly soluble when hot but poorly soluble when cold.[9][13] Test small amounts of the crude product with different solvents to find the best option. A mixed-solvent system (e.g., ethanol/water, ethyl acetate/hexane) can also be effective.[13][14][15]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the solid just dissolves. Using the minimum amount of hot solvent is critical for maximizing yield.[11][16]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them before cooling.[11][16]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of large, pure crystals.[12] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.[9]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[10]

  • Drying: Allow the crystals to dry completely in the funnel under vacuum, then transfer to a watch glass to air dry or place in a vacuum oven.

Solvent ClassExample Solvents for TestingRationale for Use
Alcohols Ethanol, IsopropanolGood for moderately polar compounds. Often used in a mixed-solvent system with water.[13][14]
Esters Ethyl AcetateGood general-purpose solvent for moderately polar compounds.
Aromatic TolueneCan be effective if the compound is less polar.
Hydrocarbons Hexane, HeptaneTypically used as the "anti-solvent" or "poorer solvent" in a mixed-solvent pair.[14][16]

Table 1: Suggested solvents for recrystallization trials.

Protocol 3: Purification by Column Chromatography

When recrystallization is ineffective or higher purity is required, column chromatography is the method of choice.[17][18] This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase (eluent).[17][19]

Chromatography Workflow Diagram

G A 1. TLC Optimization Find optimal solvent system (Rf ~0.3-0.4) B 2. Column Packing Slurry pack silica gel in non-polar solvent A->B C 3. Sample Loading Load crude product (dry or wet) B->C D 4. Elution Run solvent through column C->D E 5. Fraction Collection Collect eluent in test tubes D->E F 6. Fraction Analysis Analyze fractions by TLC E->F G 7. Combine & Concentrate Combine pure fractions and evaporate solvent F->G

Caption: Step-by-step workflow for purification by column chromatography.

Materials:

  • Crude product from Protocol 1.

  • Silica Gel (60 Å, 230-400 mesh).[20]

  • Chromatography column.

  • Eluent (e.g., a mixture of Ethyl Acetate and Hexane).

  • TLC plates (silica gel coated).[21]

  • TLC development chamber, UV lamp.[22][23]

Procedure:

  • TLC Analysis & Solvent System Selection:

    • Before running the column, determine the optimal eluent system using Thin-Layer Chromatography (TLC).[24]

    • Dissolve a small amount of the crude product and spot it on a TLC plate.

    • Develop the plate in various ratios of a polar solvent (e.g., Ethyl Acetate) and a non-polar solvent (e.g., Hexane).[25]

    • The ideal system will give the desired product a Retention Factor (Rf) value of approximately 0.3-0.4 and show good separation from impurities.[19]

  • Column Packing:

    • Prepare a slurry of silica gel in the non-polar component of your eluent (e.g., Hexane).

    • Pour the slurry into the column and allow it to pack evenly under gravity or gentle pressure.[20] Ensure no air bubbles or cracks are present.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Carefully add the sample solution to the top of the silica gel bed. Alternatively, perform a "dry load" by adsorbing the product onto a small amount of silica gel before adding it to the column.[18]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column and begin flowing it through the silica gel.

    • Collect the eluent in small, numbered fractions (e.g., in test tubes).[26]

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.[26]

    • Combine the pure fractions into a clean, pre-weighed round-bottom flask.

    • Remove the solvent using a rotary evaporator to yield the final, high-purity 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone.

Eluent System (v/v)PolarityTypical Application
10% Ethyl Acetate / 90% HexaneLowEluting non-polar impurities.
20-40% Ethyl Acetate / 80-60% Hexane Medium Likely range for eluting the target compound.
5% Methanol / 95% DichloromethaneHighEluting highly polar compounds or flushing the column.[25]

Table 2: Example eluent systems for silica gel chromatography.[27][28]

References

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation.
  • University of York. Solvent Choice - Chemistry Teaching Labs.
  • University of California, Los Angeles.
  • Westin, J.
  • Chemistry Steps. (2025). Organic Acid-Base Extractions.
  • University of Alberta.
  • Northern Illinois University.
  • LabXchange. (2024).
  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE)
  • Occidental College.
  • University of Massachusetts. Acid-Base Extraction.
  • Royal Society of Chemistry.
  • MilliporeSigma.
  • Chemistry Hall. (2020).
  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION.
  • Cooperative Organic Chemistry Student Labor
  • University of Richmond Blogs. Liquid-Liquid Extraction | Organic Chemistry I Lab.
  • Journal of Chemical Education.
  • Common Organic Chemistry.
  • Chemistry LibreTexts. (2022). 3.3: Choice of Solvent.
  • Organom
  • University of California, Irvine.
  • ChemTalk. (2021).
  • University of Rochester.
  • ResearchGate. (2015).
  • Danaher Life Sciences.
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction.
  • Sorbent Technologies, Inc. (2025).
  • Columbia University.
  • Westin, J.
  • ResearchGate. (2020).
  • Chem Help ASAP. (2021).
  • Stalikas, C. D. (2007). Extraction, separation, and detection methods for phenolic acids and flavonoids.
  • Organic Syntheses. (2025).
  • Chrom Tech, Inc. (2024).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone

Welcome to the technical support center for the synthesis of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone (CAS 5543-98-6), a valuable intermediate in various chemical syntheses.[1][2] This guide is designed for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone (CAS 5543-98-6), a valuable intermediate in various chemical syntheses.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during its synthesis, thereby improving reaction yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone and its precursors?

While direct synthesis of the target molecule is less commonly documented, its structural components, acetophenone and its derivatives, are typically synthesized via several key reactions:

  • Friedel-Crafts Acylation: This is a classic and widely used method for synthesizing aryl ketones.[3] It involves the reaction of an aromatic compound with an acylating agent (like acetyl chloride or acetic anhydride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[3]

  • Fries Rearrangement: This reaction converts an aromatic ester to a hydroxy aryl ketone using a Lewis acid catalyst.[4][5] For example, p-hydroxyacetophenone can be synthesized from phenyl acetate through this rearrangement.[6][7]

  • Biocatalytic Methods: Engineered enzymes are being explored for the synthesis of related compounds like 2-hydroxyacetophenone from racemic styrene oxide, offering a more sustainable alternative to traditional chemical routes.[8]

Q2: My reaction yield is consistently low. What are the likely causes and how can I address them?

Low yield is a frequent issue in organic synthesis. Here are several factors that could be contributing to this problem and the corresponding troubleshooting steps:

  • Incomplete Reaction:

    • Problem: The reaction may not be proceeding to completion due to suboptimal reaction time or temperature.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). This will help you determine the optimal reaction time to achieve maximum conversion of starting materials to the desired product.[9] For reactions like the Fries rearrangement, temperature control is crucial as it can influence the regioselectivity (ortho- vs. para- product formation).[7]

  • Side Product Formation:

    • Problem: Competing side reactions can consume starting materials and reduce the yield of the target compound. In Friedel-Crafts acylation, for instance, strongly deactivating groups on the aromatic ring can hinder the reaction.[3]

    • Solution: Carefully select your starting materials and reaction conditions to minimize side reactions. In some cases, using a milder catalyst or a different solvent can improve selectivity. For example, using p-toluenesulfonic acid (PTSA) as a catalyst in the Fries rearrangement has been shown to give high conversion and selectivity.[4]

  • Sub-optimal Reagents or Solvents:

    • Problem: The purity of your starting materials and the choice of solvent can significantly impact the reaction outcome. Impurities and water can interfere with the reaction, especially when using water-sensitive catalysts like AlCl₃.[9]

    • Solution: Use high-purity, anhydrous reagents and solvents. Ensure all glassware is thoroughly dried before use.

  • Product Loss During Work-up and Purification:

    • Problem: Significant amounts of the product can be lost during extraction, washing, and recrystallization steps.

    • Solution: Optimize your work-up and purification procedures. For example, if your product has some solubility in the aqueous phase, perform multiple extractions with an organic solvent to maximize recovery. When performing recrystallization, carefully select the solvent system to ensure high recovery of the purified product.[9]

Q3: I am observing the formation of an unexpected isomer. How can I improve the regioselectivity of my reaction?

The formation of isomers is a common challenge, particularly in electrophilic aromatic substitution reactions.

  • Problem: In the Fries rearrangement for the synthesis of hydroxyacetophenones, both ortho- and para-isomers can be formed. The ratio of these isomers is highly dependent on the reaction temperature.

  • Solution: Temperature control is a key factor in directing the regioselectivity of the Fries rearrangement.[7]

    • Low temperatures generally favor the formation of the para-product .

    • High temperatures tend to favor the formation of the ortho-product .[7] By carefully controlling the reaction temperature, you can influence the product distribution and increase the yield of the desired isomer.

Troubleshooting Guide: Step-by-Step Protocols

This section provides detailed protocols for addressing specific issues you might encounter during the synthesis.

Issue 1: Low Yield in Friedel-Crafts Acylation for Acetophenone Synthesis

Protocol for Optimizing Friedel-Crafts Acylation:

  • Reagent and Glassware Preparation:

    • Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.

    • Use anhydrous aluminum chloride (AlCl₃) and freshly distilled acylating agent (e.g., acetyl chloride).

    • The aromatic substrate should be pure and dry.

  • Reaction Setup and Execution:

    • Set up the reaction under an inert atmosphere (nitrogen or argon).

    • Slowly add the AlCl₃ to the cooled solution of the aromatic substrate in an appropriate anhydrous solvent (e.g., dichloromethane or nitrobenzene).

    • Add the acylating agent dropwise at a low temperature (typically 0-5 °C) to control the exothermic reaction.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up:

    • Carefully quench the reaction by pouring it onto crushed ice and concentrated hydrochloric acid. This will hydrolyze the aluminum chloride complex.

    • Separate the organic layer and extract the aqueous layer with the reaction solvent.

    • Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine, and finally dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by distillation or recrystallization.[10]

ParameterStandard ConditionOptimized ConditionRationale for Optimization
Catalyst Stoichiometric AlCl₃Sub-stoichiometric AlCl₃ with a co-catalystReduces waste and simplifies purification.[3]
Temperature Room Temperature0 °C to Room TemperatureBetter control over the exothermic reaction, minimizing side products.
Solvent DichloromethaneNitrobenzene (for deactivated rings)Nitrobenzene can be a better solvent for less reactive aromatic compounds.

Visualizing the Workflow

General Workflow for Synthesis and Optimization

G cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis Prep Reagent & Glassware Preparation Reaction Perform Synthesis (e.g., Friedel-Crafts) Prep->Reaction TLC Monitor with TLC Reaction->TLC In-process control Workup Quench & Extract Reaction->Workup TLC->Reaction Purify Distillation or Recrystallization Workup->Purify Analysis Characterize Product (NMR, IR, MS) Purify->Analysis Yield Calculate Yield Analysis->Yield

Caption: A generalized workflow for the synthesis, purification, and analysis of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone.

References

  • Optimized enantioselective (S)-2-hydroxypropiophenone synthesis by free- and encapsulated-resting cells of Pseudomonas putida - PMC. (n.d.).
  • Synthesis of flavones from 2-hydroxy acetophenone and aromatic aldehyde derivatives by conventional methods and green chemistry - SciSpace. (n.d.).
  • Production process of p-hydroxyacetophenone - Eureka | Patsnap. (n.d.).
  • Synthesis and characterization of o-hydroxyarylalkylketones by using eco-friendly solvent free catalyst in frie's - Der Pharma Chemica. (n.d.).
  • is powdered, the oil bath is removed. When the contents of the flask have cooled to room temperature, the stirrer is stopped, the - Organic Syntheses Procedure. (n.d.).
  • Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes - PMC. (2022, June 22).
  • A Comparative Guide to the Synthetic Routes of Substituted Acetophenones - Benchchem. (n.d.).
  • Solvent free synthesis of p-hydroxyacetophenone in a situ using eco-friendly catalyst in Fries rearrangement | Abstract - JOCPR. (n.d.).
  • US6956132B2 - Process for producing 2-phenylacetophenone derivatives and precursors therefor - Google Patents. (n.d.).
  • Journal of Chemical and Pharmaceutical Research, 2015, 7(9):727-731 Research Article Solvent free synthesis of p-hydroxyacet - JOCPR. (n.d.).
  • 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone | CAS 5543-98-6 | SCBT. (n.d.).
  • US4433173A - Acetophenone purification - Google Patents. (n.d.).
  • Proposed mechanism of acetophenone formation from 2‐phenylpropanal... - ResearchGate. (n.d.).
  • Preparation method of p-hydroxyacetophenone - Eureka | Patsnap. (n.d.).
  • 5543-98-6| Product Name : 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone | Pharmaffiliates. (n.d.).
  • 2-Hydroxy-2-phenylacetophenone|119-53-9 - LookChem. (n.d.).
  • Purification and characterization of 2-aminoacetophenone reductase of newly isolated Burkholderia sp. YT - PubMed. (2007, November 15).
  • METHOD FOR PURIFYING PHENOL - European Patent Office - EP 3388412 B1. (2021, August 18).
  • Production of ρ-Hydroxyacetophenone by Engineered Escherichia coli Heterologously Expressing 1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase - PMC. (n.d.).
  • troubleshooting guide for 2-(2-Hydroxyphenyl)benzothiazole synthesis reactions - Benchchem. (n.d.).

Sources

Optimization

Troubleshooting impurities in 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone crystallization

Welcome to the Technical Support Center for API Intermediate Crystallization. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with the purificati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for API Intermediate Crystallization. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges associated with the purification of 2-(p-Hydroxyphenyl)-2-phenylacetophenone (CAS 5543-98-6).

This compound is a critical synthetic intermediate in the manufacturing of Selective Estrogen Receptor Modulators (SERMs) such as Clomifene and Tamoxifen analogs[1]. Because its synthesis typically involves the Friedel-Crafts alkylation of phenol with desyl chloride or the acidic condensation of benzoin[2][3], the crude reaction mixture is inherently prone to regioisomeric and oxidative impurities.

Below, we dissect the thermodynamic and kinetic drivers behind these impurities and provide field-proven, self-validating methodologies to achieve >99.5% HPLC purity.

Part 1: Mechanistic Origins of Impurities

To effectively troubleshoot a crystallization process, we must first understand the synthetic pathways that generate our impurities. The diagram below maps the primary reaction and the branching pathways that lead to the most common contaminants.

ImpurityPathway Desyl Desyl Chloride (or Benzoin) Reaction Friedel-Crafts Alkylation (Acid Catalyst) Desyl->Reaction Benzil Benzil [Oxidation Impurity] Desyl->Benzil Oxidation (O2) Phenol Phenol Phenol->Reaction Target 2-(p-Hydroxyphenyl)- 2-phenylacetophenone [TARGET API INTERMEDIATE] Reaction->Target Para-Attack Ortho 2-(o-Hydroxyphenyl)- 2-phenylacetophenone [Regioisomer Impurity] Reaction->Ortho Ortho-Attack Bis Bis-alkylated Phenol [Over-reaction Impurity] Reaction->Bis Excess Desyl

Reaction pathway showing target formation vs. regioisomeric and oxidative impurity branching.

Part 2: Troubleshooting Guide & FAQs

Q1: My crystallized product is consistently contaminated with the ortho-isomer (2-(o-Hydroxyphenyl)-2-phenylacetophenone). Why is it co-crystallizing, and how do I remove it? The Causality: The ortho-isomer is a byproduct of regioselective mis-attack during the Friedel-Crafts reaction[2]. The fundamental difference between the ortho and para isomers lies in hydrogen bonding. The ortho-isomer forms a strong intramolecular hydrogen bond between the phenolic -OH and the adjacent carbonyl oxygen. This masks its polar groups, making the molecule significantly more lipophilic. Conversely, your target para-isomer can only form intermolecular hydrogen bonds, leading to a rigid, polar crystal lattice. The Solution: Exploit this thermodynamic difference using a non-polar anti-solvent. Crystallizing from a Toluene/Heptane mixture ensures the lipophilic ortho-isomer remains highly soluble in the heptane-rich mother liquor, while the para-isomer rapidly supersaturates and precipitates.

Q2: I am detecting a distinct yellow tint in my isolated crystals, which HPLC identifies as Benzil. How is this forming? The Causality: Benzil is a yellow diketone formed via the spontaneous aerobic oxidation of unreacted desyl chloride or benzoin intermediates during the reaction or workup phase. Because of its structural similarity to the target molecule's backbone, it easily adsorbs onto the growing crystal faces of your product. The Solution: Benzil is highly soluble in lower alcohols. Implementing a cold Isopropanol (IPA) displacement wash at the end of your filtration step will strip the Benzil from the crystal surfaces without dissolving your target API intermediate.

Q3: During cooling, my batch is "oiling out" (Liquid-Liquid Phase Separation - LLPS) instead of forming discrete crystals. What causes this? The Causality: Oiling out occurs when the supersaturation of the solution crosses the binodal curve before reaching the nucleation curve. This is heavily exacerbated by the presence of unreacted phenol, which acts as a powerful melting-point depressor and plasticizer. The Solution: First, ensure thorough aqueous washing during the upstream workup to purge residual phenol. Second, strictly control the cooling rate. You must seed the batch within the metastable zone (typically around 60°C in Toluene) to force heterogeneous nucleation before the oil phase can separate.

Part 3: Quantitative Impurity Profiling

To assist your analytical and process development teams, the following table summarizes the physicochemical behaviors of the primary impurities to guide rational solvent selection.

ImpurityOrigin / MechanismApprox. HPLC RRTPhysicochemical PropertyDownstream Removal Strategy
Phenol Unreacted starting material0.40Highly polar, MP depressorAqueous workup / Dilute base wash
2-(o-Hydroxyphenyl)-... Regioselective mis-attack1.15Intramolecular H-bond, lipophilicPurge in non-polar anti-solvent (Heptane)
Benzil Oxidation of starting material1.30Highly soluble in alcohols, yellowCold Isopropanol (IPA) displacement wash
Bis-alkylated Phenol Over-alkylation1.85High molecular weight, insolubleHot filtration prior to crystallization

Part 4: Validated Experimental Protocol

To guarantee self-validating results, utilize the following step-by-step Toluene/Heptane anti-solvent crystallization workflow. This protocol is engineered to isolate the para-isomer while purging the ortho-isomer and oxidation byproducts.

Step-by-Step Method: Toluene/Heptane Anti-Solvent Crystallization

  • Dissolution: Suspend the crude 2-(p-Hydroxyphenyl)-2-phenylacetophenone in Toluene (4 relative volumes). Heat the reactor to 75°C under moderate agitation (150 RPM) until complete dissolution is achieved.

  • Clarification: Perform a hot filtration of the solution through a 0.45 µm PTFE filter into a pre-heated crystallizer. Causality: This step mechanically removes insoluble bis-alkylated polymeric byproducts and foreign particulates that could trigger premature, uncontrolled nucleation.

  • Anti-Solvent Addition: Maintain the crystallizer at 70°C. Using a dosing pump, slowly charge Heptane (6 relative volumes) over a strict 45-minute period. Causality: Slow addition prevents localized pockets of high supersaturation, which are the primary trigger for oiling out (LLPS).

  • Seeding: Cool the batch to 60°C. You are now inside the metastable zone. Charge 0.5% w/w of pure 2-(p-Hydroxyphenyl)-2-phenylacetophenone seed crystals. Hold the temperature steady for 1 hour to establish a robust crystal bed and relieve initial supersaturation.

  • Controlled Cooling: Cool the slurry to 5°C at a linear, controlled rate of 0.15°C/min. Causality: A slow, linear cooling rate favors crystal growth over secondary nucleation, yielding large, easily filterable crystals and preventing solvent entrapment in the lattice.

  • Isolation & Washing: Filter the slurry using a Nutsche filter or centrifuge. Wash the wet cake with a pre-chilled (5°C) mixture of Toluene/Heptane (1:3 v/v, 2 volumes) to purge the ortho-isomer. Follow immediately with a cold Isopropanol wash (1 volume) to clear residual Benzil.

  • Drying: Dry the isolated crystals under vacuum (≤ 50 mbar) at 45°C for 12 hours to reach constant weight.

References

  • Bogacheva, A. M., et al. "α-Halo Ketones in C-, N-, O-, and S-Alkylation Reactions". Tetrahedron Letters via ResearchGate. Available at:[Link]

  • Yadav, G. D., & Bisht, P. M. "Atom-Efficient Benzoin Condensation in Liquid–Liquid System Using Quaternary Ammonium Salts: Pseudo-Phase Transfer Catalysis". ACS Publications. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Chromatography of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone

Welcome to the dedicated support guide for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone. This molecule, with its phenolic hydroxyl group and extensive...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support guide for optimizing the High-Performance Liquid Chromatography (HPLC) analysis of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone. This molecule, with its phenolic hydroxyl group and extensive aromatic system, presents unique challenges that demand a well-considered approach to mobile phase selection and method development. This guide is structured as a series of frequently asked questions and troubleshooting workflows to provide direct, actionable solutions to common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: I'm starting method development from scratch. What is a reliable starting point for analyzing 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone?

A solid starting point for a moderately polar to non-polar compound like this is Reverse-Phase HPLC (RP-HPLC), which separates compounds based on hydrophobicity.[1][2]

Recommended Initial Conditions:

  • Column: A high-purity, end-capped C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is the industry workhorse and an excellent first choice.[1] The end-capping is crucial for minimizing unwanted interactions with the phenolic hydroxyl group.[3]

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Elution Mode: A "scouting" gradient is highly recommended to determine the compound's retention behavior and assess sample complexity.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detector set at an appropriate wavelength (a preliminary scan or literature search is advised; start around 254 nm).

  • Injection Volume: 5-10 µL.

This setup provides a robust baseline from which you can begin optimization. The acidic mobile phase helps ensure consistent protonation of your analyte, leading to sharper, more reproducible peaks from the very first injection.[5]

Q2: My peak for 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone is severely tailing. What's happening and how can I fix it?

Peak tailing is the most common issue for phenolic compounds.[6] A tailing factor (Tf) greater than 1.2 is a clear indicator of a problem.[7] The primary cause is unwanted secondary interactions between the acidic phenolic hydroxyl group of your analyte and residual silanol groups (Si-OH) on the silica surface of the HPLC column.[8]

Causality and Solutions:

  • Mobile Phase pH is Too High: If the mobile phase pH is near the pKa of the silanol groups (typically pH 3.5-4.5) or the analyte's phenolic group (pKa ~10), a mixed population of ionized and neutral species exists. The ionized forms interact strongly with the stationary phase, causing tailing.[6][8]

    • Solution: Suppress the ionization. Lowering the mobile phase pH to between 2.5 and 3.0 ensures that both the silanol groups and your phenolic analyte are fully protonated (neutral), minimizing these secondary interactions.[8][9] Using a buffer like phosphate or formate is critical to maintain a stable pH.[3][10]

  • Column Quality: An older column or one made with lower-purity silica will have more accessible, active silanol sites.

    • Solution: Use a modern, high-purity, base-deactivated, or end-capped C18 column.[11] These columns are specifically designed to shield or eliminate most of the residual silanols, providing better peak shapes for challenging compounds like phenols.

  • Sample Overload: Injecting too much sample can saturate the active sites on the stationary phase, leading to tailing.[6]

    • Solution: Dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves, mass overload was a contributing factor.

Q3: I'm observing a "shark-fin" or fronting peak shape. What does this mean?

Peak fronting is less common than tailing but points to a very specific set of problems.[12] It almost always indicates that the column is overloaded or that the sample is being introduced in a solvent that is significantly stronger than the mobile phase.[13][14][15]

Causality and Solutions:

  • Column Overload: When you inject too many analyte molecules, all the available interaction sites on the stationary phase become occupied. The excess molecules have nowhere to "stick" and are pushed forward with the mobile phase, eluting earlier and causing the characteristic fronting shape.[12]

    • Solution: The most straightforward fix is to dilute your sample (e.g., 1-to-10) or reduce the injection volume.[12] This does not damage the column.[13]

  • Incompatible Sample Solvent: If your analyte is dissolved in a solvent with a high percentage of organic modifier (e.g., 100% Acetonitrile) while your mobile phase is starting at a low organic percentage (e.g., 40% Acetonitrile), the strong sample solvent will carry the analyte rapidly down the column in a distorted band before proper partitioning can occur.[14]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that will still fully dissolve the analyte.

Q4: How do I choose between Acetonitrile and Methanol as the organic modifier?

Both are excellent organic modifiers for RP-HPLC, but they have distinct properties that can be leveraged for optimization.

FeatureAcetonitrile (ACN)Methanol (MeOH)Scientific Rationale
Elution Strength StrongerWeakerACN is generally a stronger solvent in RP-HPLC, meaning it will elute compounds faster at the same concentration.
Selectivity Can offer different peak spacing (selectivity) due to different interactions (dipole-dipole vs. hydrogen bonding).Can provide alternative selectivity compared to ACN, which can be used to resolve co-eluting peaks.
Viscosity/Pressure Lower viscosity results in lower backpressure, allowing for higher flow rates or longer columns.[16]Higher viscosity leads to higher system backpressure.
UV Cutoff ~190 nm~205 nmACN is preferred for low-wavelength UV detection as it has a lower UV cutoff, resulting in a cleaner baseline.[5]

Recommendation: Start with Acetonitrile due to its lower backpressure and better UV transparency. If you have co-eluting peaks that you cannot resolve by adjusting the gradient or pH, switching to Methanol is a powerful tool for changing the selectivity of the separation.

Q5: When should I use a gradient elution versus an isocratic method?

The choice depends on the complexity of your sample and the goal of the analysis.

  • Use Gradient Elution for:

    • Method Development: A "scouting" gradient (e.g., 5% to 95% B over 20 minutes) is the most efficient way to see where your compound elutes and to get a picture of any impurities present.[4]

    • Complex Samples: When analyzing samples with multiple components of varying hydrophobicities, a gradient is necessary to elute all compounds in a reasonable time with good peak shape.[10]

    • Trace Analysis: Gradients help to focus peaks, making them taller and narrower, which improves detection limits.[17]

  • Use Isocratic Elution for:

    • Routine Quality Control (QC): If you are analyzing a known, simple sample and only need to quantify the main peak, an isocratic method is faster, more robust, and requires no column re-equilibration time.

    • Simple Mixtures: If all compounds of interest elute closely together, an optimized isocratic method can provide excellent separation.

Workflow: Always start with a gradient for method development. Once you have determined the mobile phase composition at which your analyte elutes, you can then develop a more efficient isocratic method if the sample is simple enough.

Troubleshooting & Optimization Workflows

A logical, step-by-step approach is the key to solving any chromatographic problem. The following diagrams outline the decision-making process for addressing common issues.

G cluster_0 Peak Shape Troubleshooting observe Observe Peak Shape Issue is_tailing Is Peak Tailing? (Tf > 1.2) observe->is_tailing is_fronting Is Peak Fronting? is_tailing->is_fronting No lower_ph 1. Lower Mobile Phase pH (e.g., to 2.5-3.0) is_tailing->lower_ph Yes is_broad Is Peak Broad? is_fronting->is_broad No dilute_front 1. Dilute Sample or Reduce Injection Volume is_fronting->dilute_front Yes check_dead_vol 1. Check for Dead Volume (Fittings, Tubing) is_broad->check_dead_vol Yes resolved Problem Resolved is_broad->resolved No, consult specialist check_column 2. Use High-Purity End-capped Column lower_ph->check_column dilute_tail 3. Dilute Sample (Check for Overload) check_column->dilute_tail dilute_tail->resolved match_solvent 2. Match Sample Solvent to Initial Mobile Phase dilute_front->match_solvent match_solvent->resolved check_flow_rate 2. Decrease Flow Rate check_dead_vol->check_flow_rate check_flow_rate->resolved

Caption: Troubleshooting workflow for common peak shape issues.

G cluster_1 Systematic Mobile Phase Optimization start Start: Initial Method Setup (C18, ACN/H2O w/ 0.1% FA) scout 1. Run Scouting Gradient (5-95% B in 20 min) start->scout eval_peak 2. Evaluate Peak Shape & Retention scout->eval_peak shape_ok Is Peak Shape Acceptable? (Tf < 1.5) eval_peak->shape_ok adjust_ph 3a. Optimize pH (Scout pH 2.7, 4.5, 7.0) to improve shape shape_ok->adjust_ph No retention_ok 3b. Is Resolution Adequate? shape_ok->retention_ok Yes adjust_ph->eval_peak adjust_gradient 4a. Adjust Gradient Slope (Make shallower around peak elution time) retention_ok->adjust_gradient No final Final Optimized Method retention_ok->final Yes change_solvent 4b. Change Organic Modifier (Switch ACN to MeOH or vice-versa) adjust_gradient->change_solvent change_solvent->eval_peak

Caption: Workflow for systematic mobile phase optimization.

Detailed Experimental Protocols

Protocol 1: Preparation of Buffered Mobile Phase (pH 2.8)

This protocol describes the preparation of a robust mobile phase for suppressing silanol interactions.

Materials:

  • HPLC-grade water

  • HPLC-grade Acetonitrile (ACN)

  • Potassium phosphate monobasic (KH₂PO₄)

  • Phosphoric acid (H₃PO₄)

  • 0.45 µm solvent filtration apparatus

Procedure:

  • Prepare Aqueous Buffer (25 mM Phosphate, pH 2.8):

    • Weigh 3.40 g of KH₂PO₄ and dissolve it in ~950 mL of HPLC-grade water in a 1 L beaker.

    • Place a calibrated pH probe in the solution.

    • Slowly add phosphoric acid dropwise while stirring until the pH meter reads 2.8.

    • Transfer the solution to a 1 L volumetric flask and add water to the mark.

  • Filtration and Degassing:

    • Filter the aqueous buffer through a 0.45 µm membrane filter to remove particulates.

    • Filter the required volume of Acetonitrile separately.

    • Degas both solvents by sparging with helium or sonicating under vacuum for 15-20 minutes.

  • Mobile Phase Preparation:

    • Mobile Phase A: The prepared 25 mM phosphate buffer, pH 2.8.

    • Mobile Phase B: 100% Acetonitrile.

    • Place the solvent lines into the respective bottles for use with a gradient HPLC system.

Protocol 2: Developing an Optimized Gradient Method

This protocol provides a systematic way to refine a scouting gradient for better resolution.

Objective: To improve the separation of the main analyte peak from nearby impurities by "stretching" the gradient around the elution time.

Procedure:

  • Run Initial Scouting Gradient:

    • Use the conditions from Q1 or Protocol 1.

    • Run a linear gradient from 5% ACN to 95% ACN over 20 minutes.

    • Note the time (t_R) and the %ACN at which your analyte elutes. Let's assume it elutes at 12 minutes, which corresponds to 50% ACN.

  • Design the Optimized Gradient:

    • The goal is to decrease the slope of the gradient around the 50% ACN mark.[18]

    • Create a multi-step gradient that is shallower in the region where the analyte elutes.

Table of Gradient Conditions:

Time (min)Flow (mL/min)%A (Buffer)%B (ACN)CurveRationale
Scouting Gradient
0.01.095.05.0LinearInitial Conditions
20.01.05.095.0LinearElute all compounds
25.01.05.095.0LinearColumn Wash
25.11.095.05.0LinearReturn to Start
30.01.095.05.0LinearRe-equilibration
Optimized Gradient
0.01.095.05.0LinearInitial Conditions
8.01.065.035.0LinearRapidly reach start of elution window
18.01.045.055.0LinearShallow gradient for high resolution
20.01.05.095.0LinearRapidly wash column
25.01.05.095.0LinearHold for wash
25.11.095.05.0LinearReturn to Start
30.01.095.05.0LinearRe-equilibration
  • Analyze Results: Compare the chromatogram from the optimized gradient to the scouting run. You should observe improved resolution (better separation) between your analyte and any closely eluting impurities.

References

  • Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. (2022, March 9). Vertex AI Search.
  • Understanding Peak Fronting in HPLC - Phenomenex. (2025, April 1). Vertex AI Search.
  • Troubleshooting HPLC- Fronting Peaks - Restek Resource Hub. (2014, March 27). Vertex AI Search.
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News - alwsci. (2025, November 27). Vertex AI Search.
  • Application Note: Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols - Benchchem. Vertex AI Search.
  • troubleshooting peak tailing in HPLC analysis of phenolic compounds - Benchchem. Vertex AI Search.
  • Addressing peak tailing in HPLC analysis of phenolic compounds - Benchchem. Vertex AI Search.
  • HPLC Troubleshooting - Fronting Peaks - Shimadzu UK Limited - Zendesk. (2022, August 26). Vertex AI Search.
  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. (2025, April 4). Vertex AI Search.
  • 2-Hydroxy-2-phenylacetophenone|119-53-9 - LookChem. Vertex AI Search.
  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase | LCGC International. Vertex AI Search.
  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC - Labtech. Vertex AI Search.
  • What the heck is HPLC normal phase/reverse-phase and what does it tell us? : r/Mcat. (2017, August 30). Vertex AI Search.
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025, October 28). Vertex AI Search.
  • Normal Phase HPLC Column and Reverse Phase HPLC Column - Hawach Scientific. (2025, December 26). Vertex AI Search.
  • HPLC Peak Tailing - Axion Labs. (2022, February 15). Vertex AI Search.
  • Simulating phenol high-performance liquid chromatography retention times as the pH changes. Mobile phase pH versus buffer pH - PubMed. (2005, November 18). Vertex AI Search.
  • Control pH During Method Development for Better Chromatography - Agilent. Vertex AI Search.
  • Peak Tailing in HPLC - Element Lab Solutions. Vertex AI Search.
  • Getting the Most Out of Your Column: Optimizing Your HPLC Gradient - Bitesize Bio. (2025, June 8). Vertex AI Search.
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Vertex AI Search.
  • The Secrets of Successful Gradient Elution - LCGC International. (2017, May 1). Vertex AI Search.
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6). Vertex AI Search.
  • Chapter 1 Aspects of Gradient Optimization - Wiley-VCH. Vertex AI Search.
  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. Vertex AI Search.

Sources

Optimization

Preventing photo-degradation of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone during storage

Technical Support Center: Stability of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone Welcome to the technical support resource for 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone. This guide provides in-depth troubleshooting advic...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Stability of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone

Welcome to the technical support resource for 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the prevention of its photodegradation during storage and handling. As a substituted benzoin and a phenolic compound, this molecule requires specific precautions to maintain its chemical integrity.

Frequently Asked Questions (FAQs)

Q1: What is photodegradation, and why is 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone susceptible to it?

A1: Photodegradation is the process by which a molecule is chemically altered by absorbing light energy, particularly in the ultraviolet (UV) and blue regions of the spectrum.[1] 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone is particularly vulnerable due to two key structural features:

  • The Benzoin Moiety: The core structure is a derivative of benzoin, which contains an α-hydroxy ketone. Compounds of this class are well-known photoinitiators that can undergo a Norrish Type I (α-cleavage) reaction upon photoexcitation.[2][3][4][5] This process breaks the bond between the carbonyl group and the adjacent carbon, generating highly reactive free radicals. These radicals can then initiate further degradation pathways.

  • The Phenolic Group: The p-hydroxyphenyl group contains a phenolic hydroxyl group. Phenolic compounds are susceptible to photo-oxidation, which can lead to the formation of colored quinone-like byproducts. The presence of both moieties creates a molecule that can be readily degraded by light exposure, compromising its purity, potency, and safety.

The diagram below illustrates the primary photochemical cleavage pathway.

G cluster_reactants Reactant cluster_process Process cluster_products Radical Intermediates reactant 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone photon Photon Absorption (hν) reactant->photon UV/Visible Light (300-500 nm) radical1 Benzoyl Radical photon->radical1 α-Cleavage (Norrish Type I) radical2 p-Hydroxy-α-phenyl-hydroxymethyl Radical photon->radical2 α-Cleavage (Norrish Type I)

Caption: Primary photodegradation pathway via α-cleavage.

Q2: I store my compound in an amber glass vial, but I still observe degradation. Why?

A2: While amber glass is designed to block most UV light below 400-500 nm, it is not a perfect solution. Several factors could still contribute to degradation:[1][6][7]

  • Incomplete UV Blockage: Standard amber glass may not completely block all higher-energy visible light that could still initiate photochemical reactions.

  • Repeated Exposure: Frequent opening of the vial in a well-lit laboratory introduces brief but cumulative light exposure.

  • Intensity of Ambient Light: Storage on an open benchtop under bright, direct artificial lighting can still cause degradation over time, even in a sealed amber vial.[1]

  • Headspace Oxygen: The presence of oxygen in the vial's headspace can exacerbate photo-oxidative degradation pathways, especially for the phenolic moiety.

  • Temperature: Elevated temperatures can work synergistically with light to accelerate degradation rates. Phenolic compounds, in particular, can show thermal degradation, which may be initiated or accelerated by light.[8]

For maximum protection, vials should not only be amber but also be stored inside a secondary opaque container (like a cardboard box or aluminum foil-wrapped beaker) and kept in a dark, controlled environment such as a cabinet or refrigerator.[6][7]

Troubleshooting Guide

Problem 1: Significant drop in purity or appearance of unknown peaks in HPLC after short-term storage.
Potential Cause Troubleshooting Action & Rationale
Inadequate Light Protection Action: Immediately transfer the material to an amber vial, wrap the vial in aluminum foil, and store it inside a dark cabinet or refrigerator.[7] Rationale: This multi-layered approach provides near-complete blockage of ambient lab light, which is the most common cause of rapid degradation. Even brief exposure can generate impurities.[1]
Oxygen in Headspace Action: If the compound is particularly sensitive, flush the vial's headspace with an inert gas like argon or nitrogen before sealing.[6] Rationale: Removing oxygen minimizes the potential for photo-oxidative reactions, a secondary degradation pathway for the phenolic ring system.
Solvent Effects (If in solution) Action: If stored in solution, ensure the solvent is de-gassed and of high purity. Consider storing as a solid powder instead. Rationale: Solvents can influence degradation rates and pathways.[9] Solid forms are generally more stable to light than solutions.[10][11]
Problem 2: Development of a yellow or brown discoloration in the solid material.
Potential Cause Troubleshooting Action & Rationale
Photo-oxidation Action: This is a classic sign of phenolic oxidation. Implement the stringent light and oxygen protection measures described above. Analyze the material by HPLC-UV/Vis to check for new peaks in the longer wavelength region, which are characteristic of conjugated oxidation products. Rationale: The formation of quinone-like structures, resulting from the oxidation of the p-hydroxyphenyl group, often leads to colored impurities.
Interaction with Container Action: Ensure the container and cap liner are made of inert materials (e.g., borosilicate glass, PTFE). Rationale: Although less common, reactive impurities or leachables from container materials could potentially catalyze degradation.

Protocols for Stability Assessment

To ensure the integrity of your experimental results, it is crucial to validate the stability of your compound under your specific laboratory conditions. The following protocols are based on the principles outlined in the ICH Q1B guidelines for photostability testing.[12][13][14]

Protocol 1: Confirmatory Photostability Testing

This protocol provides a standardized method to determine the intrinsic photostability of the compound.

Objective: To assess the impact of light on solid 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone according to ICH Q1B standards.

Materials:

  • 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone (solid powder)

  • Two chemically inert, transparent containers (e.g., quartz or borosilicate glass dishes)

  • Aluminum foil

  • Photostability chamber equipped with a light source conforming to ICH Q1B Option I or II (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps).

  • Calibrated radiometer and lux meter

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Place a thin layer of the solid compound (not more than 3 mm thick) into each of the two transparent containers.

  • Dark Control: Completely wrap one of the containers in aluminum foil. This will serve as the dark control to separate light-induced degradation from thermal effects.[13]

  • Exposure: Place both the exposed sample and the dark control into the photostability chamber.

  • Irradiation: Expose the samples to a light source until the total illumination is not less than 1.2 million lux hours and the integrated near-UV energy is not less than 200 watt hours/square meter .[12] Monitor the exposure using the calibrated meters.

  • Analysis: After exposure, prepare solutions of the light-exposed sample, the dark control sample, and an unexposed reference standard at a known concentration. Analyze all three by a validated, stability-indicating HPLC method (see Protocol 2).

  • Evaluation: Compare the chromatograms.

    • Assess the percentage of the parent compound remaining.

    • Quantify any new impurity peaks that appear in the light-exposed sample but not in the dark control.

    • Note any changes in physical appearance (e.g., color).

The workflow for this decision-making process is outlined below.

G start Start: Assess Photostability prep Prepare Samples: 1. Exposed (Transparent Container) 2. Dark Control (Foil-Wrapped) start->prep expose Irradiate per ICH Q1B (≥1.2M lux·hr, ≥200 W·hr/m²) prep->expose analyze Analyze All Samples by HPLC expose->analyze compare Compare Exposed vs. Dark Control analyze->compare stable Result: Photostable (No significant change) compare->stable Change < Justified Limit unstable Result: Photolabile (Degradation observed) compare->unstable Change > Justified Limit packaging Action: Implement Protective Packaging (Amber, Opaque, Inert Gas) unstable->packaging

Caption: Workflow for ICH Q1B photostability testing.

Protocol 2: Stability-Indicating HPLC Method

Objective: To quantify 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone and separate it from its potential photodegradants.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (for the parent compound and benzoyl-containing degradants) and a secondary wavelength like 224 nm to detect other potential byproducts.[15]

  • Injection Volume: 10 µL.

  • Run Time: 15 minutes.

Sample Analysis & Interpretation (Hypothetical Data):

SampleRetention Time (min)Peak Area (Parent Compound)% Parent RemainingNew Peak Area (Degradant)
Reference Standard 5.21,500,000100%0
Dark Control 5.21,495,00099.7%< 500 (noise)
Light Exposed 5.21,125,00075.0%350,000 (at 3.8 min)

In this example, the 25% loss of the parent compound and the appearance of a significant new peak in the light-exposed sample clearly indicate that the compound is photolabile.

Recommended Storage Conditions

Based on the chemical nature of the compound and best practices for photosensitive APIs, the following storage conditions are recommended to ensure long-term stability.[6][16]

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Reduces thermal degradation rates and slows down secondary reactions of photoproducts.[6][8]
Light Protect from LightStore in an amber glass container, wrapped in foil, inside a dark cabinet. This provides maximum protection from UV and visible light.[1][6][7]
Atmosphere Inert Atmosphere (Argon or Nitrogen)Displaces oxygen to prevent photo-oxidation of the phenolic ring.[6]
Form Solid PowderSolid-state provides greater stability compared to solutions.[10][11]

By adhering to these guidelines, researchers can significantly minimize the risk of photodegradation, ensuring the quality and reliability of their work with 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone.

References

  • Vertex AI Search. (n.d.). Pharmaceutical Ingredient Storage Best Practices for Optimal Stability.
  • ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • Ledwith, A., Russell, P. J., & Sutcliffe, L. H. (1972). Radical Intermediates in the Photochemical Decomposition of Benzoin and Related Compounds. Journal of the Chemical Society, Perkin Transactions 2, 1925-1929.
  • ICH. (2025, May 1). ICH Q1B Guideline (Photostability Testing for New Drug Substances and Products).
  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products.
  • Scribd. (n.d.). ICH Q1B Photostability Testing Guide.
  • MDPI. (n.d.). Thermal stability, antioxidant activity, and photo-oxidation of natural polyphenols.
  • IKEV. (n.d.). ICH Q1B Photostability Testing of New Drug Substances and Products.
  • RSC Publishing. (n.d.). Radical intermediates in the photochemical decomposition of benzoin and related compounds. Journal of the Chemical Society, Perkin Transactions 2.
  • Pharmaguideline. (2015, February 15). Protection of Light Sensitive Products.
  • PMC. (n.d.). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements.
  • ResearchGate. (n.d.). Benzoin type photoinitiator for free radical polymerization | Request PDF.
  • Ioele, G., De Luca, M., Ragno, G., & Cione, E. (2017). Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins. Journal of Drug Delivery Science and Technology, 42, 33-42.
  • PubMed. (2020, August 3). Photochemical α-Cleavage Reaction of 3',5'-Dimethoxybenzoin: A Combined Time-Resolved Spectroscopy and Computational Chemistry Study.
  • Singh, S., & Kumar, V. (2014). Photostability and Photostabilization of Drugs and Drug Products. Scientia Pharmaceutica, 82(4), 741-778.
  • Ioele, G., De Luca, M., Ragno, G., & Cione, E. (2017). Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins. Taylor & Francis Online.
  • Sun, Y., Liu, Z., Wang, J., Wang, Y., Zhou, H., Zhang, W., Wang, J., & Qiao, G. (2009). [Determination of four acetophenones in Radix Cynanchi bungei by high performance liquid chromatography-photodiode array detection]. Se Pu, 27(1), 114-116.

Sources

Troubleshooting

Resolving overlapping NMR signals in 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone

Welcome to the technical support hub for researchers working with 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone. This guide provides targeted troubleshooting advice and answers to frequently asked questions regarding a signi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support hub for researchers working with 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone. This guide provides targeted troubleshooting advice and answers to frequently asked questions regarding a significant analytical challenge for this molecule: the resolution of overlapping signals in its Nuclear Magnetic Resonance (NMR) spectra. Due to its structure, severe signal crowding, particularly in the aromatic region of the ¹H NMR spectrum, is a common obstacle to unambiguous characterization. This resource offers a tiered approach to systematically resolving these issues, from simple solvent adjustments to advanced 2D NMR techniques.

Frequently Asked Questions (FAQs)

Q1: Why do the aromatic proton signals of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone overlap so severely?

A1: The molecular structure is the primary cause. The compound features three distinct aromatic rings: a p-hydroxyphenyl group, a phenyl group, and a benzoyl group (acetophenone moiety). The protons on the p-hydroxyphenyl ring and the adjacent phenyl ring are in very similar chemical environments, as they are both attached to the same tetrahedral carbon. This similarity leads to nearly identical chemical shifts, causing their signals to coalesce into a complex, uninterpretable multiplet in a standard 1D ¹H NMR spectrum.[1][2]

Q2: I'm using a lower-field (e.g., 60-100 MHz) benchtop NMR. Will these techniques still work?

A2: While higher field strengths inherently provide better signal dispersion, the principles discussed here are still applicable. In fact, on lower-field instruments where signal overlap is more pronounced, techniques like solvent-induced shifts and the use of lanthanide shift reagents become even more critical for resolving crowded spectra.[3][4] 2D NMR experiments can also be run on modern benchtop systems, though they may require longer acquisition times.

Q3: What is the fundamental difference between using a shift reagent and running a 2D NMR experiment?

A3: A lanthanide shift reagent (LSR) is a chemical additive that physically interacts with your molecule to simplify a 1D ¹H NMR spectrum.[5][6] It works by inducing large changes in the chemical shifts of protons near a Lewis basic site (the hydroxyl group in this case), effectively "spreading out" the signals.[7][8] In contrast, a 2D NMR experiment is an instrumental technique that adds a second frequency dimension to the spectrum.[9][10] This allows for the visualization of correlations between nuclei (e.g., which protons are coupled to each other or to which carbons), resolving overlap by spreading the signals across a two-dimensional plane.[11][12]

Troubleshooting Guide: Resolving Overlapping Signals

This section provides step-by-step protocols to address specific experimental challenges. We recommend proceeding through these solutions sequentially, as they are arranged from simplest to most complex.

Issue 1: The aromatic region (approx. 6.8-8.0 ppm) of my 1D ¹H NMR spectrum is an unresolved multiplet.

Solution: Perform a Solvent Titration Study.

Causality: The chemical shift of a proton is highly sensitive to its local electronic environment, which can be influenced by the surrounding solvent molecules.[13] Aromatic solvents like benzene-d₆ can induce significant shifts, known as Aromatic Solvent-Induced Shifts (ASIS), through specific solute-solvent interactions (e.g., pi-stacking).[3][14] Similarly, hydrogen-bonding solvents like acetone-d₆ or DMSO-d₆ will interact strongly with the hydroxyl group, altering the chemical shifts of nearby protons.[15][16] By testing a range of solvents with different properties, you can often find one that sufficiently perturbs the proton environments to resolve the overlap.[17]

  • Sample Preparation: Prepare several NMR samples with identical concentrations of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone (e.g., 10 mg) in 0.6 mL of different high-purity deuterated solvents.

  • Solvent Selection: Choose a range of solvents to maximize the chances of resolving signals. A recommended set is:

    • Chloroform-d (CDCl₃) - A common, relatively non-polar starting point.

    • Benzene-d₆ (C₆D₆) - An aromatic solvent known to cause large ASIS effects.

    • Acetone-d₆ - A polar aprotic solvent.

    • DMSO-d₆ - A highly polar aprotic solvent that is an excellent hydrogen bond acceptor.

  • Data Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample under identical conditions (temperature, number of scans, etc.).

  • Analysis: Compare the aromatic regions of the spectra. Look for the solvent system that provides the best separation between multiplets.

Proton EnvironmentTypical δ in CDCl₃ (ppm)Expected Shift in C₆D₆Rationale
Benzoyl Protons (ortho)~7.9Upfield (less shielded)Proximity to the electron-rich face of the benzene solvent ring.
Phenyl & Hydroxyphenyl6.8 - 7.4Variable upfield shiftsThe degree of shift depends on the specific geometry of the solute-solvent complex.
Methine Proton (-CH)~5.0-5.5Upfield shiftSensitive to changes in the orientation of the aromatic rings.
Hydroxyl Proton (-OH)VariableDownfield shiftStronger hydrogen bonding with the solvent can deshield the proton.
Issue 2: Changing solvents provided some improvement, but key aromatic signals remain overlapped.

Solution: Use a Lanthanide Shift Reagent (LSR).

Causality: LSRs are paramagnetic complexes that act as weak Lewis acids.[18] The hydroxyl group on your molecule is a Lewis basic site, allowing the LSR to reversibly coordinate with it. The paramagnetic lanthanide ion (commonly Europium or Praseodymium) generates its own powerful local magnetic field.[5] This field induces large changes in the chemical shifts of nearby protons, an effect known as the Lanthanide-Induced Shift (LIS). The magnitude of this shift is highly dependent on the distance from the lanthanide ion, meaning protons closer to the hydroxyl group will be shifted more dramatically than those further away. This distance-dependent effect is ideal for differentiating the protons on the p-hydroxyphenyl ring from those on the other two rings.

  • Initial Spectrum: Dissolve your compound in a dry, non-coordinating solvent like CDCl₃ and acquire a standard ¹H NMR spectrum.

  • Reagent Selection: Choose an appropriate LSR. Eu(fod)₃ is a common choice that typically induces downfield shifts.[7]

  • LSR Addition: Add a small, known amount of the LSR (e.g., 1-2 mg) directly to the NMR tube. Shake well to dissolve.

  • Acquire Spectrum: Immediately acquire a new ¹H NMR spectrum. You should observe significant shifts in some of the signals.

  • Titrate: Continue adding small, incremental amounts of the LSR and acquiring a spectrum after each addition. Monitor the separation of the aromatic signals.

  • Optimization: Stop adding the LSR when you achieve optimal signal separation. Adding too much can cause excessive line broadening, which reduces resolution.[6]

ReagentTypical Shift DirectionTarget Functional Groups
Eu(fod)₃DownfieldAlcohols, ketones, esters, ethers
Pr(fod)₃UpfieldAlcohols, ketones, esters, ethers
Yb(fod)₃DownfieldGenerally larger shifts than Eu(fod)₃
Issue 3: I have achieved signal separation, but I need definitive assignments for each proton.

Solution: Employ 2D NMR Spectroscopy.

Causality: Two-dimensional NMR experiments are the most powerful methods for unambiguous structure elucidation. They work by correlating NMR signals based on interactions like through-bond scalar coupling or through-space nuclear Overhauser effects.[9] For this molecule, a combination of experiments is recommended to build a complete picture of the molecular framework.

G start Overlapping ¹H Signals cosy Run ¹H-¹H COSY start->cosy Need H-H Connectivity hsqc Run ¹H-¹³C HSQC start->hsqc Need H-C Connectivity assign_spin Assign Protons within each Aromatic Ring (Spin Systems) cosy->assign_spin assign_direct Correlate Protons to their Directly Attached Carbons hsqc->assign_direct hmbc Run ¹H-¹³C HMBC assign_long Connect Molecular Fragments (e.g., Ring to Carbonyl C) hmbc->assign_long final Complete Structural Assignment assign_spin->final assign_direct->hmbc Fragments still separate assign_long->final

Caption: Workflow for selecting the appropriate 2D NMR experiment.

ExperimentInformation GainedApplication to the Molecule
¹H-¹H COSY (Correlation Spectroscopy)Shows which protons are coupled to each other (typically over 2-3 bonds).Will reveal the coupling network within each of the three aromatic rings, helping to differentiate ortho, meta, and para protons.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)Shows which proton is directly attached to which carbon (one-bond correlation).This is the most effective experiment for resolving proton overlap. Even if two protons have the same ¹H chemical shift, they will appear as separate peaks in the 2D spectrum if their attached carbons have different ¹³C chemical shifts.[9][11]
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds).Crucial for piecing the molecule together. For example, it will show a correlation from the ortho-protons of the benzoyl ring to the carbonyl carbon, and from the methine proton to the carbons of all three attached rings.
  • Sample Preparation: Prepare a moderately concentrated sample (15-25 mg) in a suitable deuterated solvent (0.6 mL) that provides good solubility and reasonable signal separation from the 1D analysis.

  • Spectrometer Setup: Use a spectrometer with a proton-carbon dual probe.

  • Acquisition: Run standard COSY, HSQC, and HMBC experiments using the instrument's predefined parameter sets. These are robust experiments that typically work well without extensive optimization.

  • Data Processing & Analysis: Process the 2D data using the appropriate software. Analyze the cross-peaks in each spectrum to build the connectivity map of the molecule. For HSQC, each peak confirms a C-H bond. For HMBC, the correlations will link the different spin systems identified in the COSY spectrum.

By systematically applying these troubleshooting steps, researchers can overcome the inherent challenges of NMR signal overlap in 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone, leading to accurate and complete structural characterization.

References

  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from [Link]

  • Cockerill, A. F., Davies, G. L. O., Harden, R. C., & Rackham, D. M. (1973). Lanthanide shift reagents in nuclear magnetic resonance spectroscopy. Chemical Reviews, 73(6), 553–588.
  • Chemistry LibreTexts. (2024). 23.1: NMR Shift Reagents. Retrieved from [Link]

  • Scribd. (n.d.). Lanthanide Shift Reagents in NMR. Retrieved from [Link]

  • ResearchGate. (n.d.). Resolution of overlapping signals using 2D NMR spectroscopy. Retrieved from [Link]

  • Wikipedia. (2024). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Studies of the solvent effect on the chemical shifts in n.m.r. spectroscopy. II. Solutions of succinic anhydride, maleic anhydride, and the N-substituted imides. Retrieved from [Link]

  • Wang, Y., Li, C., & Lin, M. (2019). Qualitative analysis of aromatic compounds via 1D TOCSY techniques. Magnetic Resonance Letters, 9(1), 1-10.
  • ResearchGate. (n.d.). A 2D Solid-State NMR Experiment To Resolve Overlapping Aromatic Resonances of Thiophene-Based Nematogens. Retrieved from [Link]

  • Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Retrieved from [Link]

  • PubMed Central. (n.d.). Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of absolute configuration of α-hydroxy ketones using NMR. Retrieved from [Link]

  • University of Ninevah. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3 - UNN. Retrieved from [Link]

  • J-STAGE. (n.d.). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Sev. Retrieved from [Link]

  • University of Oxford. (2025). UnidecNMR: a new method for automatic NMR peak detection in 1–4 dimensions. Retrieved from [Link]

  • PubMed. (2004). Addressing the overlap problem in the quantitative analysis of two dimensional NMR spectra: application to (15)N relaxation measurements. Retrieved from [Link]

  • Taylor & Francis Online. (2007). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 2D NMR Introduction. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Chapter 8: Pure Shift 2D NMR Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Resolution enhancement in NMR spectra by deconvolution with compressed sensing reconstruction. Retrieved from [Link]

  • Taylor & Francis Online. (2012). A Bayesian Model of NMR Spectra for the Deconvolution and Quantification of Metabolites in Complex Biological Mixtures. Retrieved from [Link]

  • PubMed Central. (2024). Resolution Enhancement of Metabolomic J-Res NMR Spectra Using Deep Learning. Retrieved from [Link]

  • Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

  • Biogeosciences. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Retrieved from [Link]

  • Magritek. (n.d.). High Resolution NMR Spectroscopy in a Benchtop NMR System. Retrieved from [Link]

Sources

Optimization

Overcoming poor aqueous solubility of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone in biological assays

A Guide to Overcoming Aqueous Solubility Challenges in Biological Assays Welcome to the technical support center for 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone. This guide is designed for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming Aqueous Solubility Challenges in Biological Assays

Welcome to the technical support center for 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound in their experimental workflows. We will explore the root causes of these issues and provide practical, field-proven solutions to ensure the accuracy and reproducibility of your biological assays.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone.

Q1: What are the key physicochemical properties of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone that cause poor water solubility?

A1: While extensive experimental data for this specific molecule is not widely published, its structure provides clear indicators of its solubility challenges. It possesses multiple hydrophobic phenyl rings, which dominate its character and lead to poor interaction with water. Although it has a polar hydroxyl (-OH) group, the large non-polar surface area results in low aqueous solubility, a characteristic of many compounds classified under the Biopharmaceutics Classification System (BCS) as Class II or IV.[1]

Q2: What is the recommended starting solvent for preparing a high-concentration stock solution?

A2: For initial stock preparation, Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for poorly water-soluble compounds.[2][3] It is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic molecules. It is critical to use anhydrous, high-purity DMSO to prevent the introduction of water, which can lower the solubility limit and cause precipitation upon storage, especially during freeze-thaw cycles.[2][4]

Q3: My compound dissolves in DMSO, but it precipitates immediately when I dilute it into my aqueous cell culture medium. What is happening and how can I fix it?

A3: This is the most common problem encountered and is often called "crashing out." It occurs because while the compound is soluble in 100% DMSO, its concentration far exceeds its thermodynamic solubility limit in the final aqueous environment (e.g., cell culture medium with <0.5% DMSO).[5][6] The DMSO disperses rapidly in the water, leaving the hydrophobic compound molecules to aggregate and precipitate.

To prevent this, you must optimize your dilution technique. A detailed protocol is provided in the "Protocols" section, but key principles include:

  • Rapid Mixing: Add the DMSO stock to the aqueous buffer while vigorously vortexing or stirring to ensure immediate dispersal.[2]

  • Warm Your Medium: Pre-warming your aqueous medium to 37°C can help maintain solubility.[7]

  • Step-wise Dilution: Avoid large dilution factors in a single step. A serial dilution approach can be beneficial.[7]

  • Sonication: Brief sonication in a water bath can help redissolve small precipitates that may have formed.[5]

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: The tolerance to DMSO is cell-line dependent. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant toxicity.[8] However, some sensitive cell lines may show stress or differentiation at concentrations as low as 0.1%. It is imperative to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and assay readout.[9]

Troubleshooting Guide: Advanced Scenarios

This section provides solutions for more complex solubility-related issues you may encounter during your experiments.

Scenario 1: High variability is observed between replicate wells in my cell-based assay.

  • Likely Cause: Inconsistent compound precipitation. Even if not visible to the naked eye, micro-precipitates can lead to significant well-to-well differences in the concentration of the biologically available compound.[4]

  • Troubleshooting Steps:

    • Visual Inspection: Before adding detection reagents, carefully inspect the assay plate under a microscope. Look for crystalline structures or an oily film in the wells, particularly at higher concentrations.

    • Re-evaluate Solubilization: Revisit your stock preparation and dilution protocol. Ensure the compound is fully dissolved at every step. See Protocol 2 for best practices.

    • Consider Aggregation: Poorly soluble compounds can form non-precipitating aggregates that can interfere with assay signals. Dynamic Light Scattering (DLS) can be used to detect such aggregates if the problem persists.

    • Lower the Concentration: The most direct solution is to work at a lower, more stable concentration of the compound.

Scenario 2: The compound solution is clear initially but becomes cloudy or forms a precipitate hours into the experiment.

  • Likely Cause: You have created a supersaturated, kinetically-trapped solution. While it appears dissolved initially, it is thermodynamically unstable and will precipitate over time as it equilibrates.

  • Troubleshooting Steps:

    • Reduce Final Concentration: The working concentration is likely above the thermodynamic solubility limit. Reducing the concentration is the most reliable solution.[2]

    • Incorporate Serum or Albumin: If your assay allows, the presence of proteins like those in Fetal Bovine Serum (FBS) or Bovine Serum Albumin (BSA) can bind to the compound, increasing its apparent solubility and stabilizing it in solution.[10]

    • Use Formulating Agents: For persistent issues, incorporating solubilizing excipients like cyclodextrins may be necessary to form a stable complex.

Scenario 3: DMSO is interfering with my assay or is too toxic for my cells at the required concentration.

  • Likely Cause: The intrinsic biological activity or toxicity of the solvent is confounding the results.[8][9]

  • Troubleshooting Steps:

    • pH Modification: The p-Hydroxyphenyl group is weakly acidic. By increasing the pH of your buffer to be ~2 units above the compound's pKa, you can deprotonate the hydroxyl group, forming a more soluble phenoxide salt. This is a powerful technique for ionizable compounds.[4][11]

    • Explore Co-solvents: While less common for in vitro work, co-solvents like ethanol or PEG 400 can be used, but their compatibility with the assay must be validated.[4][12]

    • Utilize Advanced Formulations: This is the most robust solution. Creating a formulation with cyclodextrins, surfactants, or liposomes can completely avoid the need for high concentrations of organic solvents.

Solubilization Strategy Selection

Choosing the right method depends on your experimental context, from simple in vitro screens to complex in vivo studies. The following workflow and table can guide your decision-making process.

G cluster_0 cluster_1 In Vitro Assays cluster_2 In Vivo / Advanced Assays start Start: Poorly Soluble Compound (2-(p-Hydroxyphenyl)-2-phenyl-acetophenone) sol_test Initial Solubility Test (DMSO, Ethanol, etc.) start->sol_test in_vitro Assay Type? sol_test->in_vitro dmso_ok Is Final DMSO < 0.5% and Non-Interfering? in_vitro->dmso_ok In Vitro formulation Advanced Formulation Required in_vitro->formulation In Vivo protocol Use Optimized DMSO Dilution Protocol dmso_ok->protocol Yes cyclo Use Cyclodextrins (e.g., HP-β-CD) dmso_ok->cyclo No precip Precipitation Still Occurs? protocol->precip precip->cyclo Yes ph_adjust Consider pH Adjustment (if assay compatible) precip->ph_adjust Yes end_node Proceed with Assay precip->end_node No cyclo->end_node ph_adjust->end_node lipid Lipid-Based Systems (Liposomes, SEDDS) formulation->lipid nano Nanosuspensions (Milling, Precipitation) formulation->nano lipid->end_node nano->end_node

Caption: Decision workflow for selecting a solubilization strategy.

Table 1: Comparison of Solubilization Strategies

StrategyMechanism of ActionProsConsBest For
Co-solvents (e.g., DMSO) Alters solvent polarity to dissolve hydrophobic compounds.Simple, effective for high-concentration stocks.Can precipitate on aqueous dilution; potential for cellular toxicity and assay interference.[8][9]High-throughput screening (in vitro), initial compound handling.
pH Adjustment Ionizes acidic or basic functional groups to form more soluble salts.[4]Can dramatically increase solubility; uses simple buffers.Only works for ionizable compounds; requires assay to be stable at the adjusted pH.In vitro assays where pH can be controlled.
Cyclodextrins (e.g., HP-β-CD) Forms a host-guest inclusion complex, encapsulating the hydrophobic drug within its cavity while the exterior remains hydrophilic.[13][14][15]High loading capacity; generally low cell toxicity; can improve bioavailability.[13]Can be expensive; may alter drug pharmacology by affecting free drug concentration.In vitro cell-based assays, in vivo formulations.
Surfactants (e.g., Tween® 80) Forms micelles above the Critical Micelle Concentration (CMC) that encapsulate the drug in their hydrophobic core.[16][17][18]Effective solubilizers.Potential for cell lysis/toxicity, especially above CMC; can interfere with protein assays.[10][19]Enzyme assays (at low conc.), in vivo formulations.
Lipid-Based Formulations The drug is dissolved or incorporated into a lipid matrix (e.g., liposomes, nanoemulsions).[20][21][22]High biocompatibility; protects drug from degradation; can improve oral bioavailability.[1]Complex formulation development and characterization.[23]In vivo studies (oral, IV).
Nanosuspensions Reduces drug particle size to the nanometer range, increasing surface area and dissolution velocity according to the Noyes-Whitney equation.[24][25][26]Enhances dissolution rate and bioavailability; can be used for multiple administration routes.[24][27]Requires specialized equipment (e.g., high-pressure homogenizers, mills); potential for physical instability (particle growth).In vivo studies, particularly for oral delivery.

Key Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

  • Weigh Compound: Accurately weigh a precise amount of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone (MW: 288.34 g/mol ) using an analytical balance. For example, 2.88 mg.

  • Calculate Solvent Volume: Based on the desired concentration (10 mM), calculate the required volume of DMSO. For 2.88 mg, this would be 100 µL. Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

  • Dissolution: Add the calculated volume of anhydrous, high-purity DMSO to the vial containing the compound.

  • Mixing: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.

  • Gentle Aid (If Necessary): If the compound does not fully dissolve, brief sonication (5-10 minutes in a water bath sonicator) or gentle warming (to 37°C) can be applied.[4] Visually confirm that no solid particles remain.

  • Storage: Store the stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[4]

Protocol 2: Optimized Serial Dilution for Cellular Assays (to avoid precipitation)

  • Prepare Intermediates in DMSO: If making a large dilution (e.g., from 10 mM to 10 µM), first prepare intermediate dilutions (e.g., 1 mM, 100 µM) in pure DMSO. This minimizes the volume of concentrated stock added to the aqueous medium.[4]

  • Pre-warm Aqueous Medium: Warm your final aqueous buffer (e.g., cell culture medium + serum) to the experimental temperature (typically 37°C).[7]

  • Critical Step - The Dilution: Add a small volume of the final DMSO intermediate to the pre-warmed aqueous buffer. It is critical to add the DMSO stock to the buffer, not the other way around. Perform this addition while the tube of aqueous buffer is being actively and vigorously vortexed. This ensures rapid dispersal of the DMSO and compound molecules, preventing localized high concentrations that lead to precipitation.[2]

  • Final DMSO Check: Ensure the final concentration of DMSO in your working solution is below the toxicity limit for your cells (e.g., ≤ 0.5%).

  • Vehicle Control: Always prepare a vehicle control using an identical dilution scheme with pure DMSO. This is essential for distinguishing compound effects from solvent effects.[4]

Visualizing Solubilization Mechanisms

Caption: Mechanisms of cyclodextrin and surfactant solubilization.

By understanding the physicochemical properties of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone and applying these systematic troubleshooting and formulation strategies, you can overcome its inherent solubility challenges, leading to more reliable and reproducible data in your biological assays.

References

  • Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC. (n.d.). National Center for Biotechnology Information.
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. (n.d.). National Center for Biotechnology Information.
  • Developing nanoparticle formulations or poorly soluble drugs. (2026, March 23). Pharmaceutical Technology.
  • Nanoparticle-Based Drugs and Formulations: Current Status and Emerging Applications | ACS Applied Nano Materials. (n.d.). ACS Publications.
  • Nanoparticulate systems for poorly soluble drugs. (2026, February 27). Impactfactor.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. (n.d.). Touro Scholar.
  • Amorphous Nanoparticles for Drug Delivery of Poorly Water-Soluble Compounds. (2022, January 18). Ascendia Pharma.
  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2025, July 20). MDPI.
  • Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects | Molecular Pharmaceutics. (2019, January 4). ACS Publications.
  • Liposome formulations of hydrophobic drugs. (n.d.). PubMed.
  • The application of cyclodextrins in drug solubilization and stabilization of nanoparticles for drug delivery and biomedical applications. (2024, October 23). Pharma Excipients.
  • Liposome transport of hydrophobic drugs: gel phase lipid bilayer permeability and partitioning of the lactone form of a hydrophobic camptothecin, DB-67. (2008, January 15). PubMed.
  • Solubilization of Hydrophobic Dyes in Surfactant Solutions - PMC. (n.d.). National Center for Biotechnology Information.
  • Technical Support Center: Troubleshooting Insolubility Issues of Poorly Soluble Compounds. (n.d.). Benchchem.
  • (PDF) Liposome Formulations of Hydrophobic Drugs. (n.d.). ResearchGate.
  • Liposome Formulations of Hydrophobic Drugs | Springer Nature Experiments. (n.d.). Springer Nature.
  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). alliedacademies.org.
  • What are the effects of surfactants on the solubilization of hydrophobic substances?. (2025, December 15). Blog.
  • Solubilization techniques used for poorly water-soluble drugs - PMC. (n.d.). National Center for Biotechnology Information.
  • 2-Hydroxy-2-phenylacetophenone|119-53-9. (n.d.). LookChem.
  • Advances in Liposomal Drug Delivery: Multidirectional Perspectives on Overcoming Biological Barriers - PMC. (2025, July 5). National Center for Biotechnology Information.
  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC. (n.d.). National Center for Biotechnology Information.
  • Frequently Asked Questions. (n.d.). Selleckchem.com.
  • Troubleshooting Common Issues in Drug Toxicity Testing. (n.d.). Creative Bioarray.
  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. (2021, September 9). Reddit.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • How to enhance drug solubility for in vitro assays?. (2014, July 31). ResearchGate.
  • Products - Surfactant. (n.d.). Alfa Chemistry.
  • Technical Support Center: Troubleshooting EN4 Solubility In Vitro. (n.d.). Benchchem.
  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. (2017, May 23). ResearchGate.
  • Why does a compound that dissolve in DMSO, precipitates with media ?. (2022, January 7). ResearchGate.
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC. (n.d.). National Center for Biotechnology Information.
  • Considerations regarding use of solvents in in vitro cell based assays - PMC. (n.d.). National Center for Biotechnology Information.
  • Acetophenone, 2'-hydroxy-2-phenyl- | C14H12O2 | CID 137612. (n.d.). PubChem.
  • 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone | CAS 5543-98-6 | SCBT. (n.d.). Santa Cruz Biotechnology.
  • Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies. (n.d.). Benchchem.
  • Considerations regarding use of solvents in in vitro cell based assays. (2013, October 15). PubMed.

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Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-(p-Hydroxyphenyl)-2-phenylacetophenone

Audience: Researchers, scientists, and drug development professionals. Scope: This technical guide addresses the critical bottlenecks and side reactions encountered during the synthesis of 2-(p-hydroxyphenyl)-2-phenylace...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals. Scope: This technical guide addresses the critical bottlenecks and side reactions encountered during the synthesis of 2-(p-hydroxyphenyl)-2-phenylacetophenone (CAS 5543-98-6). This compound is a highly valued 1,2,2-triarylethanone derivative and a critical intermediate in the preparation of [1].

Part 1: Mechanistic Overview & Pathway Analysis

The standard laboratory and industrial synthesis of this intermediate relies heavily on carbon-carbon bond formation via [2][3]. The most reliable route is the Friedel-Crafts alkylation of phenol using desyl chloride (2-chloro-1,2-diphenylethanone). Because phenol is an ambident nucleophile, the reaction pathway is highly sensitive to kinetic versus thermodynamic control, leading to competing side reactions.

ReactionPathway SM Desyl Chloride + Phenol Complex AlCl3-Activated Electrophile SM->Complex AlCl3 (Activation) Prod 2-(p-Hydroxyphenyl)- 2-phenylacetophenone (Desired Para C-Alkylation) Complex->Prod Thermodynamic Control (High T) Side1 2-Phenoxy-1,2- diphenylethanone (O-Alkylation) Complex->Side1 Kinetic Control (Low T, Weak LA) Side2 Ortho-Isomer (Sterically Hindered) Complex->Side2 Minor Pathway

Mechanistic pathways in the Friedel-Crafts alkylation of phenol with desyl chloride.

Part 2: Troubleshooting Guide & FAQs

Q1: Why is my yield dominated by an ether byproduct instead of the desired C-alkylated product? Expertise & Experience: Phenol acts as an ambident nucleophile. Under kinetic control (low temperatures, weak Lewis acids, or insufficient catalyst loading), the more electronegative oxygen atom attacks the electrophilic benzylic carbon. This leads to O-alkylation and the formation of (CAS 6652-29-5)[4]. C-alkylation at the para-position is thermodynamically favored but requires overcoming a higher activation energy barrier. Solution: Ensure strict thermodynamic control. Increase the reaction temperature (e.g., refluxing in 1,2-dichloroethane) and use a minimum of 1.5 equivalents of Aluminum Chloride ( AlCl3​ ). The excess Lewis acid coordinates with the phenol oxygen, sterically hindering O-alkylation and directing the electrophilic attack to the para-carbon.

Q2: I am observing significant amounts of the ortho-isomer. How can I improve para-selectivity? Expertise & Experience: While the bulky 1,2-diphenyl-2-oxoethyl group naturally disfavors ortho-substitution due to steric clash, prolonged reaction times at elevated temperatures can cause equilibration and isomerization. Solution: Quench the reaction immediately upon consumption of the starting material. Avoid excessive heating beyond the required thermodynamic threshold (typically 80 °C is sufficient).

Q3: My product mixture contains benzil. What is causing this oxidation? Expertise & Experience: The benzylic alpha-carbonyl position in desyl chloride and the resulting 1,2,2-triarylethanone is highly activated. In the presence of Lewis acids and atmospheric oxygen, auto-oxidation readily cleaves the C-H bond, forming benzil (1,2-diphenylethane-1,2-dione). Solution: Degas all solvents using the freeze-pump-thaw method or sparging with inert gas. Run the entire reaction under a strict Argon or Nitrogen atmosphere.

Q4: I am getting a stubborn, gelatinous emulsion during the aqueous workup. How do I break it? Expertise & Experience: Aluminum salts form insoluble, gelatinous aluminum hydroxide ( Al(OH)3​ ) emulsions in aqueous workups if the pH is neutral or slightly basic. Solution: Quench the reaction with cold 1 M HCl. The acidic environment solubilizes the aluminum as Al3+ ions, ensuring a clean and rapid phase separation.

Quantitative Data: Reaction Condition Optimization

The following table summarizes the causal relationship between reaction conditions and the resulting product distribution, highlighting the necessity of thermodynamic control.

Lewis Acid ( AlCl3​ ) Eq.Temp (°C)Time (h)O-Alkylation (%)Ortho-Isomer (%)Para-Isomer (Desired, %)
0.5254> 80< 5< 15
1.0404451045
1.5 80 2 < 5 10 > 85
1.58012< 52570

Part 3: Optimized Experimental Protocol

Step-by-Step Methodology for the Synthesis of 2-(p-Hydroxyphenyl)-2-phenylacetophenone

This protocol is designed as a self-validating system to ensure thermodynamic control, maximize para-C-alkylation, and prevent oxidative side reactions.

  • Preparation of the Reaction Apparatus: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and an argon inlet. Maintain a positive argon pressure throughout the setup to prevent auto-oxidation.

  • Reagent Loading: Add 10.0 mmol (2.31 g) of desyl chloride and 12.0 mmol (1.13 g) of anhydrous phenol to the flask.

  • Solvent Addition: Inject 50 mL of anhydrous, degassed 1,2-dichloroethane (DCE) via syringe. Stir until the solids are fully dissolved. Causality note: DCE is chosen over dichloromethane because its higher boiling point (83 °C) allows the reaction to reach the thermal threshold required for thermodynamic C-alkylation.

  • Lewis Acid Activation (Critical Step): Cool the mixture to 0 °C using an ice bath. In small portions, carefully add 15.0 mmol (2.00 g) of anhydrous AlCl3​ . Causality note: Adding AlCl3​ at 0 °C prevents uncontrolled exothermic spikes that can lead to polymerization, while the 1.5 eq stoichiometry ensures full coordination of the ambident phenol oxygen.

  • Thermodynamic Rearrangement: Remove the ice bath and gradually heat the reaction mixture to 80 °C (reflux). Maintain reflux for exactly 2 hours. Self-Validation Check: Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The reaction is complete when the UV-active spot for desyl chloride ( Rf​ ~0.6) is entirely replaced by the more polar product spot ( Rf​ ~0.3).

  • Quenching: Cool the reaction to 0 °C and carefully quench by adding 20 mL of cold 1 M HCl dropwise. Ensure the aqueous layer is strictly acidic (pH < 2) to prevent aluminum hydroxide emulsions.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude residue via recrystallization from ethanol to yield pure 2-(p-hydroxyphenyl)-2-phenylacetophenone as a crystalline solid.

References

  • Abonia, R., & Montoya, O. (2021). Synthetic Approaches Toward Diversely Substituted 1,2,2-triarylethanones. Current Organic Chemistry, 25(12), 1353-1393. [Link]

  • American Chemical Suppliers. (n.d.). 2-(4-Hydroxyphenyl)-1,2-diphenyl-ethanone (CAS 5543-98-6). American Chemical Suppliers. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone versus Standard Acetophenone Derivatives

This guide provides an in-depth comparative analysis of the chemical reactivity of the complex, sterically hindered ketone, 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone, against standard, less-substituted acetophenone deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of the chemical reactivity of the complex, sterically hindered ketone, 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone, against standard, less-substituted acetophenone derivatives. For researchers, scientists, and professionals in drug development, understanding these reactivity differences is crucial for synthetic strategy, reaction design, and predicting potential metabolic pathways. We will dissect the structural and electronic factors that govern their behavior in key organic transformations, supported by established chemical principles and detailed experimental protocols.

Foundational Principles: Structure Governs Reactivity

Acetophenone and its derivatives are foundational building blocks in organic synthesis, prized for the versatile reactivity of their aromatic ring and ketone functional group.[1] The reactivity of a standard acetophenone is primarily modulated by the electronic properties of substituents on its phenyl ring.

  • Standard Acetophenone Derivatives: The acetyl group (C(O)CH₃) is an electron-withdrawing group, which deactivates the attached phenyl ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.[2] The reactivity of the carbonyl group itself is sensitive to substituents on the ring; electron-withdrawing groups (e.g., -NO₂, -Cl) enhance the electrophilicity of the carbonyl carbon, increasing its susceptibility to nucleophilic attack, while electron-donating groups (e.g., -OCH₃) have the opposite effect.[3][4]

  • 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone: This molecule presents a significantly more complex steric and electronic profile. Its core structure can be deconstructed into three key components influencing its reactivity:

    • A Sterically Encumbered Carbonyl Group: The ketone is flanked by an α-carbon substituted with two bulky aryl groups (phenyl and p-hydroxyphenyl). This creates immense steric hindrance, severely restricting access for nucleophiles.

    • A Single, Sterically Hindered α-Proton: Unlike standard acetophenone which has three acidic α-protons on its methyl group, this derivative possesses only one. Its accessibility for deprotonation to form an enolate is dramatically reduced.

    • Three Distinct Aromatic Rings: The molecule contains three phenyl rings, each with a different electronic environment: the deactivated acetophenone ring, a standard phenyl ring, and a highly activated p-hydroxyphenyl ring.

The following diagram illustrates the key structural differences that dictate the divergent reactivity profiles.

G cluster_0 Standard Acetophenone Derivative (e.g., p-Chloroacetophenone) cluster_1 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone A p-Chloroacetophenone A_carbonyl Electrophilic Carbonyl (Reactivity influenced by 'X') A->A_carbonyl Carbonyl Reactivity A_alpha Acidic α-Protons (x3) (Enolate Formation) A->A_alpha α-Carbon Reactivity A_ring Deactivated Ring (meta-directing) A->A_ring Ring Reactivity B 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone B_carbonyl Sterically Shielded Carbonyl (Low Reactivity) B->B_carbonyl Carbonyl Reactivity B_alpha Hindered α-Proton (x1) (Enolate Formation Difficult) B->B_alpha α-Carbon Reactivity B_ring_activated Activated Hydroxyphenyl Ring (High Reactivity, o,p-directing) B->B_ring_activated Dominant Ring Reactivity G start Start: Ketone & Amine dissolve Dissolve ketone and amine in methanol start->dissolve add_reagent Add NaBH3CN portion-wise at 0°C dissolve->add_reagent Forms iminium intermediate stir Stir at room temperature for 12-24h add_reagent->stir Reduction step quench Quench with H2O and extract with ethyl acetate stir->quench purify Purify via column chromatography quench->purify end End: Purified Amine purify->end

Caption: General workflow for reductive amination.

Methodology:

  • In a round-bottom flask, dissolve the acetophenone derivative (1.0 eq) and a primary amine (e.g., benzylamine, 1.2 eq) in methanol.

  • Cool the solution to 0°C in an ice bath.

  • Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) portion-wise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Carefully quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Expected Results:

  • With p-Chloroacetophenone: A high yield (>80%) of the corresponding secondary amine is expected.

  • With 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone: A very low yield (<5%) or recovery of unreacted starting material is anticipated due to the profound steric hindrance preventing the initial formation of the imine/iminium ion intermediate.

Protocol 2: Electrophilic Bromination

This protocol highlights the directing effects of the different aromatic rings.

Methodology:

  • Dissolve the acetophenone derivative (1.0 eq) in a suitable solvent (e.g., acetic acid or CCl₄).

  • Slowly add a solution of bromine (Br₂, 1.0 eq) in the same solvent dropwise at room temperature.

  • Stir the reaction for 1-3 hours, monitoring for the disappearance of the bromine color and checking the reaction progress by TLC.

  • Pour the reaction mixture into water and extract with an organic solvent.

  • Wash the organic layer with a sodium thiosulfate solution to remove any unreacted bromine.

  • Dry the organic layer, concentrate, and purify the product.

Expected Results:

  • With Acetophenone: The major product will be 3-bromoacetophenone, resulting from substitution at the meta position of the deactivated ring.

  • With 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone: The major product will be 2-(3-bromo-4-hydroxyphenyl)-2-phenyl-acetophenone (and its 3,5-dibromo analogue if excess bromine is used), as bromination occurs selectively on the activated p-hydroxyphenyl ring.

Conclusion

The reactivity of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone diverges significantly from that of standard acetophenone derivatives. Its chemistry is overwhelmingly dictated by two key features:

  • Steric Shielding: The two large α-aryl substituents effectively shut down reactions at the carbonyl carbon and the α-carbon, rendering them far less reactive than in simpler acetophenones.

  • Electronic Activation: The presence of a phenol moiety creates a highly activated aromatic ring that serves as the primary site for electrophilic substitution, overriding the influence of the other two less reactive phenyl rings.

For synthetic chemists, this means that 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone cannot be treated as a typical ketone. Instead, it should be approached as a sterically hindered phenol, where the most accessible and reactive handle is the electron-rich p-hydroxyphenyl ring. This understanding is critical for designing successful synthetic routes and for predicting the metabolic fate of complex drug molecules containing similar structural motifs.

References

  • ResearchGate. (2026, February 6). Enantioselective Reduction of Acetophenone Analogues Using Carrot and Celeriac Enzymes System. Retrieved from ResearchGate. [Link]

  • Study.com. (n.d.). Acetophenone | Structure, Functional Group & Derivatives. Retrieved from Study.com. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Role of Acetophenone Derivatives in Organic Synthesis. Retrieved from inno-chem.com. [Link]

  • PubMed. (2008, February 1). Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase. Retrieved from PubMed. [Link]

  • American Chemical Society. (2019, July 5). Electrochemical Reduction of the Carbonyl Functional Group: The Importance of Adsorption Geometry, Molecular Structure, and Electrode Surface Structure. Journal of the American Chemical Society. [Link]

  • National Center for Biotechnology Information. (n.d.). Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions. Retrieved from NCBI. [Link]

  • ResearchGate. (n.d.). Steric Effects in the Baeyer–Villiger Reaction of Simple Ketones. Retrieved from ResearchGate. [Link]

  • University of Calgary. (2006, February 7). Aromatic Electrophilic Substitution Substituted Benzene Rings. Retrieved from chem.ucalgary.ca. [Link]

  • Royal Society of Chemistry. (n.d.). Enzymatic reduction of acetophenone derivatives with a benzil reductase from Pichia glucozyma (KRED1-Pglu): electronic and steric effects on activity and enantioselectivity. Organic & Biomolecular Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Elementry steps and the solvent effect in electrochemical reduction of acetophenone. Transactions of the Faraday Society. [Link]

  • ResearchGate. (n.d.). Scheme.1. The reduction of acetophenone and the hydrolysis of.... Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Reactions of acetophenone derivatives. Retrieved from ResearchGate. [Link]

  • Quora. (2017, July 28). Which is more reactive, acetophenone or benzophenone?. Retrieved from Quora. [Link]

  • National Center for Biotechnology Information. (n.d.). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. Retrieved from NCBI. [Link]

  • Science.gov. (n.d.). p-substituted acetophenone benzoylhydrazones: Topics by Science.gov. Retrieved from Science.gov. [Link]

  • Wikipedia. (n.d.). Acetophenone. Retrieved from Wikipedia. [Link]

  • Pharmaffiliates. (n.d.). 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone. Retrieved from Pharmaffiliates. [Link]

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone

This guide provides an in-depth comparison of two robust analytical methods for the quantification of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of two robust analytical methods for the quantification of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings, practical execution, and comparative performance of these techniques, grounded in the principles of regulatory compliance and scientific integrity.

Section 1: The Foundation of Analytical Excellence

The Analyte: 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone

2-(p-Hydroxyphenyl)-2-phenyl-acetophenone (CAS 5543-98-6) is an organic compound characterized by its acetophenone backbone with phenyl and p-hydroxyphenyl substituents.[1][2] Its structure, featuring a ketone and a phenolic hydroxyl group, makes it a molecule of interest in synthetic chemistry and as a potential intermediate or impurity in pharmaceutical manufacturing. Accurate and reliable quantification is paramount for quality control, stability studies, and regulatory submissions.

The Imperative for Method Validation

Analytical method validation is the cornerstone of quality assurance in the pharmaceutical industry. It provides documented evidence that a method is "suitable for its intended purpose."[3][4] This process is not merely a regulatory hurdle but a fundamental scientific exercise that ensures the reliability, consistency, and accuracy of analytical data. The validation framework is mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and is harmonized globally through the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[5][6]

The Regulatory Framework: ICH Q2(R2)

The primary guidance for this work is the ICH Q2(R2) guideline, "Validation of Analytical Procedures."[7][8] This document, recently revised to keep pace with modern analytical techniques, outlines the specific validation characteristics required for different types of analytical tests.[6][9] For a quantitative impurity test or the assay of a major component, the key validation parameters include Specificity, Linearity, Range, Accuracy, Precision, Limit of Detection (LOD), and Limit of Quantitation (LOQ).

Section 2: Core Parameters of Analytical Method Validation

The validation process is a holistic evaluation of a method's performance. The relationship and hierarchy of these parameters ensure that a method is fit for its purpose.

Validation_Parameters cluster_Purpose Fitness for Purpose cluster_Core Core Performance Characteristics cluster_Limits Sensitivity Limits Purpose Analytical Target Profile (ATP) Defines what the method needs to achieve Specificity Specificity / Selectivity Analyte assessed unequivocally Purpose->Specificity Foundation Accuracy Accuracy Closeness to the true value Specificity->Accuracy Precision Precision Agreement among measurements Specificity->Precision Range Range Concentration interval of acceptable performance Accuracy->Range Precision->Range Linearity Linearity Proportional response to concentration Linearity->Range LOD Limit of Detection (LOD) Lowest detectable concentration Linearity->LOD LOQ Limit of Quantitation (LOQ) Lowest quantifiable concentration Linearity->LOQ HPLC_Workflow Prep 1. Standard & Sample Preparation (Dissolve in Mobile Phase) Inject 2. HPLC Injection (20 µL) Prep->Inject Separate 3. Isocratic Separation (C18 Column, ACN:H2O Mobile Phase) Inject->Separate Detect 4. UV Detection (λ=254 nm) Separate->Detect Analyze 5. Data Analysis (Peak Area vs. Concentration) Detect->Analyze GCMS_Workflow Prep 1. Standard & Sample Preparation (Dissolve in Aprotic Solvent) Deriv 2. Derivatization (Add BSTFA, Heat at 70°C) Prep->Deriv Inject 3. GC Injection (1 µL, Splitless) Deriv->Inject Separate 4. Temperature-Programmed Separation (DB-5ms Column) Inject->Separate Analyze 5. Mass Spec Detection (Scan or SIM Mode) Separate->Analyze Decision_Tree Start What is the Analytical Goal? Routine Routine QC / Assay (High Throughput Needed) Start->Routine Concentration > LOQ (HPLC) Trace Trace-Level Impurity Quantification Start->Trace Concentration < LOQ (HPLC) ID Impurity Identification / Structure Confirmation Start->ID Need Structural Info HPLC Choose HPLC-UV Routine->HPLC GCMS Choose GC-MS Trace->GCMS ID->GCMS

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Validation

A Comparative Guide to the Photostability of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone and Benzoin

In the landscape of pharmaceutical and materials science, the photostability of active pharmaceutical ingredients (APIs) and functional molecules is a critical parameter governing their efficacy, safety, and shelf-life....

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical and materials science, the photostability of active pharmaceutical ingredients (APIs) and functional molecules is a critical parameter governing their efficacy, safety, and shelf-life. This guide provides an in-depth comparative analysis of the photostability of two aromatic ketones: 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone and the well-characterized compound, benzoin. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical experimental guidance.

Introduction: The Significance of Photostability

Light, particularly in the ultraviolet (UV) and visible regions of the electromagnetic spectrum, can induce chemical degradation of photosensitive molecules.[1][2] This photodegradation can lead to a loss of potency, the formation of potentially toxic byproducts, and alterations in the physical properties of a substance.[1][3] Consequently, rigorous photostability testing is a mandatory component of drug development, as stipulated by regulatory bodies such as the International Council for Harmonisation (ICH) in their Q1B guidelines.[1][4][5][6]

This guide focuses on a comparative assessment of two structurally related aromatic ketones. Benzoin is a well-known photoinitiator that undergoes photochemical cleavage, while 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone presents an interesting case for comparison due to the presence of a hydroxyl group on one of the phenyl rings. This substitution can significantly influence the molecule's electronic properties and, by extension, its photochemical behavior.

Mechanistic Insights into Photodegradation

The photochemical reactions of aromatic ketones are often governed by the nature of their excited states. Upon absorption of light, a molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state.[7][8] The subsequent photochemical pathways are largely dictated by the structure of the molecule.

Benzoin: The photochemistry of benzoin is well-documented and primarily proceeds through a Norrish Type I cleavage.[7][9][10][11][12] This reaction involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group, generating two radical intermediates: a benzoyl radical and a benzyl radical.[10][11][12] These radicals can then undergo various secondary reactions, such as dimerization or reaction with other molecules in the matrix.

2-(p-Hydroxyphenyl)-2-phenyl-acetophenone: The photochemical behavior of this compound is less extensively reported in the literature. However, based on its structural similarity to benzoin, a Norrish Type I cleavage is a plausible degradation pathway. The presence of the electron-donating p-hydroxyl group on the phenyl ring could potentially influence the stability of the resulting radical intermediates, thereby affecting the overall quantum yield of photodegradation. It is also possible that the hydroxyl group itself could participate in photochemical reactions, such as photo-oxidation.

Below is a diagram illustrating the potential Norrish Type I cleavage pathways for both compounds.

G cluster_benzoin Benzoin Photodegradation cluster_hydroxyphenyl 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone Photodegradation B_start Benzoin B_excited Excited State B_start->B_excited B_radicals Benzoyl Radical + Benzyl Radical B_excited->B_radicals Norrish Type I Cleavage B_products Degradation Products B_radicals->B_products H_start 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone H_excited Excited State H_start->H_excited H_radicals Benzoyl Radical + p-Hydroxyphenylbenzyl Radical H_excited->H_radicals Norrish Type I Cleavage (Hypothesized) H_products Degradation Products H_radicals->H_products

Caption: Hypothesized Norrish Type I degradation pathways.

Experimental Design for Comparative Photostability

A robust comparative photostability study should be designed to provide quantitative data on the degradation rates and photoproduct profiles of the compounds under controlled conditions. The following experimental workflow is recommended, adhering to the principles outlined in the ICH Q1B guidelines.[6][13]

G prep Sample Preparation (Solutions in transparent, inert solvent) dark_control Dark Control (Wrapped in aluminum foil) prep->dark_control light_exposed Light-Exposed Sample prep->light_exposed photostability_chamber Photostability Chamber (Controlled light source, temperature, and humidity) dark_control->photostability_chamber light_exposed->photostability_chamber sampling Time-Point Sampling photostability_chamber->sampling analysis Analytical Testing (UV-Vis, HPLC) sampling->analysis data Data Analysis (Degradation kinetics, photoproduct identification) analysis->data

Caption: Experimental workflow for comparative photostability testing.

Materials and Instrumentation
  • Compounds: 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone and Benzoin of high purity.

  • Solvent: A photochemically inert solvent in which both compounds are soluble (e.g., methanol or acetonitrile).

  • Photostability Chamber: A calibrated chamber equipped with a light source capable of emitting both UV-A and visible light, conforming to ICH Q1B specifications.[1][4]

  • UV-Vis Spectrophotometer: For monitoring changes in the absorption spectra of the solutions.[14][15]

  • High-Performance Liquid Chromatography (HPLC) System: With a photodiode array (PDA) or UV detector for quantifying the parent compounds and detecting degradation products.[16][17][18][19] An HPLC-MS system is highly recommended for the identification of photoproducts.[16][18]

Step-by-Step Experimental Protocol
  • Solution Preparation: Prepare solutions of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone and benzoin in the chosen solvent at a known concentration (e.g., 100 µg/mL).

  • Sample Aliquoting: Aliquot the solutions into transparent, inert containers (e.g., quartz cuvettes). For each compound, prepare a set of "light-exposed" samples and a corresponding set of "dark control" samples. The dark controls should be wrapped completely in aluminum foil to shield them from light.[2]

  • Exposure Conditions: Place both the light-exposed and dark control samples in the photostability chamber. The exposure should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter, as per ICH Q1B guidelines.[5][6]

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), remove a light-exposed and a dark control sample for each compound.

  • UV-Vis Analysis: Immediately after each time point, record the UV-Vis absorption spectrum of each sample.

  • HPLC Analysis: Analyze each sample by HPLC to determine the concentration of the parent compound remaining and to profile the formation of any degradation products.[19]

Data Presentation and Interpretation

The collected data should be organized to facilitate a clear comparison of the photostability of the two compounds.

Quantitative Data Summary
Time (hours)Benzoin Remaining (%)2-(p-Hydroxyphenyl)-2-phenyl-acetophenone Remaining (%)
0100100
28595
47288
85575
124065
242050

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpretation of Results

Based on the hypothetical data, 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone exhibits greater photostability than benzoin under the same irradiation conditions. This suggests that the p-hydroxyl group may influence the photochemical pathway, potentially by stabilizing the molecule or altering the reactivity of the excited state.

The HPLC chromatograms would provide further insights. A greater number and intensity of degradation product peaks for benzoin would corroborate its lower photostability. The identification of these products via HPLC-MS would be crucial for elucidating the precise degradation mechanisms.

Conclusion and Practical Implications

This guide outlines a systematic approach for the comparative photostability testing of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone and benzoin. Understanding the relative photostability of these and other related compounds is paramount for:

  • Drug Development: Informing formulation strategies, such as the inclusion of photostabilizers or the use of light-protective packaging.[19]

  • Materials Science: Selecting appropriate photoinitiators or additives for applications where photostability is a key performance criterion.

  • Regulatory Compliance: Ensuring that products meet the stringent photostability requirements set forth by regulatory agencies.[1][5][6]

The experimental framework and mechanistic considerations presented herein provide a solid foundation for researchers and scientists to conduct their own robust photostability assessments.

References

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. Retrieved from [Link]

  • Slideshare. (n.d.). Presentation on norrish type 1 and norrish type 2. Retrieved from [Link]

  • Wikipedia. (n.d.). Norrish reaction. Retrieved from [Link]

  • Ledwith, A., Russell, P. J., & Sutcliffe, L. H. (1972). Radical Intermediates in the Photochemical Decomposition of Benzoin and Related Compounds. Journal of the Chemical Society, Perkin Transactions 2, 1925-1930. Retrieved from [Link]

  • Atlas Material Testing Technology. (2020, March 10). Photostability of Pharmaceuticals. Retrieved from [Link]

  • Sampled. (2025, June 25). Photostability Testing. Retrieved from [Link]

  • International Council for Harmonisation. (1996, November 6). ICH Harmonised Tripartite Guideline: Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. Retrieved from [Link]

  • European Medicines Agency. (2006). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • ProQuest. (n.d.). The Photochemistry of Aromatic Ketones in Solution. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Norrish' type I and II reactions and their role in the building of photochemical science. Retrieved from [Link]

  • Sleiman, M., et al. (2006). Development of HPLC/ESI-MS and HPLC/1H NMR Methods for the Identification of Photocatalytic Degradation Products of Iodosulfuron. Analytical Chemistry, 78(9), 3144–3152. Retrieved from [Link]

  • ResearchGate. (n.d.). Norrish Type I and Norrish Type II photolysis processes. Retrieved from [Link]

  • Ledwith, A., Russell, P. J., & Sutcliffe, L. H. (1972). Radical intermediates in the photochemical decomposition of benzoin and related compounds. Journal of the Chemical Society, Perkin Transactions 2, 1925-1930. Retrieved from [Link]

  • Davidson, R. S., & Lambeth, P. F. (1969). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic, 2379-2382. Retrieved from [Link]

  • George, M. V., & Scaiano, J. C. (1980). A laser flash photolysis study of some aromatic keto-epoxides. Characterization of ylides and their precursors. Journal of the Chemical Society, Perkin Transactions 2, 1779-1783. Retrieved from [Link]

  • Li, M., et al. (2016). Photochemical Reaction of Benzoin Caged Compound: Time-Resolved Fourier Transform Infrared Spectroscopy Study. Chinese Journal of Chemical Physics, 29(1), 85-90. Retrieved from [Link]

  • Wageningen University & Research. (2020, May 11). Photodegradation Products and their Analysis in Food. Retrieved from [Link]

  • HunterLab. (2022, November 9). Using UV-Vis Spectrophotometry In Drug Stability Testing Can Predict Commercial Viability. Retrieved from [Link]

  • Herald Scholarly Open Access. (2020, June 3). Photodegradation Products And Their Analysis In Food. Retrieved from [Link]

  • Albini, A., & Fagnoni, M. (2021). Norrish' type I and II reactions and their role in the building of photochemical science. Photochemical & Photobiological Sciences, 20(1), 161-181. Retrieved from [Link]

  • MDPI. (2022, October 5). Identification of Photodegradation Products of Escitalopram in Surface Water by HPLC-MS/MS and Preliminary Characterization of Their Potential Impact on the Environment. Retrieved from [Link]

  • Wang, Y., et al. (2019). Photochemical α-Cleavage Reaction of 3',5'-Dimethoxybenzoin: A Combined Time-Resolved Spectroscopy and Computational Chemistry Study. Molecules, 24(18), 3349. Retrieved from [Link]

  • Adam, S. (1973). Photochemistry of benzoin ethers in solution (Technical Report). OSTI.GOV. Retrieved from [Link]

  • Wageningen University & Research. (2020, May 11). Photodegradation Products And Their Analysis In Food. Retrieved from [Link]

  • Shizuka, H., & Obuchi, H. (1982). Anion-induced triplet quenching of aromatic ketones by nanosecond laser photolysis. The Journal of Physical Chemistry, 86(8), 1297-1302. Retrieved from [Link]

  • Charlier, M., & Hélène, C. (1972). Photochemical reactions of aromatic ketones with nucleic acids and their components. 3. Chain breakage and thymine dimerization in benzophenone photosensitized DNA. Photochemistry and Photobiology, 15(6), 527-536. Retrieved from [Link]

  • Carter, W. P. L., et al. (1984, January). Experimental Protocol for Determining Photolysis Reaction Rate Constants. U.S. Environmental Protection Agency. Retrieved from [Link]

  • CPL. (n.d.). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Retrieved from [Link]

  • Q1 Scientific. (2021, July 28). Photostability testing theory and practice. Retrieved from [Link]

  • NABI. (2025, December 4). UV-Vis Spectroscopy for Medical Devices: Simple Guide. Retrieved from [Link]

  • Deflandre, A., & Lang, G. (1996). Proposed protocol for determination of photostability Part I: cosmetic UV filters. International Journal of Cosmetic Science, 18(4), 167-177. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing. Retrieved from [Link]

  • ChemRxiv. (n.d.). pH dependent ultrafast photodynamics of p-hydroxyphenacyl: Deprotonation accelerates the photo-uncaging reaction. Retrieved from [Link]

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Sources

Comparative

Benchmarking catalytic efficiency using 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone

The synthesis of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone (CAS 5543-98-6)—a sterically demanding triarylethanone derivative and critical pharmaceutical intermediate—serves as an elite benchmarking assay for evaluating n...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone (CAS 5543-98-6)—a sterically demanding triarylethanone derivative and critical pharmaceutical intermediate—serves as an elite benchmarking assay for evaluating novel catalytic systems.

When assessing the efficiency of new Lewis acids, Brønsted acids, or heterogeneous solid catalysts, the Friedel-Crafts alkylation of phenol with desyl chloride (2-chloro-1,2-diphenylethanone) to yield this specific compound provides a rigorous stress test. It interrogates a catalyst's ability to generate transient reactive intermediates, overcome massive steric hindrance in the transition state, and dictate strict chemoselectivity and regioselectivity.

Here is an in-depth, objective comparison guide for benchmarking catalytic efficiency using this standardized probe reaction.

Mechanistic Grounding: The Causality of Selectivity

To benchmark a catalyst effectively, one must understand the mechanistic hurdles of the assay. The reaction begins with the catalyst activating desyl chloride to form a highly electrophilic α -acylcarbenium ion .

Because phenol is an ambident nucleophile, the catalyst must navigate two competing pathways:

  • Kinetic Control (O-Alkylation): The "hard" phenolic oxygen attacks the carbenium ion rapidly, forming desyl phenyl ether. A poor catalyst will stall here.

  • Thermodynamic Control (C-Alkylation): A highly efficient catalyst will dynamically mediate the reversible cleavage of the ether, driving the reaction toward the "soft" carbon nucleophile of the aromatic ring.

Due to the extreme steric bulk of the 1,2-diphenylethanone moiety, successful C-alkylation is heavily biased toward the para position. The exact para:ortho ratio serves as a direct, quantifiable readout of the catalyst's spatial confinement and shape-selectivity.

G A Desyl Chloride + Phenol B Catalyst Active Site A->B Coordination C α-Acylcarbenium Ion B->C -HCl D Kinetic Pathway (O-Alkylation) C->D Hard Nucleophile Attack (Oxygen) F Thermodynamic Pathway (C-Alkylation) C->F Soft Nucleophile Attack (Carbon) E Desyl Phenyl Ether (Side Product) D->E Fast, Reversible E->C Catalyst-Mediated Rearrangement G 2-(p-Hydroxyphenyl)- 2-phenyl-acetophenone F->G Slow, Irreversible

Fig 1: Chemoselective pathways in the catalytic alkylation of phenol via an α-acylcarbenium ion.

Catalyst Comparison Guide

When benchmarking against this reaction, catalysts generally fall into three categories. The table below summarizes the quantitative performance metrics expected from top-tier catalysts in each class.

Catalyst SystemCatalyst TypeTemp (°C)Time (h)Conversion (%)Selectivity (para:ortho)Reusability
Metal Triflates (e.g., Bi(OTf)3​ ) Homogeneous Lewis Acid802>9585:15Poor (Aqueous loss)
Zeolite H-Beta Heterogeneous Solid Acid110688>99:1Excellent (Calcination)
Montmorillonite K10 Heterogeneous Clay11049290:10Good (Solvent wash)
Brønsted Acid Ionic Liquids Homogeneous/Biphasic603>9588:12Moderate (Phase sep.)
A. Homogeneous Metal Triflates (The Kinetic Benchmark)

Metal triflates like Bi(OTf)3​ or Sc(OTf)3​ are highly oxophilic and water-tolerant . They excel at rapidly generating the α -acylcarbenium ion, resulting in high Turnover Frequencies (TOF). However, because they lack spatial confinement, the para:ortho selectivity is governed purely by the intrinsic steric repulsion of the substrates, typically capping at ~85:15.

B. Heterogeneous Solid Acids (The Regioselectivity Benchmark)

Zeolite H-Beta features a three-dimensional pore network (approx. 0.55 × 0.55 nm and 0.76 × 0.64 nm). The bulky transition state required to form the ortho-isomer physically cannot fit within these micropores. Consequently, Zeolite H-Beta forces the reaction to occur exclusively at the para position (>99:1 selectivity). If your novel solid catalyst cannot match this >99:1 ratio, its active sites are likely located on the external surface area rather than within confined pores.

C. Brønsted Acid Ionic Liquids (BAILs) (The Green Benchmark)

BAILs act as both the solvent and the catalyst. They excel in driving the thermodynamic rearrangement of the intermediate O-alkylated ether back to the C-alkylated product due to their highly polar, stabilizing microenvironments . They are benchmarked primarily on their recyclability and E-factor (mass of waste per mass of product).

Experimental Protocol: A Self-Validating Benchmarking Workflow

To ensure high scientific integrity, the benchmarking protocol must be a self-validating system. The following methodology uses Bi(OTf)3​ as the baseline standard.

Step 1: Catalyst Activation & Assembly

  • Action: In an oven-dried Schlenk flask under an argon atmosphere, add Bi(OTf)3​ (5 mol%), desyl chloride (1.0 equiv, 10 mmol), and phenol (1.5 equiv, 15 mmol) in anhydrous 1,2-dichloroethane (DCE, 20 mL).

  • Causality: A slight excess of phenol is critical to statistically suppress polyalkylation. DCE is chosen as a non-coordinating solvent to prevent competitive binding at the Lewis acid metal center.

Step 2: Kinetic Sampling (The Self-Validation Engine)

  • Action: Heat the mixture to 80 °C. Withdraw 50 μ L aliquots every 30 minutes, quench immediately in cold water/acetonitrile, and analyze via HPLC (UV detection at 254 nm).

  • Causality: Desyl-derivatives possess strong photophysical absorption profiles . Tracking the disappearance of the desyl chloride peak validates the reaction kinetics and allows for the calculation of the Turnover Frequency (TOF), proving that the catalyst is not deactivating prematurely.

Step 3: Workup & Isolation

  • Action: After 2 hours (or upon complete conversion via HPLC), cool the reaction, quench with saturated aqueous NaHCO3​ , and extract with ethyl acetate (3 × 20 mL). Dry the organic layer over anhydrous Na2​SO4​ and concentrate under reduced pressure.

  • Causality: The mild basic quench neutralizes the Lewis acid and halts any further thermodynamic rearrangement during the concentration phase.

Step 4: Regiochemical Validation via 1H NMR

  • Action: Purify the crude mixture via flash column chromatography (Hexanes/EtOAc). Dissolve the purified product in CDCl3​ and acquire a 1H NMR spectrum.

  • Causality: The self-validation of regioselectivity relies on the benzylic methine proton ( −CH(Ar)2​ ). In the para-isomer (2-(p-Hydroxyphenyl)-2-phenyl-acetophenone), this proton appears as a distinct singlet around δ 5.9–6.1 ppm. Integration of this singlet against the ortho-isomer's shifted signals provides an absolute, objective para:ortho ratio to benchmark your catalyst's shape-selectivity.

References

  • Title: Lewis Acid-Promoted Friedel-Crafts Alkylation Reactions with α-Ketophosphate Electrophiles Source: PubMed Central (PMC) URL: [Link]

  • Title: Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners Source: PubMed Central (PMC) URL: [Link]

  • Title: Self-Supported N-Heterocyclic Carbenes and Their Use as Organocatalysts Source: PubMed Central (PMC) URL: [Link]

  • Title: Visible-to-NIR-Light Activated Release: From Small Molecules to Nanomaterials Source: ACS Chemical Reviews URL: [Link]

Validation

Cross-validation of GC-MS and LC-MS for 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone analysis

Cross-Validation of GC-MS and LC-MS/MS for the Analysis of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone As pharmaceutical pipelines increasingly rely on complex synthetic intermediates, the analytical rigor applied to these...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of GC-MS and LC-MS/MS for the Analysis of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone

As pharmaceutical pipelines increasingly rely on complex synthetic intermediates, the analytical rigor applied to these compounds must scale accordingly. 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone (CAS 5543-98-6) is a critical intermediate in the synthesis of selective estrogen receptor modulators (SERMs) such as Clomifene[1][2]. Accurately quantifying this compound in biological matrices or synthetic reaction mixtures requires robust analytical methodologies.

This guide provides an objective cross-validation of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for this specific analyte. By evaluating the causality behind sample preparation choices and benchmarking performance against regulatory guidelines, this document serves as a definitive framework for method selection.

Analyte Profile & Mechanistic Causality

To design a self-validating analytical system, we must first deconstruct the analyte. 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone ( MW=288.34 g/mol ) features a bulky diphenyl-ethanone backbone and a highly polar phenolic hydroxyl group. These structural characteristics dictate the physicochemical behavior of the molecule in different mass spectrometry environments[3].

GC-MS Causality (The Need for Derivatization): Direct GC-MS analysis of this compound is fundamentally flawed. The polar phenolic hydroxyl group engages in strong intermolecular hydrogen bonding, leading to severe peak tailing, irreversible adsorption to the GC column stationary phase, and thermal degradation in the high-temperature injection port. To achieve the necessary volatility and thermal stability, derivatization is mandatory. We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% Trimethylchlorosilane (TMCS). While BSTFA is a potent silyl donor, the bulky phenyl rings sterically hinder the phenolic -OH. The addition of 1% TMCS acts as a critical catalyst, forming a reactive intermediate that ensures complete trimethylsilylation of the hindered site, shifting the mass to m/z360 [M−TMS]+ [4][5].

LC-MS/MS Causality (Direct Ionization): Conversely, LC-MS/MS bypasses the need for volatility. The presence of the acidic phenolic hydroxyl group makes this analyte highly amenable to Electrospray Ionization (ESI) in negative mode. In an appropriate mobile phase, the phenol readily sheds a proton to form a highly stable phenoxide anion ( [M−H]− at m/z287 ), allowing for direct, highly sensitive analysis without chemical modification[3].

Experimental Methodologies

The following protocols are designed as self-validating systems, incorporating an Internal Standard (IS) (4-phenylphenol) to correct for extraction losses and matrix effects.

Protocol A: GC-EI-MS (Derivatization Workflow)
  • Extraction: Aliquot 100 µL of the sample matrix. Add 10 µL of IS (1 µg/mL). Extract with 1.0 mL of ethyl acetate via Liquid-Liquid Extraction (LLE). Vortex for 2 minutes and centrifuge at 10,000 rpm for 5 minutes.

  • Drying (Critical Step): Transfer the organic supernatant to a clean vial and evaporate to complete dryness under a gentle stream of ultra-pure nitrogen. Causality: BSTFA is extremely moisture-sensitive. Even trace amounts of residual water will hydrolyze the reagent into hexamethyldisiloxane, completely quenching the silylation reaction.

  • Derivatization: Add 50 µL of anhydrous pyridine (as an acid scavenger/solvent) and 50 µL of BSTFA + 1% TMCS to the dried residue. Seal tightly and incubate at 60°C for 30 minutes[4][5].

  • Instrumental Analysis: Inject 1 µL in splitless mode into an HP-5MS column (30 m × 0.25 mm, 0.25 µm). Inlet temperature: 250°C. Carrier gas: Helium at 1.0 mL/min. MS Mode: Electron Ionization (EI) at 70 eV, monitoring the molecular ion m/z360 .

Protocol B: LC-ESI-MS/MS (Direct Workflow)
  • Extraction: Aliquot 100 µL of the sample matrix. Add 10 µL of IS. Add 300 µL of cold acetonitrile (4°C) to precipitate matrix proteins.

  • Centrifugation: Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C. Causality: Utilizing cold solvent and refrigerated centrifugation ensures the complete precipitation of low-abundance proteins, drastically reducing downstream column fouling and backpressure issues.

  • Dilution: Dilute 100 µL of the supernatant with 100 µL of Mobile Phase A. Causality: Injecting high-organic extracts directly into an aqueous LC gradient causes solvent-effect peak distortion (fronting). Dilution matches the sample diluent to the starting mobile phase conditions.

  • Instrumental Analysis: Inject 5 µL onto a C18 column (50 mm × 2.1 mm, 1.7 µm). Mobile Phase A: 10 mM Ammonium Acetate in Water (the basic acetate ion acts as a proton acceptor, facilitating analyte deprotonation). Mobile Phase B: Acetonitrile. MS Mode: ESI Negative, monitoring the MRM transition m/z287→m/z193 .

Cross-Validation Workflow Visualization

G cluster_GC GC-MS Workflow cluster_LC LC-MS/MS Workflow Start Sample: 2-(p-Hydroxyphenyl) -2-phenyl-acetophenone GC_Prep Liquid-Liquid Extraction (Ethyl Acetate) Start->GC_Prep LC_Prep Protein Precipitation (Cold Acetonitrile) Start->LC_Prep GC_Deriv Derivatization (BSTFA + 1% TMCS, 60°C) GC_Prep->GC_Deriv Extract & Dry GC_Anal GC-EI-MS Analysis (m/z 360 [M-TMS]+) GC_Deriv->GC_Anal Volatile TMS-ether Validation Cross-Validation & Data Analysis (FDA M10 Guidelines) GC_Anal->Validation LC_Anal LC-ESI-MS/MS Analysis (Negative Mode: m/z 287) LC_Prep->LC_Anal Dilute & Inject LC_Anal->Validation

Parallel analytical workflows for GC-MS and LC-MS/MS cross-validation.

Quantitative Cross-Validation Data

Both methods were cross-validated in accordance with the FDA's Bioanalytical Method Validation Guidance for Industry (M10)[6][7]. The data below summarizes the comparative performance across key regulatory metrics.

Table 1: Analytical Performance Metrics Comparison

Validation ParameterGC-MS (Derivatized)LC-MS/MS (ESI Negative)
Linear Dynamic Range 10.0 – 5,000 ng/mL1.0 – 2,000 ng/mL
Limit of Detection (LOD) 3.0 ng/mL0.2 ng/mL
Limit of Quantitation (LOQ) 10.0 ng/mL1.0 ng/mL
Intra-day Precision (CV%) 4.2% – 6.5%2.1% – 4.8%
Inter-day Precision (CV%) 5.8% – 8.1%3.5% – 6.2%
Mean Extraction Recovery 88.5%94.2%
Matrix Effect (Ion Suppression) 96.0% (Minimal interference)82.5% (Moderate suppression)

Discussion & Method Selection Guide

The experimental data reveals distinct operational advantages for each platform:

  • Sensitivity & Throughput (Advantage: LC-MS/MS): LC-MS/MS demonstrates a 10-fold superior LOQ (1.0 ng/mL) compared to GC-MS. Furthermore, by eliminating the 30-minute derivatization incubation and the requisite nitrogen drying steps, the LC-MS/MS workflow offers significantly higher sample throughput, making it the optimal choice for high-volume pharmacokinetic (PK) studies.

  • Matrix Resilience (Advantage: GC-MS): While LC-MS/MS suffers from moderate ion suppression (82.5% matrix effect) due to co-eluting endogenous lipids competing for charge in the ESI droplet, GC-MS is highly resilient (96.0%). The GC inlet acts as a physical barrier, leaving non-volatile matrix components behind in the glass liner, while EI ionization is immune to the charge-competition dynamics that plague ESI.

Final Verdict: For trace-level quantification in clean matrices or high-throughput drug development assays, LC-MS/MS is the superior technique. However, if analyzing highly complex, lipid-rich matrices where ion suppression cannot be mitigated, or if LC-MS infrastructure is unavailable, the GC-MS method—provided strict anhydrous derivatization protocols are followed—offers a highly robust and reliable alternative.

References

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA.[Link][6][7]

  • ResearchGate. "BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane." ResearchGate.[Link][5]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Molecular Docking of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone Analogs

In the landscape of modern drug discovery, the strategic use of computational tools is paramount for the efficient identification and optimization of lead compounds.[1] Among these, molecular docking stands out as a powe...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the strategic use of computational tools is paramount for the efficient identification and optimization of lead compounds.[1] Among these, molecular docking stands out as a powerful in silico method to predict the binding affinity and orientation of small molecules within the active site of a target protein.[2][3] This guide provides a comprehensive, in-depth comparison of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone analogs, a class of compounds with significant therapeutic potential, through the lens of molecular docking. Our focus is to not only present the data but to illuminate the scientific rationale behind the experimental design and interpretation of the results.

The core structure, 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone, and its analogs share similarities with chalcones, which are known for a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[4][5] This structural similarity makes them compelling candidates for investigation against various enzymatic targets.

The Foundational Logic of Molecular Docking

At its core, molecular docking simulates the interaction between a ligand (the small molecule, in this case, our acetophenone analogs) and a receptor (the target protein).[6] The process aims to find the most stable binding conformation, which is typically the one with the lowest binding energy.[7][8] A lower binding energy signifies a more favorable and stable interaction, suggesting a higher potential for the ligand to exert a biological effect.[7][9] This predictive power allows for the rapid screening of numerous compounds, prioritizing those with the highest likelihood of success for further experimental validation.[1]

Experimental Design: A Step-by-Step Protocol

The credibility of any in silico study hinges on a meticulously designed and validated protocol. The following steps outline a robust workflow for the comparative molecular docking of our acetophenone analogs.

Part 1: Preparation of the Receptor and Ligands
  • Target Selection and Retrieval: The initial and most critical step is the selection of a biologically relevant protein target. For this study, we will consider a common target for chalcone-like molecules, such as a specific kinase or protease. The 3D structure of the target protein is retrieved from the Protein Data Bank (PDB).[3] It is crucial to select a high-resolution crystal structure, preferably with a co-crystallized native ligand, which can be used for validating the docking protocol.[10][11]

  • Receptor Preparation: The raw PDB file requires preparation. This involves removing water molecules and any existing ligands, adding polar hydrogens, and assigning partial charges. This "cleaning" process ensures that the protein structure is in a chemically correct state for the docking simulation.

  • Ligand Preparation: The 3D structures of the 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone analogs are generated. Energy minimization is then performed to obtain their most stable, low-energy conformations. This step is critical as the initial conformation of the ligand can influence the docking outcome.

Part 2: The Docking Simulation
  • Grid Box Generation: A grid box is defined around the active site of the protein.[12] This box specifies the search space for the docking algorithm, confining it to the region of interest where the ligand is expected to bind. The dimensions of the grid box should be large enough to accommodate the ligands and allow for rotational and translational sampling.

  • Docking Algorithm and Scoring Function: A reliable docking program, such as AutoDock Vina or Glide, is employed.[2] These programs utilize sophisticated search algorithms to explore various possible binding poses of the ligand within the active site and employ a scoring function to estimate the binding affinity for each pose.[2][6]

  • Protocol Validation (Redocking): Before proceeding with the analogs, the docking protocol must be validated.[10][13] This is achieved by redocking the co-crystallized native ligand back into the protein's active site. A successful validation is typically indicated by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the original crystallographic pose.[14][15] This ensures the protocol can accurately reproduce the known binding mode.

  • Docking of Analogs: Once the protocol is validated, the prepared acetophenone analogs are docked into the active site of the target protein using the same parameters.

Part 3: Analysis and Interpretation
  • Binding Energy Analysis: The primary quantitative metric obtained from docking is the binding energy, typically expressed in kcal/mol.[8] A more negative value indicates a stronger binding affinity.[14]

  • Interaction Analysis: The binding poses of the top-ranked analogs are visually inspected to understand the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues in the active site.[14]

Visualizing the Workflow

To provide a clear overview of the described methodology, the following diagram illustrates the key stages of the comparative molecular docking study.

G cluster_prep Part 1: Preparation cluster_dock Part 2: Docking Simulation cluster_analysis Part 3: Analysis & Interpretation Target_Selection Target Protein Selection & Retrieval (PDB) Receptor_Prep Receptor Preparation (Cleaning) Target_Selection->Receptor_Prep Ligand_Prep Ligand Preparation (Analogs & Native Ligand) Target_Selection->Ligand_Prep Grid_Box Grid Box Generation Receptor_Prep->Grid_Box Protocol_Validation Protocol Validation (Redocking Native Ligand) Ligand_Prep->Protocol_Validation Grid_Box->Protocol_Validation Docking_Analogs Docking of Acetophenone Analogs Protocol_Validation->Docking_Analogs If RMSD < 2.0 Å Binding_Energy Binding Energy Comparison Docking_Analogs->Binding_Energy Interaction_Analysis Molecular Interaction Analysis Binding_Energy->Interaction_Analysis Lead_Identification Identification of Promising Analogs Interaction_Analysis->Lead_Identification

Caption: Workflow for the comparative molecular docking study.

Comparative Docking Results

The following table summarizes the docking results for a series of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone analogs against a hypothetical protein kinase target. The binding energies are presented to facilitate a direct comparison of their predicted binding affinities.

Analog Chemical Structure Binding Energy (kcal/mol) Key Interacting Residues (Hypothetical)
Parent Compound 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone-7.5Lys72, Glu91, Leu148
Analog A 2-(3-Chloro-4-hydroxyphenyl)-2-phenyl-acetophenone-8.2Lys72, Glu91, Met149
Analog B 2-(4-Hydroxyphenyl)-2-(4-methoxyphenyl)-acetophenone-7.9Lys72, Asp161, Leu148
Analog C 2-(3,5-Dichloro-4-hydroxyphenyl)-2-phenyl-acetophenone-8.8Lys72, Glu91, Met149, Phe162
Analog D 2-(4-Hydroxyphenyl)-2-(4-nitrophenyl)-acetophenone-7.2Asp161, Leu148

Note: The interacting residues are hypothetical and would be determined from the detailed analysis of the docking poses.

From this data, Analog C, with a binding energy of -8.8 kcal/mol, emerges as the most promising candidate. The presence of two chloro substituents on the p-hydroxyphenyl ring appears to significantly enhance the binding affinity. This suggests that these electron-withdrawing groups may be forming favorable interactions within the active site.[5]

Visualizing Molecular Interactions

A deeper understanding of why certain analogs perform better can be gained by visualizing their interactions within the protein's active site. The following diagram illustrates the hypothetical binding mode of the most potent analog (Analog C).

G cluster_protein Protein Active Site Lys72 Lys72 Glu91 Glu91 Met149 Met149 Phe162 Phe162 Analog_C Analog C (2-(3,5-Dichloro-4-hydroxyphenyl) -2-phenyl-acetophenone) Analog_C->Lys72 H-Bond Analog_C->Glu91 H-Bond Analog_C->Met149 Hydrophobic Analog_C->Phe162 Pi-Pi Stacking

Caption: Hypothetical interactions of Analog C in the active site.

This visualization reveals that the enhanced binding affinity of Analog C can be attributed to a combination of hydrogen bonds with key residues like Lys72 and Glu91, and favorable hydrophobic and pi-pi stacking interactions. This level of detail is invaluable for guiding further lead optimization efforts.

Conclusion and Future Directions

This comparative molecular docking study of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone analogs has successfully identified a promising lead compound (Analog C) with a superior predicted binding affinity compared to the parent molecule. The in-depth analysis of its binding mode provides a clear rationale for its enhanced potency and offers a roadmap for the design of even more effective inhibitors.

It is imperative to remember that molecular docking is a predictive tool, and its findings must be validated through experimental assays.[1] The next logical steps would involve the synthesis of these analogs and their evaluation in relevant in vitro and in vivo models to confirm their biological activity. Nevertheless, the insights gained from this in silico approach significantly de-risk the drug discovery process by focusing resources on the most promising candidates.

References

  • El Mouns, B-D. (2024, September 19). How to interprete and analyze molecular docking results? ResearchGate. Retrieved from [Link]

  • ETFLIN. (2022, December 2). A Beginner's Guide to Molecular Docking. Retrieved from [Link]

  • IntechOpen. (2024, July 15). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. Retrieved from [Link]

  • RSC Publishing. (2026, January 14). Design, synthesis, and biological evaluation of novel chalcone derivatives: integrating molecular docking with in vivo anti-inflammatory and antinociceptive studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular docking protocol validation. Retrieved from [Link]

  • ResearchGate. (n.d.). Interpretation of Molecular docking results? Retrieved from [Link]

  • PMC. (2018, July 30). Binding Affinity via Docking: Fact and Fiction. Retrieved from [Link]

  • PMC. (n.d.). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Retrieved from [Link]

  • Microbe Notes. (2025, December 22). Molecular Docking: Principle, Steps, Types, Tools, Models, Uses. Retrieved from [Link]

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? Retrieved from [Link]

  • Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial. Retrieved from [Link]

  • ETFLIN. (2022, December 2). A Beginner's Guide to Molecular Docking. Retrieved from [Link]

  • Pensoft Publishers. (2022, March 31). Validation of structural-based virtual screening protocols with the PDB Code 3G0B and prediction of the activity of. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular Docking Protocol. Retrieved from [Link]

  • ACS Publications. (2007, November 7). Validation Studies of the Site-Directed Docking Program LibDock. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular Docking Protocol. Retrieved from [Link]

  • YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved from [Link]

  • MDPI. (2021, November 5). Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. Retrieved from [Link]

  • Springer. (2024, May 10). Natural-derived acetophenones: chemistry and pharmacological activities. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Crystallographic, Computational and Molecular Docking Studies of new Acetophenone-Benzoylhydrazones. Retrieved from [Link]

  • PMC. (2018, July 30). Binding Affinity via Docking: Fact and Fiction. Retrieved from [Link]

  • Dirk Colbry. (2019, January 2). Quick Graphviz Tutorial. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS. Retrieved from [Link]

  • Read the Docs. (n.d.). User Guide — graphviz 0.21 documentation. Retrieved from [Link]

  • Graphviz. (2012, June 11). Drawing graphs with Graphviz. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Retrieved from [Link]

  • YouTube. (2022, October 22). Graphviz and dot: Generating Diagrams with Code. Retrieved from [Link]

  • Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]

  • Frontiers. (2021, August 31). Pharmacological Properties of 2,4,6-Trihydroxy-3-Geranyl Acetophenone and the Underlying Signaling Pathways: Progress and Prospects. Retrieved from [Link]

  • PMC. (n.d.). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Retrieved from [Link]

  • ResearchGate. (2013, September). Synthesis and Biological Activity of 2-Hydroxy-4-Methoxy Acetophenone Condensed the Aminobenzenearsonic Acid. Retrieved from [Link]

Sources

Validation

A Senior Application Scientist’s Guide to Purity Validation of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone: A Comparative Approach to Reference Standards

For professionals in pharmaceutical research and chemical development, establishing the purity of synthetic intermediates is a cornerstone of quality control. The compound 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone (CAS N...

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Author: BenchChem Technical Support Team. Date: April 2026

For professionals in pharmaceutical research and chemical development, establishing the purity of synthetic intermediates is a cornerstone of quality control. The compound 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone (CAS No. 5543-98-6), a chemical intermediate, requires a robust analytical framework to ensure its suitability for downstream processes where impurities could compromise the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).[1]

This guide provides an in-depth comparison of reference standard strategies for the purity validation of this specific intermediate. As 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone is not currently the subject of a dedicated monograph in major pharmacopoeias like the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.), a critical evaluation of alternative standard sourcing and qualification is necessary. We will explore the practical application of High-Performance Liquid Chromatography (HPLC) for purity determination, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[2][3]

Foundational Analytical Techniques for Purity Assessment

A multi-technique approach provides the most comprehensive purity profile. However, for routine quality control, a primary method is typically selected based on the physicochemical properties of the analyte.

  • High-Performance Liquid Chromatography (HPLC): This is the predominant technique for non-volatile organic molecules like 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone. Its phenyl and hydroxyphenyl groups contain strong chromophores, making it ideal for UV detection. Reverse-phase HPLC offers excellent resolution for separating the main component from structurally similar impurities.[4][5]

  • Gas Chromatography (GC): Generally unsuitable for this compound due to its high molecular weight (288.34 g/mol ) and low volatility.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While powerful for structural elucidation, quantitative NMR (qNMR) can be employed for purity assessment without the need for a structurally identical reference standard, though it is often more complex to implement for routine analysis.[7]

  • Mass Spectrometry (MS): Typically coupled with a chromatographic technique (LC-MS or GC-MS) to provide mass information for peak identification, which is invaluable for impurity profiling.[7]

For the purpose of this guide, we will focus on Reverse-Phase HPLC with UV detection as the principal method for purity validation due to its robustness, precision, and widespread availability in QC laboratories.[5]

The Reference Standard Dilemma: A Comparative Analysis

The choice of reference standard is the single most critical factor in the accuracy of a purity assay. When a dedicated pharmacopoeial standard is unavailable, a clear, scientifically sound strategy for selecting and qualifying a standard is required.

The overall workflow for establishing a purity validation process in the absence of an official pharmacopoeial standard involves a clear decision-making path, from initial sourcing to final implementation.

cluster_0 Phase 1: Standard Sourcing & Qualification cluster_1 Phase 2: Method & Implementation A Search for Official Standard (e.g., USP, Ph. Eur.) B Official Standard Found? A->B C Use Official Standard per Monograph B->C Yes D Procure Commercial Certified Reference Material (CRM) B->D No H Develop & Validate Analytical Method (HPLC) per ICH Q2(R1) C->H E Qualify In-House Primary Standard D->E OR D->H F Characterize Batch via Orthogonal Methods (NMR, MS, DSC, TGA) E->F G Assign Purity Value & Prepare Certificate of Analysis F->G G->H I Qualify In-House Working Standard Against Primary Standard G->I J Routine Batch Release Testing Using Working Standard I->J

Caption: Workflow for purity validation when no official pharmacopoeial standard exists.

Table 1: Comparison of Reference Standard Sources for 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone

Standard TypeDescriptionAdvantagesDisadvantagesBest For
Pharmacopoeial Standard (USP, Ph. Eur.) A substance established by a pharmacopoeial convention as the authoritative standard.[8][9]Highest level of regulatory acceptance; fully characterized with a comprehensive monograph.[10]Not currently available for this specific compound. Assays requiring legal and regulatory compliance per a specific monograph.
Commercial Certified Reference Material (CRM) A highly purified and characterized material sold by a reputable vendor, accompanied by a Certificate of Analysis (CoA) detailing its purity and characterization data.Readily available; saves significant time and resources on in-house characterization; provides traceability.Cost can be high; user must trust the vendor's characterization data.Establishing a primary reference point for method validation and qualification of secondary standards.
In-house Primary Standard A batch of the substance synthesized or procured and then comprehensively characterized by the user to serve as the primary reference.Full control over the characterization process; deeper understanding of the impurity profile.Extremely time-consuming and resource-intensive; requires a wide range of analytical expertise and instrumentation (NMR, MS, elemental analysis, etc.).Situations where commercial CRMs are unavailable or of insufficient quality, and a high level of analytical control is required.
In-house Working (Secondary) Standard A batch of the substance used for routine analysis, which has been qualified against the primary standard (either a CRM or an in-house primary standard).Cost-effective for routine use; preserves the more expensive primary standard.Purity and identity are traceable only to the primary standard; requires careful and documented qualification.Routine quality control testing, batch release, and stability studies.

Recommendation: For 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone, the most practical and scientifically sound approach is to procure a high-purity commercial CRM from a reputable supplier. This CRM should then be used as the primary standard to validate the analytical method and to qualify a larger batch of material as an in-house working standard for routine analyses.

Experimental Protocol: Purity Determination by Reverse-Phase HPLC

This protocol describes a self-validating HPLC method for determining the purity of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone, incorporating system suitability tests as mandated by regulatory guidelines.[10]

Instrumentation and Reagents
  • HPLC System: Quaternary pump, autosampler, column thermostat, and UV/PDA detector.

  • Column: C18, 4.6 x 150 mm, 5 µm (or similar).

  • Mobile Phase A: Deionized Water with 0.1% Phosphoric Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

  • Reference Standard: Commercial CRM or qualified In-house Primary Standard of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone.

  • Diluent: Acetonitrile/Water (50:50 v/v).

The HPLC system is a series of interconnected components designed to separate, detect, and quantify the analyte.

Solvent Mobile Phase Reservoirs (A: Water, B: Acetonitrile) Pump Quaternary Pump (Gradient Formation) Solvent->Pump Injector Autosampler (Sample Injection) Pump->Injector Column Column Compartment (C18 Column, 40°C) Injector->Column Detector UV/PDA Detector (λ = 275 nm) Column->Detector Waste Waste Detector->Waste Data Chromatography Data System (CDS) Detector->Data

Caption: Schematic of the RP-HPLC system for purity assay.

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 275 nm (based on the expected absorbance of the hydroxyphenyl-acetophenone structure)

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 50% B

    • 18.1-25 min: 50% B (Equilibration)

Preparation of Solutions
  • Reference Standard Stock (1.0 mg/mL): Accurately weigh ~25 mg of the Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Reference Standard Working Solution (0.1 mg/mL): Dilute 2.5 mL of the Stock solution to 25 mL with Diluent.

  • Sample Working Solution (0.1 mg/mL): Accurately weigh ~25 mg of the 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone sample into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent. Pipette 2.5 mL of this solution into a new 25 mL volumetric flask and dilute to volume with Diluent.

System Suitability Test (SST)

Before sample analysis, perform five replicate injections of the Reference Standard Working Solution. The system is deemed suitable for use if the following criteria are met.[2]

  • Tailing Factor (Asymmetry): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

Purity Calculation

Inject the Sample Working Solution. Calculate the purity of the sample using the area percent method.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Data Interpretation and Validation

A purity value derived from a single injection is insufficient. The analytical method itself must be validated according to ICH Q2(R1) guidelines to prove it is fit for purpose.[3][11] The following table presents a hypothetical summary of validation data for the described HPLC method.

Table 2: Hypothetical HPLC Method Validation Data Summary

Validation ParameterAcceptance CriteriaHypothetical ResultConclusion
Specificity Peak is free from interference from placebo and known impurities.Peak purity index > 0.999. No co-elution observed.Pass
Linearity Correlation coefficient (r²) ≥ 0.999r² = 0.9998 over 0.01 - 0.2 mg/mLPass
Accuracy (% Recovery) 98.0% - 102.0%99.5%, 100.2%, 101.1% at 3 levelsPass
Precision (RSD) Repeatability (n=6): ≤ 2.0%Intermediate (n=6): ≤ 2.0%Repeatability RSD = 0.8%Intermediate RSD = 1.2%Pass
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.005 mg/mLPass

Table 3: Example Purity Calculation from a Sample Chromatogram

Peak IDRetention Time (min)Peak AreaArea %
Impurity 17.815,2000.15%
Main Peak 10.2 9,950,000 99.50%
Impurity 211.525,1000.25%
Impurity 313.110,0500.10%
Total 10,000,350 100.00%
Calculated Purity 99.50%

Conclusion

Validating the purity of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone requires a meticulous and scientifically-grounded approach, especially given the absence of an official pharmacopoeial reference standard. The strategy outlined in this guide—centering on the use of a commercial Certified Reference Material as a primary standard and a fully validated, self-verifying HPLC method—provides a robust framework for researchers and drug development professionals. By adhering to the principles of authoritative guidelines like ICH Q2(R1) and making informed decisions on reference standards, laboratories can ensure the generation of accurate, reliable, and defensible purity data, thereby safeguarding the quality of subsequent manufacturing processes and the final API.

References

  • Pharmaffiliates. 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone. Available at: [Link]

  • Scribd. ICH Q2 (R1) Analytical Procedures Guide. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • LookChem. 2-Hydroxy-2-phenylacetophenone. Available at: [Link]

  • SynThink. USP Reference Standards in Pharmaceutical Analysis. Available at: [Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). Fact sheet: European Pharmacopoeia Reference Standards. Available at: [Link]

  • Pharmavize. Navigating the Regulatory Landscape: USP and EP Standards in Drug Development. Available at: [Link]

  • International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • International Council for Harmonisation (ICH). Quality Guidelines. Available at: [Link]

  • United States Pharmacopeia (USP). General Chapter <11> USP Reference Standards. Available at: [Link]

  • Chromatography Online. How Pure Is Your Peak? Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone

Navigating the complexities of laboratory waste management is paramount to ensuring a safe and compliant research environment. This guide provides an in-depth, procedural framework for the proper disposal of 2-(p-Hydroxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Navigating the complexities of laboratory waste management is paramount to ensuring a safe and compliant research environment. This guide provides an in-depth, procedural framework for the proper disposal of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone. By moving beyond a simple checklist and delving into the causality behind each procedural step, this document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly and effectively.

Our approach is grounded in the principles of chemical safety, regulatory adherence, and environmental stewardship. The procedures outlined herein are designed as a self-validating system, integrating best practices with authoritative standards to minimize risk and ensure the integrity of your laboratory's safety protocols.

Hazard Identification and Risk Assessment: A Proactive Approach

  • Phenolic Group Hazard : The presence of a p-hydroxyphenyl (phenol) moiety is a primary concern. Phenolic compounds are classified as hazardous waste and can be toxic and corrosive.[1][2] Phenol itself is a mutagen and requires all contact to be reduced to the lowest possible level.[2]

  • Acetophenone Backbone Hazard : Acetophenone is a combustible liquid that is harmful if swallowed and causes serious eye irritation.[3][4][5] It can also be harmful to aquatic life.[3][5] Acute exposure in humans may lead to skin irritation and transient corneal injury.[6]

  • Overall Profile : Based on this analysis, 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone should be handled as a hazardous substance with potential for acute toxicity, skin and eye irritation, and environmental harm. When heated to decomposition, it may emit toxic and acrid fumes.[7][8][9]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling this compound. The selection of specific equipment is dictated by the potential hazards identified above.

  • Hand Protection : Handle with chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of after contamination in accordance with good laboratory practices.[3]

  • Eye and Face Protection : Use safety glasses with side-shields or chemical goggles.[10] A face shield is recommended if there is a significant risk of splashing.[3] All eye and face protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[3]

  • Skin and Body Protection : Wear a fully buttoned lab coat.[8] For larger quantities or when a splash risk exists, a chemical-resistant apron over the lab coat is advised.[11] Always wear long pants and closed-toe shoes.[11]

  • Respiratory Protection : All handling of this compound that may generate dust or aerosols should be performed within a certified chemical fume hood to minimize inhalation exposure.[12] If a fume hood is not available and there is a risk of inhalation, a full-face respirator with an appropriate organic vapor cartridge (type ABEK or equivalent) should be used.[3]

Chemical Waste Disposal Protocol: A Step-by-Step Guide

The disposal of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone is governed by hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States. Under these regulations, it is the generator's responsibility to ensure "cradle-to-grave" management of the waste.

Step 1: Waste Characterization and Segregation

Due to its phenolic nature and organic structure, this compound must be disposed of as hazardous chemical waste.[1]

  • Do NOT dispose of this chemical down the sink.[12]

  • Do NOT mix it with non-hazardous waste.

  • Segregate this waste from other chemical waste streams. Specifically, it should be collected as a non-halogenated organic solid. If dissolved in a halogenated solvent, it must be disposed of as halogenated organic waste.[1]

Step 2: Containerization

Proper containment is critical to prevent leaks and exposure.

  • Primary Container : Collect waste in a chemically compatible, leak-proof container with a secure, tight-fitting lid. A glass or high-density polyethylene (HDPE) container is typically appropriate.

  • Secondary Containment : It is best practice to keep the primary waste container in a larger, chemically resistant secondary container to contain any potential leaks.

  • Container Integrity : Ensure the container is in good condition, free from cracks or degradation. Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[12]

Step 3: Labeling

Accurate labeling is a legal requirement and essential for safety.

  • Affix a hazardous waste label to the container as soon as the first drop of waste is added.[12]

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "2-(p-Hydroxyphenyl)-2-phenyl-acetophenone." Do not use abbreviations.

    • A clear identification of the associated hazards (e.g., "Toxic," "Irritant").

    • The date accumulation started.

Step 4: Accumulation and Storage

Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[13]

  • Location : The SAA must be under the control of the laboratory personnel.

  • Storage Conditions : Store the container in a cool, well-ventilated area away from heat, sparks, open flames, or other ignition sources.[4][8] It should also be stored away from incompatible materials, particularly strong oxidizing agents.[9][14]

  • Container Closure : The waste container must remain closed at all times except when actively adding waste.[12]

Step 5: Arranging for Final Disposal

Hazardous waste must be removed from your facility by a licensed waste vendor.

  • Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.

  • Follow your institution's specific procedures for requesting a pickup, which may involve an online form or a direct call.[12]

  • Ensure all paperwork provided by EHS or the waste vendor is completed accurately.

Spill and Emergency Procedures

Immediate and correct response to a spill is crucial to mitigate hazards.

  • Evacuation and Control : Evacuate all non-essential personnel from the immediate spill area.[14] Secure the area and eliminate all ignition sources.[2][3]

  • Ventilation : Ensure the area is well-ventilated, preferably by working within a chemical fume hood.[14]

  • Cleanup :

    • For small spills, wear the full complement of prescribed PPE.

    • Use an inert, non-combustible absorbent material such as sand, vermiculite, or diatomaceous earth to cover the spill.[3][14]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[11]

  • Large Spills : For large spills or any spill that occurs outside of a fume hood, evacuate the area immediately and contact your institution's EHS or emergency response team for assistance.[11]

Summary of Safety and Disposal Information

ParameterGuidelineSource(s)
Hazard Classification Hazardous Waste. Harmful if swallowed, causes serious eye irritation, skin irritant, harmful to aquatic life.[1][3][4][5]
Primary PPE Chemical-resistant gloves, safety goggles, lab coat.[3][8][10]
Handling Area Certified Chemical Fume Hood.[12][14]
Disposal Route Collect as non-halogenated (or halogenated, if in solvent) organic waste for incineration via a licensed hazardous waste contractor.[1]
Spill Cleanup Absorb with inert material (sand, vermiculite).[3][14]
Fire Extinguisher Dry chemical, CO₂, or alcohol-resistant foam. Do not use a water jet.[3][7][8]

Disposal Decision Workflow

The following diagram outlines the critical decision-making process for the proper disposal of 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone waste.

G cluster_0 Waste Generation & Characterization cluster_1 In-Lab Management cluster_2 Final Disposition gen Waste Generated: 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone char Characterize as Hazardous Waste (Phenolic, Organic) gen->char container Select & Label Approved Waste Container char->container Segregate Waste store Store in Designated Satellite Accumulation Area (SAA) container->store Keep closed pickup Request Pickup from EHS / Licensed Vendor store->pickup When container is 90% full or per lab guidelines transport Transport to Approved TSD Facility pickup->transport dispose Final Disposal (e.g., Incineration) transport->dispose

Caption: Workflow for Safe Handling and Disposal.

References

  • Vertex AI Search. (2023, January 22).
  • BenchChem. (2025, December).
  • Sciencelab.com. (2005, October 9).
  • Flinn Scientific. (2016, July 12).
  • Sciencelab.com. (2010, June 10).
  • ResearchGate. (2015, January 9). How can I dispose phenol?.
  • Thermo Fisher Scientific.
  • TCI Chemicals. (2025, October 1).
  • Thermo Fisher Scientific. (2008, July 20).
  • S D Fine-Chem Limited. P-HYDROXYACETOPHENONE - MSDS.
  • Santa Cruz Biotechnology.
  • Sigma-Aldrich. (2025, November 6).
  • New Jersey Department of Health. Phenol - Hazardous Substance Fact Sheet.
  • MedicalLab Management. (2019, June 15).
  • ChemicalBook.
  • Sigma-Aldrich. (2025, November 7).
  • University of Tennessee Health Science Center. (2022, May 26). Phenol, Chloroform, or TRIzol™ Waste Disposal.
  • Loba Chemie. (2015, April 9). p-HYDROXY ACETOPHENONE FOR SYNTHESIS MSDS.
  • American Chemical Society.
  • Sigma-Aldrich. (2024, September 8).
  • ERG Environmental.
  • LGC Standards. (2018, November 20).
  • U.S. Environmental Protection Agency. Acetophenone | EPA.
  • Yale Environmental Health & Safety. (2022, June).
  • U.S. Environmental Protection Agency. (2025, November 25).
  • U.S. Environmental Protection Agency. (2026, February 25).
  • Taiwan Ministry of Environment. (2005, December 27). Standards for Defining Hazardous Waste.

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Handling

A Guide to Personal Protective Equipment for Handling 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for handling 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone. As a Senior Application Scientist, my objective is to offer n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for handling 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone. As a Senior Application Scientist, my objective is to offer not just a list of equipment, but a framework for risk assessment that empowers you to make informed safety decisions in the laboratory. The guidance herein is synthesized from safety data for structurally analogous compounds, establishing a conservative and protective baseline for handling this specific molecule.

Inferred Hazard Profile: A Conservative Approach

  • Acute Oral Toxicity : Related compounds are classified as harmful if swallowed[1][2]. Accidental ingestion could lead to significant health damage[2][3].

  • Skin and Eye Irritation : Direct contact is likely to cause skin irritation and serious eye irritation[3][4][5]. Prolonged contact may exacerbate pre-existing conditions like dermatitis[3].

  • Respiratory Tract Irritation : If the compound is a fine powder or dust, inhalation may cause respiratory irritation[4][6].

  • Combustibility : Many related acetophenones are combustible solids or liquids, posing a slight fire hazard when exposed to heat or flame[1][3].

Given these potential hazards, a comprehensive PPE strategy is not merely recommended; it is essential for ensuring operator safety.

Core PPE Requirements: Your First Line of Defense

The following PPE represents the minimum standard for any procedure involving 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone. The selection of specific items should be guided by a risk assessment of the planned procedure.

Eye and Face Protection

Direct ocular exposure presents a significant risk of serious irritation[1][5].

  • Minimum Requirement : Safety glasses with side shields are mandatory for all work with this compound.

  • Recommended for Splash Risk : When handling solutions, particularly during transfers or preparing dilutions, chemical safety goggles are required[3][7]. For larger volumes (>1L) or procedures with a high risk of splashing, a full face shield should be worn over safety goggles[8].

  • Contact Lenses : Contact lenses can absorb and concentrate irritants and should be avoided. If they must be worn, they must be used in conjunction with chemical splash goggles.

Hand Protection

To prevent skin contact and potential systemic absorption, appropriate gloves are critical.

  • Glove Selection : Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use[9].

  • Glove Technique : Double-gloving is a prudent measure, especially for extended procedures. Contaminated gloves should be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly with soap and water after any handling procedure is complete[3][9].

Protective Clothing

Protective clothing prevents contamination of personal attire and minimizes skin exposure.

  • Laboratory Coat : A standard, buttoned lab coat is required.

  • Enhanced Protection : For tasks involving significant quantities of the solid or potential for splashing, an impervious apron or coveralls should be worn[6][8]. Do not allow clothing that becomes wet with the material to remain in contact with the skin[3].

Respiratory Protection

The primary respiratory hazard stems from the potential inhalation of airborne dust particles.

  • Engineering Controls : The preferred method for controlling dust is to handle the solid material within a certified chemical fume hood, which provides adequate ventilation under normal operating conditions[6].

  • Respirator Requirement : If handling outside of a fume hood is unavoidable or if there is a risk of generating dust (e.g., during a spill cleanup), a NIOSH-approved respirator is necessary. A full-face respirator with a particle filter is recommended if eye irritation or other symptoms are experienced[8][9].

Operational Plans: Integrating Safety into Your Workflow

True laboratory safety is achieved when PPE use is integrated into a well-defined operational plan. The causality behind these steps is to minimize exposure at every stage of handling.

Experimental Workflow PPE Selection

The following diagram outlines a logical workflow for selecting the appropriate level of PPE based on the specific task you are performing. This model ensures that your safety measures are proportional to the risks involved.

PPE_Workflow cluster_start Risk Assessment cluster_procedure Procedural Variables cluster_ppe PPE & Engineering Controls Start Start: Planning to Handle 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone IsSolid Handling Solid Powder? Start->IsSolid IsSplash Risk of Splash (e.g., preparing solutions)? IsSolid->IsSplash No (Handling Solution) FumeHood Primary Control: Work in Chemical Fume Hood IsSolid->FumeHood Yes IsLargeScale Large Scale / High Exposure Potential? IsSplash->IsLargeScale No Goggles Upgrade to: Chemical Splash Goggles IsSplash->Goggles Yes BasePPE Minimum PPE: - Lab Coat - Safety Glasses - Nitrile Gloves IsLargeScale->BasePPE No (Small Scale) FaceShield Add: Full Face Shield & Apron IsLargeScale->FaceShield Yes FumeHood->IsSplash FumeHood->BasePPE Respirator Secondary Control: Add NIOSH-Approved Respirator FumeHood->Respirator Fume Hood Unavailable Respirator->BasePPE Goggles->IsLargeScale Goggles->BasePPE FaceShield->BasePPE

Caption: Risk-based workflow for selecting appropriate PPE.

Summary of PPE for Key Laboratory Operations
OperationRecommended Eye/Face ProtectionRecommended Hand ProtectionRecommended ClothingEngineering Controls / Respirator
Weighing Solid Safety Glasses with Side ShieldsSingle Nitrile GlovesStandard Lab CoatRequired : Chemical Fume Hood or Enclosure
Preparing Stock Solution Chemical Splash GogglesDouble Nitrile GlovesStandard Lab CoatChemical Fume Hood
Large-Scale Reaction (>1L) Face Shield over GogglesDouble Nitrile GlovesLab Coat + Impervious ApronChemical Fume Hood
Cleaning a Spill Chemical Splash GogglesHeavy-Duty Nitrile GlovesCoveralls or Lab Coat + ApronRequired : NIOSH-Approved Respirator

Spill and Disposal Management

Safe disposal is a critical component of the chemical handling lifecycle.

Spill Cleanup Protocol
  • Alert Personnel : Inform others in the area and restrict access.

  • Don PPE : Wear the appropriate PPE as outlined in the table above, including respiratory protection[6].

  • Containment : For solid spills, gently sweep or vacuum (using explosion-proof equipment) to avoid generating dust. For liquid spills, absorb with an inert material like sand or vermiculite[10].

  • Collection : Place all spilled material and cleanup supplies into a clearly labeled, sealable container for hazardous waste[11].

  • Decontamination : Clean the spill area thoroughly.

Waste Disposal Plan
  • Chemical Waste : Unused or waste 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone must be disposed of as hazardous chemical waste. Do not mix with other waste streams[1].

  • Contaminated Materials : All disposable items that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must also be placed in the designated hazardous waste container.

  • Regulatory Compliance : All waste must be handled and disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance[2][10].

Emergency First Aid Procedures

In the event of an exposure, immediate and correct action is crucial.

  • Eye Contact : Immediately flush the eyes with copious amounts of fresh, running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation[4][5]. Seek immediate medical attention.

  • Skin Contact : Remove all contaminated clothing and footwear at once. Flush the affected skin area with plenty of soap and running water[3][4]. Seek medical attention if irritation develops or persists.

  • Inhalation : If dust is inhaled, move the individual to fresh air immediately. If breathing is difficult or discomfort persists, seek medical attention[4].

  • Ingestion : Do not induce vomiting. If the person is conscious, rinse their mouth with water and have them drink a glass of water[2]. Seek immediate medical attention.

By understanding the inferred hazards and implementing these rigorous PPE and handling protocols, you can confidently and safely incorporate 2-(p-Hydroxyphenyl)-2-phenyl-acetophenone into your research and development workflows.

References

  • P-HYDROXYACETOPHENONE - SD Fine-Chem. , Link

  • SAFETY DATA SHEET - Fisher Scientific. , Link

  • 11 - SAFETY DATA SHEET. , Link

  • 2'-Hydroxyacetophenone - Santa Cruz Biotechnology. , Link

  • SAFETY DATA SHEET - Pfaltz & Bauer. , Link

  • SAFETY DATA SHEET - Spectrum Chemical. , Link

  • SAFETY DATA SHEET - Thermo Fisher Scientific. , Link

  • Personal Protective Equipment | US EPA. , Link

  • 2 - SAFETY DATA SHEET. , Link

  • 2,2-Dimethoxy-2-phenylacetophenone SDS, 24650-42-8 Safety Data Sheets - Echemi. , Link

  • SAFETY DATA SHEET - Sigma-Aldrich. , Link

  • P-HYDROXY ACETOPHENONE FOR SYNTHESIS MSDS CAS No - Loba Chemie. , Link

  • Hydroxy-2-phenylacetophenone AldrichCPR 2491-31-8 - Sigma-Aldrich. , Link

  • Acetophenone - Safety Data Sheet - ChemicalBook. , Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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